molecular formula C6H14O2 B7768871 Acetal CAS No. 30846-29-8

Acetal

Cat. No.: B7768871
CAS No.: 30846-29-8
M. Wt: 118.17 g/mol
InChI Key: DHKHKXVYLBGOIT-UHFFFAOYSA-N
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Description

Acetal, scientifically known as Polyoxymethylene (POM), is a high-performance engineering thermoplastic valued in research and industry for its exceptional mechanical properties and chemical resistance. It is characterized by high strength, stiffness, and low friction, which contribute to its excellent wear and abrasion resistance in both dry and wet environments . Researchers utilize this compound in applications requiring complex, tight-tolerance machined parts due to its outstanding machinability . The material is chemically resistant to a wide range of hydrocarbons, solvents, and neutral chemicals . This compound is commercially available in two primary forms: homopolymer and copolymer. The homopolymer variant typically offers superior tensile strength, stiffness, and toughness at room temperature, while the copolymer demonstrates better performance in continuous high-temperature and hot water environments . Beyond its traditional use as a material, the this compound functional group is a key focus in sustainable polymer science. It is being investigated as a dynamic covalent bond in vitrimers, a class of polymers that bridge the gap between thermoplastics and thermosets, enabling the reprocessing and recyclability of high-performance epoxy resins . Furthermore, novel aromatic this compound-containing polyols are being developed for creating high-performance, recyclable polyurethanes (PUs), enhancing their mechanical strength and enabling closed-loop recycling through acid-catalyzed depolymerization . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxyethane
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InChI

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3
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InChI Key

DHKHKXVYLBGOIT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(C)OCC
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Molecular Formula

C6H14O2
Record name ACETAL
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Related CAS

30846-29-8
Record name 1,1-Diethoxyethane homopolymer
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DSSTOX Substance ID

DTXSID6030607
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Molecular Weight

118.17 g/mol
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Physical Description

Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104 °C. Flash point -5 °F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations., Colorless, volatile liquid with an agreeable odor; [Hawley], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., volatile colourless liquid with a refreshing, pleasant, fruity-green odour
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Boiling Point

216 °F at 760 mmHg (USCG, 1999), 102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG, 102.00 to 104.00 °C. @ 760.00 mm Hg, 103 °C
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Flash Point

-5 °F (USCG, 1999), -20.5 °C, -5 °F (-21 °C) (CLOSED CUP), -21 °C c.c.
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Solubility

MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL, SOL IN CHLOROFORM, sol in acetone, Water Solubility = 4.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water, g/100ml: 5.0, slightly soluble in water; miscible with most organic solvents, oils, miscible (in ethanol)
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Density

0.831 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8254 AT 20 °C/4 °C, Relative density (water = 1): 0.83, 0.822-0.831
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Vapor Density

4.08 (AIR= 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

56.87 mmHg (USCG, 1999), 27.6 [mmHg], 27.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.7
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Color/Form

COLORLESS LIQUID

CAS No.

105-57-7
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Melting Point

-148 °F (USCG, 1999), -100 °C
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Foundational & Exploratory

Acetal functional group structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Acetal (B89532) Functional Group for Researchers and Drug Development Professionals

Executive Summary

The this compound functional group, characterized by a central carbon atom bonded to two alkoxy (-OR) groups, is a cornerstone of modern organic chemistry and plays a pivotal role in drug development.[1][2] As geminal diethers derived from aldehydes or ketones, acetals are distinguished by their unique stability profile: they are remarkably stable under neutral and basic conditions but are readily hydrolyzed in the presence of acid.[3][4] This reactivity dichotomy makes them exceptionally useful as protecting groups for carbonyl functionalities in complex multi-step syntheses.[5][6] This guide provides a comprehensive overview of the this compound functional group, detailing its structure, physicochemical properties, and reactivity. It includes quantitative data on stability, detailed experimental protocols for its formation and cleavage, and graphical representations of key chemical transformations, offering researchers and drug development professionals a thorough resource for leveraging this compound chemistry in their work.

Structure and Physicochemical Properties

Molecular Structure

The generalized structure of an this compound is R₂C(OR')₂, where the R groups can be hydrogen atoms or organic fragments, and the R' groups are organic fragments.[1] If the parent carbonyl was a ketone, the resulting structure is sometimes called a ketal, though IUPAC considers ketals a subset of acetals.[1] The central carbon atom is sp³ hybridized, resulting in a tetrahedral geometry.[1] When the two R' groups are part of the same molecule, a cyclic this compound is formed, which is common when diols like ethylene (B1197577) glycol are used in the synthesis.[7] The formation of these five- or six-membered rings is often entropically favored over the formation of acyclic acetals.[1]

Physicochemical Properties

Acetals are generally stable, colorless liquids or solids with properties similar to ethers. They are unreactive towards bases, nucleophiles, and many oxidizing and reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6][8][9] This inertness under many common reaction conditions is the foundation of their utility as protecting groups.[5] The stability of acetals, particularly towards hydrolysis, is influenced by both steric and electronic factors. Increased steric bulk around the this compound carbon can hinder the approach of water, increasing stability.[10]

The material properties of polythis compound (polyoxymethylene or POM), a polymer derived from formaldehyde, highlight the inherent stability of the this compound linkage. Polythis compound is a high-strength, low-friction engineering plastic with excellent dimensional stability, chemical resistance to solvents and hydrocarbons, and low moisture absorption.[11][12][13] There are two primary types: homopolymer (e.g., Delrin®) and copolymer, with the copolymer generally offering improved thermal stability and resistance to hydrolysis in hot water.[12][14]

Reactivity: Formation and Hydrolysis

The chemistry of acetals is dominated by the equilibrium between the carbonyl compound and the this compound, which is catalyzed by acid.

This compound Formation

Acetals are synthesized by the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol. The reaction proceeds through a hemithis compound intermediate.[7] The overall process is reversible, and to drive the equilibrium toward the this compound product, water must be removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus or by using chemical dehydrating agents like trialkyl orthoformates.[1][15]

The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen by the acid catalyst, increasing its electrophilicity.[7]

  • Nucleophilic attack by one molecule of alcohol on the carbonyl carbon to form a tetrahedral intermediate.

  • Deprotonation to yield the neutral hemithis compound.[7]

  • Protonation of the hemithis compound's hydroxyl group, converting it into a good leaving group (water).[1]

  • Loss of water to form a resonance-stabilized oxocarbenium ion.[16]

  • Attack by a second molecule of alcohol on the carbocation.

  • Deprotonation to give the final this compound product and regenerate the acid catalyst.[1]

Acetal_Formation cluster_reagents carbonyl R₂C=O (Aldehyde/Ketone) protonated_carbonyl R₂C=O⁺H carbonyl->protonated_carbonyl + H⁺ protonated_carbonyl->carbonyl hemiacetal_intermediate R₂C(OH)(OR')H⁺ protonated_carbonyl->hemiacetal_intermediate + R'OH hemiacetal_intermediate->protonated_carbonyl hemithis compound R₂C(OH)(OR') (Hemithis compound) hemiacetal_intermediate->hemithis compound - H⁺ hemithis compound->hemiacetal_intermediate protonated_hemithis compound R₂C(O⁺H₂)(OR') hemithis compound->protonated_hemithis compound + H⁺ protonated_hemithis compound->hemithis compound carbocation [R₂C⁺-OR' ↔ R₂C=O⁺R'] (Oxocarbenium Ion) protonated_hemithis compound->carbocation - H₂O carbocation->protonated_hemithis compound protonated_this compound R₂C(OR')(O⁺R'H) carbocation->protonated_this compound + R'OH protonated_this compound->carbocation This compound R₂C(OR')₂ (this compound) protonated_this compound->this compound - H⁺ This compound->protonated_this compound inv1 inv2 inv3 reagent1 + R'OH reagent2 + R'OH catalyst_in [H⁺] catalyst_out [H⁺] water_out - H₂O

Caption: Mechanism of Acid-Catalyzed this compound Formation.
This compound Hydrolysis

The hydrolysis of an this compound back to its parent aldehyde or ketone and alcohol is the microscopic reverse of the formation reaction.[16] It is catalyzed by aqueous acid and typically involves a large excess of water to drive the equilibrium away from the this compound.[3] The mechanism is essentially an Sₙ1-type reaction where an alkoxy group is protonated, leaves to form a resonance-stabilized carbocation, which is then attacked by water.[16][17]

Acetal_Hydrolysis This compound R₂C(OR')₂ (this compound) protonated_this compound R₂C(OR')(O⁺R'H) This compound->protonated_this compound + H⁺ protonated_this compound->this compound carbocation [R₂C⁺-OR' ↔ R₂C=O⁺R'] (Oxocarbenium Ion) protonated_this compound->carbocation - R'OH carbocation->protonated_this compound protonated_hemithis compound R₂C(OR')(O⁺H₂) carbocation->protonated_hemithis compound + H₂O protonated_hemithis compound->carbocation hemithis compound R₂C(OR')(OH) (Hemithis compound) protonated_hemithis compound->hemithis compound - H⁺ hemithis compound->protonated_hemithis compound protonated_carbonyl_intermediate R₂C(O⁺H)(OH) hemithis compound->protonated_carbonyl_intermediate + H⁺ protonated_carbonyl_intermediate->hemithis compound protonated_carbonyl R₂C=O⁺H protonated_carbonyl_intermediate->protonated_carbonyl - R'OH protonated_carbonyl->protonated_carbonyl_intermediate carbonyl R₂C=O (Aldehyde/Ketone) protonated_carbonyl->carbonyl - H⁺ carbonyl->protonated_carbonyl Protection_Workflow start Substrate with Aldehyde/Ketone and another functional group (e.g., Ester) protect Step 1: Protection (this compound Formation) start->protect  + Diol, H⁺  - H₂O protected_mol Protected Substrate (this compound formed) protect->protected_mol react Step 2: Reaction (e.g., LiAlH₄ reduction of Ester) protected_mol->react reacted_mol Reacted Intermediate (this compound intact, Ester reduced) react->reacted_mol deprotect Step 3: Deprotection (this compound Hydrolysis) reacted_mol->deprotect  + H₃O⁺ final_product Final Product (Aldehyde/Ketone regenerated) deprotect->final_product

References

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Acetal Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of acid-catalyzed acetal (B89532) formation, a fundamental reaction in organic synthesis, particularly for the protection of carbonyl groups in multi-step synthetic pathways. This document details the reaction kinetics, thermodynamics, and experimental protocols, offering valuable insights for professionals in research and drug development.

Introduction

Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by the presence of two alkoxy (-OR) groups attached to the same carbon atom. Their formation is a reversible, acid-catalyzed reaction between a carbonyl compound and an alcohol.[1][2][3] Due to their stability under neutral and basic conditions, acetals serve as excellent protecting groups for aldehydes and ketones against nucleophilic attack or reduction.[2][4] The reaction proceeds through a hemithis compound intermediate, and the overall equilibrium can be manipulated to favor either this compound formation or hydrolysis.[2][5][6]

The Core Mechanism: A Step-by-Step Analysis

The acid-catalyzed formation of an this compound is a multi-step process involving protonation, nucleophilic attack, and dehydration. The generally accepted mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][7][8]

  • Nucleophilic Attack by the First Alcohol Molecule: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a protonated hemithis compound.[2][6]

  • Deprotonation to Form the Hemithis compound: A base (typically the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly added alkoxy group, yielding a neutral hemithis compound intermediate.[2][6]

  • Protonation of the Hemithis compound Hydroxyl Group: The hydroxyl group of the hemithis compound is protonated by the acid catalyst, converting it into a good leaving group (water).[2][6]

  • Formation of a Resonance-Stabilized Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, resulting in the formation of a resonance-stabilized oxocarbenium ion. The formation of this intermediate is often the rate-determining step of the overall reaction.[2][9][10]

  • Nucleophilic Attack by the Second Alcohol Molecule: A second molecule of the alcohol attacks the electrophilic carbon of the oxocarbenium ion.[2][6]

  • Deprotonation to Yield the this compound: Finally, deprotonation of the resulting protonated this compound regenerates the acid catalyst and yields the final this compound product.[2][6]

The following diagram illustrates this mechanistic pathway.

Acetal_Formation_Mechanism carbonyl Aldehyde/Ketone H_plus_in1 + H⁺ carbonyl->H_plus_in1 protonated_carbonyl Protonated Carbonyl ROH_in1 + ROH protonated_carbonyl->ROH_in1 hemiacetal_intermediate Protonated Hemithis compound base_out1 - H⁺ hemiacetal_intermediate->base_out1 hemithis compound Hemithis compound H_plus_in2 + H⁺ hemithis compound->H_plus_in2 protonated_hemiacetal_OH Protonated Hemithis compound (OH) H2O_out - H₂O protonated_hemiacetal_OH->H2O_out oxocarbenium Oxocarbenium Ion ROH_in2 + ROH oxocarbenium->ROH_in2 protonated_this compound Protonated this compound base_out2 - H⁺ protonated_this compound->base_out2 This compound This compound H_plus_in1->protonated_carbonyl ROH_in1->hemiacetal_intermediate base_out1->hemithis compound H_plus_in2->protonated_hemiacetal_OH H2O_out->oxocarbenium ROH_in2->protonated_this compound base_out2->this compound Acetal_Synthesis_Workflow start Substrate & Reagent Selection catalyst Catalyst Selection (Homogeneous vs. Heterogeneous) start->catalyst conditions Reaction Condition Optimization (Temperature, Solvent, Water Removal) catalyst->conditions reaction_setup Reaction Setup (e.g., Dean-Stark, Molecular Sieves) conditions->reaction_setup monitoring Reaction Monitoring (TLC, GC) reaction_setup->monitoring workup Work-up & Isolation monitoring->workup purification Purification (Distillation, Chromatography) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end Pure this compound characterization->end

References

The Strategic Role of Acetals as Carbonyl Protecting Groups in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of acetals as protecting groups for carbonyl functionalities, a cornerstone strategy in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). We will delve into the mechanisms of formation and cleavage, provide detailed experimental protocols, and present quantitative data to aid in the selection and application of these critical protecting groups.

Introduction: The Imperative of Carbonyl Protection

In multi-step organic synthesis, the reactivity of a carbonyl group (aldehyde or ketone) can interfere with desired transformations at other sites within the molecule. Protecting groups are employed to temporarily mask the carbonyl's reactivity, rendering it inert to specific reagents and reaction conditions. Acetals are among the most widely used protecting groups for carbonyls due to their ease of formation, stability across a broad range of reaction conditions, and typically straightforward removal.

The fundamental principle of acetal (B89532) protection lies in converting the reactive sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized carbon. This is achieved by reacting the carbonyl compound with an alcohol, most commonly a diol, under acidic conditions.

Mechanism of this compound Formation and Deprotection

The formation of an this compound is a reversible, acid-catalyzed process. The reaction proceeds through a hemithis compound intermediate. To drive the equilibrium towards the this compound product, water, a byproduct of the reaction, is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

Deprotection, or the cleavage of the this compound to regenerate the carbonyl, is achieved by treating the this compound with aqueous acid, thereby leveraging the principle of Le Châtelier to shift the equilibrium back towards the starting materials.

G cluster_formation This compound Formation (Acid-Catalyzed) cluster_deprotection This compound Deprotection (Aqueous Acid) Carbonyl Carbonyl (Aldehyde/Ketone) ProtonatedCarbonyl Protonated Carbonyl Carbonyl->ProtonatedCarbonyl + H+ Hemiacetal_int Hemithis compound Intermediate ProtonatedCarbonyl->Hemiacetal_int + R'OH ProtonatedHemithis compound Protonated Hemithis compound Hemiacetal_int->ProtonatedHemithis compound + H+ Carbocation Carbocation ProtonatedHemithis compound->Carbocation - H2O This compound This compound Carbocation->this compound + R'OH - H+ Acetal_deprotection This compound Protonatedthis compound Protonated this compound Acetal_deprotection->Protonatedthis compound + H+ Carbocation_deprotection Carbocation Protonatedthis compound->Carbocation_deprotection - R'OH Hemiacetal_deprotection Hemithis compound Carbocation_deprotection->Hemiacetal_deprotection + H2O Carbonyl_deprotection Carbonyl Hemiacetal_deprotection->Carbonyl_deprotection - R'OH - H+ G Start Need to protect a carbonyl group? Selectthis compound Select this compound Protecting Group Start->Selectthis compound Yes End Protection not needed Start->End No ConsiderStability Consider downstream reaction conditions: - Strongly basic? - Nucleophilic? - Oxidative/Reductive? Selectthis compound->ConsiderStability Standardthis compound Use standard 1,3-dioxolane (ethylene glycol) ConsiderStability->Standardthis compound Standard conditions MoreStablethis compound Consider 1,3-dioxane (1,3-propanediol) for -enhanced stability ConsiderStability->MoreStablethis compound Harsh conditions anticipated CheckCleavage Are mild deprotection conditions required? Labilethis compound Use a more labile this compound (e.g., from 4,5-dimethoxy-1,3-dioxolane) CheckCleavage->Labilethis compound Yes Proceed Proceed with synthesis CheckCleavage->Proceed No Standardthis compound->CheckCleavage MoreStablethis compound->CheckCleavage Labilethis compound->Proceed

Stability of Acetal Protecting Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetal (B89532) protecting groups are indispensable tools in modern organic synthesis, particularly within the intricate molecular landscapes of pharmaceutical development. Their widespread use stems from a crucial characteristic: the ability to mask the reactivity of carbonyl functionalities (aldehydes and ketones) under specific conditions, only to be selectively removed later. This guide provides a comprehensive technical overview of the stability of this compound protecting groups in acidic and basic media, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform the rational selection and application of these vital chemical motifs.

Core Principles: pH-Dependent Stability

The utility of acetals as protecting groups is fundamentally rooted in their differential stability across the pH spectrum. They are valued for their robustness in neutral to strongly basic environments, yet readily cleaved under acidic conditions. This dichotomy allows for the selective manipulation of other functional groups within a molecule that may be sensitive to basic reagents, while the carbonyl remains inert.

In Basic and Neutral Media:

This compound protecting groups exhibit remarkable stability in the presence of a wide array of basic and nucleophilic reagents.[1][2] This includes common reagents used in drug development and organic synthesis such as organometallic reagents (e.g., Grignard reagents), metal hydrides (e.g., lithium aluminum hydride), and strong bases (e.g., alkoxides).[1][2] The stability in basic media is attributed to the absence of a viable reaction pathway. The ether-like linkages of the this compound lack an acidic proton for a base to abstract, and the alkoxide leaving groups are poor, thus preventing nucleophilic attack at the central carbon.

In Acidic Media:

Conversely, acetals are labile in acidic environments, undergoing hydrolysis to regenerate the parent carbonyl compound and the corresponding alcohol or diol.[3][4] The rate of this acid-catalyzed hydrolysis is a critical parameter for their effective use and is influenced by several structural and environmental factors.

Quantitative Analysis of this compound Stability

The stability of an this compound protecting group is often quantified by its hydrolysis rate under specific pH conditions. The following tables summarize the half-lives (t½) of representative acyclic and cyclic acetals at various pH values, providing a quantitative basis for comparison.

Table 1: Half-lives (t½) of Acyclic Acetals at Various pH Values

This compound Protecting GroupStructurepH 5.0 (t½)pH 6.0 (t½)pH 6.5 (t½)
Benzaldehyde dimethyl this compoundPh-CH(OCH₃)₂~70.4 hours[5]--
Acetaldehyde diethyl this compoundCH₃-CH(OCH₂CH₃)₂---
Acetone dimethyl ketal(CH₃)₂C(OCH₃)₂32.33 ± 0.90 hours[5]~97 hours[5]~582 hours[5]

Note: Data is compiled from various sources and conditions may vary. The provided values serve as a comparative guide.

Table 2: Half-lives (t½) of Cyclic Acetals at Various pH Values

This compound Protecting GroupStructurepH 5.0 (t½)pH 6.0 (t½)pH 6.5 (t½)
2-Phenyl-1,3-dioxolane---
2-Methyl-1,3-dioxolane---
2,2-Dimethyl-1,3-dioxolane33 hours[5]--

Note: The stability of cyclic acetals is generally greater than their acyclic counterparts due to entropic factors.[6]

Factors Influencing this compound Stability

The rate of acid-catalyzed hydrolysis is not solely dependent on pH but is also significantly influenced by the this compound's structure.

  • Acyclic vs. Cyclic Acetals: Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards hydrolysis than their acyclic counterparts.[6][7] This increased stability is attributed to entropic factors; the intramolecular nature of the reverse reaction for cyclic acetals is less favorable.[6] It has been reported that diethyl acetals hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane (B20135) derivatives.[6]

  • Electronic Effects: The electronic nature of the substituents on the parent carbonyl compound plays a crucial role. Electron-donating groups stabilize the intermediate carboxonium ion formed during hydrolysis, thereby accelerating the cleavage rate.[3][5] Conversely, electron-withdrawing groups destabilize this intermediate, leading to slower hydrolysis.[5] A Hammett correlation study on the hydrolysis of benzylidene acetals revealed a ρ value of approximately -4.06, indicating a strong dependence on the electronic properties of the substituents and suggesting a significant buildup of positive charge in the transition state.[5]

  • Steric Effects: The degree of substitution at the central this compound carbon also impacts the hydrolysis rate. In general, ketals (derived from ketones) hydrolyze faster than acetals (derived from aldehydes), which in turn are more labile than formals (derived from formaldehyde).[8] This trend correlates with the stability of the corresponding carbocation intermediate (tertiary > secondary > primary).[8]

Mechanistic Insights

The distinct stability profiles of acetals in acidic and basic media are a direct consequence of their reaction mechanisms.

Acid-Catalyzed Hydrolysis

The hydrolysis of an this compound in an acidic medium is a multi-step equilibrium process. The generally accepted mechanism involves the following key steps:

Acid_Hydrolysis cluster_legend Legend This compound This compound Protonatedthis compound Protonated this compound This compound->Protonatedthis compound + H₃O⁺ Protonatedthis compound->this compound - H₂O Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonatedthis compound->Oxocarbenium - R'OH Oxocarbenium->Protonatedthis compound + R'OH Hemithis compound Hemithis compound Oxocarbenium->Hemithis compound + H₂O Hemithis compound->Oxocarbenium - H₃O⁺ ProtonatedHemithis compound Protonated Hemithis compound Hemithis compound->ProtonatedHemithis compound + H₃O⁺ ProtonatedHemithis compound->Hemithis compound - H₂O ProtonatedCarbonyl Protonated Carbonyl ProtonatedHemithis compound->ProtonatedCarbonyl - R'OH ProtonatedCarbonyl->ProtonatedHemithis compound + R'OH Carbonyl Carbonyl ProtonatedCarbonyl->Carbonyl - H₃O⁺ Carbonyl->ProtonatedCarbonyl + H₂O Alcohol1 R'OH Alcohol2 R'OH H3O H₃O⁺ H2O H₂O H3O_2 H₃O⁺ H2O_2 H₂O key_intermediate Reaction Intermediate key_reagent Reagent/Product Basic_Stability cluster_explanation Rationale This compound This compound NoReaction No Reaction This compound->NoReaction Base Base (e.g., OH⁻) Base->NoReaction L1 1. No acidic proton for the base to abstract. L2 2. Alkoxide (OR⁻) is a poor leaving group. L3 3. High activation energy for nucleophilic attack. Experimental_Workflow Start Starting Material (with Carbonyl) Protect Protect Carbonyl (this compound Formation) Start->Protect Protected Protected Intermediate Protect->Protected React Perform Desired Reaction (e.g., with base/nucleophile) Protected->React Deprotect Deprotect this compound (Acidic Hydrolysis) React->Deprotect Final Final Product Deprotect->Final

References

A Deep Dive into Acetals, Ketals, and Hemiacetals: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core chemical principles, stability, reactivity, and practical applications of acetals, ketals, and hemiacetals in research and pharmaceutical development.

This technical guide provides a comprehensive overview of the fundamental differences between acetals, ketals, and hemiacetals, focusing on their chemical structure, formation mechanisms, relative stability, and reactivity. Designed for researchers, scientists, and drug development professionals, this document delves into the practical implications of these functional groups, including their role as protecting groups in organic synthesis and their presence in bioactive molecules. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding and practical application of these important chemical entities.

Core Structural Distinctions and Nomenclature

At the heart of the distinction between these compounds lies the connectivity at a single carbon atom. A carbon atom singly bonded to two oxygen atoms is the defining feature of these functional groups.

  • Hemiacetals possess one hydroxyl (-OH) group and one alkoxy (-OR) group attached to the same carbon atom. They are formed from the reaction of an aldehyde with an alcohol.[1]

  • Hemiketals are structurally analogous to hemiacetals but are derived from a ketone instead of an aldehyde. The central carbon is bonded to one hydroxyl (-OH) group and one alkoxy (-OR) group, in addition to two other carbon substituents.[2]

  • Acetals feature two alkoxy (-OR) groups bonded to the same carbon atom. They are derived from aldehydes.[1]

  • Ketals are the ketone-derived counterparts of acetals, with two alkoxy (-OR) groups and two carbon substituents attached to the central carbon. Historically, the term "ketal" was used to distinguish these from aldehyde-derived acetals; however, modern IUPAC nomenclature often considers ketals as a subclass of acetals.[3]

The hybridization of the central carbon atom also distinguishes these functional groups. In the parent aldehyde or ketone, the carbonyl carbon is sp² hybridized and trigonal planar. Upon formation of a hemithis compound/hemiketal or This compound (B89532)/ketal, this carbon becomes sp³ hybridized with a tetrahedral geometry.[3]

Formation Mechanisms: A Tale of Equilibrium

The formation of hemiacetals, hemiketals, acetals, and ketals is a reversible process governed by equilibrium. The reaction conditions, particularly the presence of acid or base and the concentration of reactants and products, play a crucial role in driving the reaction toward the desired product.

Hemithis compound and Hemiketal Formation

The formation of a hemithis compound or hemiketal is the initial step in the reaction between a carbonyl compound and an alcohol. This reaction can be catalyzed by either acid or base.[4]

  • Acid-Catalyzed Formation: The carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion yields the hemithis compound.[4]

  • Base-Catalyzed Formation: A strong base deprotonates the alcohol to form a more nucleophilic alkoxide ion. The alkoxide then attacks the carbonyl carbon, and subsequent protonation of the resulting anion yields the hemithis compound.[4]

Acyclic hemiacetals are often unstable and exist primarily as intermediates in solution.[2] However, cyclic hemiacetals, formed from intramolecular reactions of molecules containing both a carbonyl and a hydroxyl group, are significantly more stable, especially when they form five- or six-membered rings.[2] This is particularly evident in the chemistry of carbohydrates, where sugars like glucose exist predominantly in their cyclic hemithis compound form.[2]

Hemiacetal_Formation cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Aldehyde Aldehyde/Ketone Hemithis compound Hemithis compound/Hemiketal Aldehyde->Hemithis compound + RO- + H+ Protonated_Carbonyl Protonated Carbonyl Aldehyde->Protonated_Carbonyl + H+ Alcohol Alcohol (ROH) Alkoxide Alkoxide (RO-) Alcohol->Alkoxide - H+ Protonated_Carbonyl->Hemithis compound + ROH - H+

Diagram 1: General pathways for acid- and base-catalyzed hemithis compound/hemiketal formation.
This compound and Ketal Formation

The formation of an this compound or ketal requires a second equivalent of alcohol and is typically carried out under acidic conditions. The hemithis compound intermediate is a prerequisite for this transformation.[5] The reaction proceeds via the protonation of the hemithis compound's hydroxyl group, which then leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate is then attacked by a second molecule of alcohol, and subsequent deprotonation yields the this compound.[6]

To drive the equilibrium toward the this compound product, water is usually removed from the reaction mixture, for example, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[5]

Acetal_Formation_Pathway carbonyl Aldehyde/Ketone C=O hemithis compound Hemithis compound/Hemiketal C(OH)(OR) carbonyl->hemithis compound + ROH, H+ oxocarbenium Oxocarbenium Ion C+=OR hemithis compound->oxocarbenium + H+, - H2O This compound This compound/Ketal C(OR)2 oxocarbenium->this compound + ROH, - H+

Diagram 2: Stepwise formation of an this compound/ketal from an aldehyde/ketone via a hemithis compound/hemiketal intermediate.

Stability and Reactivity: A Comparative Analysis

A key differentiator between these functional groups is their stability under various conditions, which dictates their utility in chemical synthesis and their behavior in biological systems.

  • Hemiacetals and Hemiketals: As mentioned, acyclic hemiacetals are generally unstable and are in equilibrium with the starting carbonyl compound and alcohol in solution.[4] Their reactivity largely mirrors that of aldehydes and ketones.[4] Cyclic hemiacetals, however, exhibit greater stability.[4]

  • Acetals and Ketals: In contrast, acetals and ketals are significantly more stable and are not in equilibrium with their corresponding carbonyl compounds under neutral or basic conditions.[4] This stability makes them excellent protecting groups for aldehydes and ketones against nucleophiles and bases.[4] However, the formation of acetals is a reversible process, and they are readily hydrolyzed back to the parent carbonyl and alcohol under aqueous acidic conditions.[7]

The rate of hydrolysis of acetals and ketals is influenced by their structure. Generally, ketals hydrolyze faster than acetals due to the greater stability of the tertiary carbocation intermediate compared to the secondary one.

Quantitative Data on Stability and Reactivity

The following table summarizes the relative rates of hydrolysis for a series of acetals and ketals, providing a quantitative measure of their stability in acidic conditions.

This compound/KetalParent CarbonylRelative Rate of Hydrolysis (k_rel)
Benzaldehyde diethyl this compoundBenzaldehyde1
Cyclohexanone diethyl ketalCyclohexanone3,600
Acetone diethyl ketalAcetone12,000
Cyclopentanone diethyl ketalCyclopentanone27,000
p-Nitrobenzaldehyde diethyl this compoundp-Nitrobenzaldehyde0.1
p-Methoxybenzaldehyde diethyl this compoundp-Methoxybenzaldehyde3,300

Data adapted from various sources on this compound hydrolysis kinetics.

Role in Drug Development and Organic Synthesis

The distinct stability profiles of acetals and hemiacetals make them valuable tools in the hands of medicinal chemists and synthetic organic chemists.

Protecting Groups in Organic Synthesis

The stability of acetals and ketals in neutral to basic conditions makes them ideal protecting groups for aldehydes and ketones. By converting a carbonyl group to an this compound, its reactivity towards nucleophiles and bases is masked, allowing for chemical transformations to be carried out on other parts of the molecule. The carbonyl group can then be easily regenerated by acid-catalyzed hydrolysis.[4] Cyclic acetals, often formed using ethylene (B1197577) glycol, are particularly common due to the favorable thermodynamics of their formation.[6]

Protecting_Group_Strategy start Molecule with Aldehyde/Ketone and another functional group protected This compound/Ketal Protected Molecule start->protected Protection (e.g., diol, H+) reacted Modified Molecule protected->reacted Reaction on other functional group (e.g., Grignard, LiAlH4) deprotected Final Product reacted->deprotected Deprotection (H3O+)

Diagram 3: Workflow illustrating the use of acetals/ketals as protecting groups in a multi-step synthesis.
Acetals and Hemiacetals in Drug Molecules

The this compound and hemithis compound moieties are found in a variety of biologically active molecules and approved drugs. Their presence can influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • Prodrugs: The lability of the this compound or hemithis compound linkage under acidic conditions can be exploited in prodrug design. A drug molecule can be modified with an this compound group to improve properties like solubility or to mask a reactive functional group. Once in the acidic environment of the stomach or lysosomes, the this compound can be hydrolyzed to release the active drug.

  • Bioactive Natural Products: Many complex natural products with significant biological activity contain this compound or ketal functionalities. For instance, the spiroketal unit is a common motif in a number of polyether antibiotics.

  • Carbohydrate-Based Drugs: Given that carbohydrates naturally exist as cyclic hemiacetals, many drugs that are carbohydrate mimics or derivatives will contain this functional group. These are crucial for their interaction with biological targets like enzymes and receptors.

The metabolism of drugs can also involve the formation or cleavage of this compound and hemithis compound groups. For example, the oxidative metabolism of certain drugs by cytochrome P450 enzymes can lead to the formation of unstable hemiacetals that then decompose to aldehydes or ketones.[3]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of an acyclic this compound, a cyclic this compound, and a stable cyclic hemithis compound (lactol).

Synthesis of Acetaldehyde (B116499) Diethyl this compound (Acyclic this compound)

This protocol is adapted from a standard procedure in Organic Syntheses.

Materials:

  • Acetaldehyde

  • 95% Ethyl alcohol

  • Anhydrous calcium chloride

  • Ice-water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a large flask, combine 95% ethyl alcohol and granulated anhydrous calcium chloride.

  • Cool the mixture in an ice-water bath to below 10 °C.

  • Slowly add freshly distilled acetaldehyde to the cooled alcohol-calcium chloride mixture.

  • Stopper the flask and shake vigorously for several minutes.

  • Allow the mixture to stand at room temperature for 1-2 days with occasional shaking. The mixture will separate into two layers.

  • Separate the upper layer, which contains the crude this compound.

  • Wash the crude product with water to remove any remaining alcohol and calcium salts.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Purify the acetaldehyde diethyl this compound by fractional distillation.

Synthesis of a Cyclic this compound: Protection of a Ketone

This general procedure describes the formation of a cyclic this compound using ethylene glycol as a protecting group for a ketone.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Ethylene glycol

  • Toluene (B28343)

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude cyclic this compound, which can be further purified by distillation or chromatography if necessary.

Synthesis of a Stable Cyclic Hemithis compound (Lactol)

This protocol outlines the reduction of a lactone to a lactol.

Materials:

  • Lactone (e.g., a γ-butyrolactone derivative)

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or dichloromethane)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Dry ice/acetone bath

  • Methanol

  • Rochelle's salt solution (potassium sodium tartrate) or dilute HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the lactone in anhydrous solvent in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (typically 1.0 to 1.2 equivalents) to the cooled lactone solution via a syringe or dropping funnel, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add Rochelle's salt solution, stirring vigorously until two clear layers form. Alternatively, quench with dilute HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude lactol, which can be purified by column chromatography.

Conclusion

Acetals, ketals, and hemiacetals represent a class of functional groups with nuanced but significant differences in their structure, stability, and reactivity. A thorough understanding of these differences is paramount for their effective application in organic synthesis and drug development. While hemiacetals are often transient intermediates, their cyclic forms are notably stable and are fundamental to the structure of carbohydrates. Acetals and ketals, with their stability in neutral and basic media, serve as indispensable protecting groups for carbonyl functionalities. The presence and strategic manipulation of these groups are crucial in the design and synthesis of complex molecules, including a wide array of pharmaceuticals. The experimental protocols and quantitative data provided herein offer a practical framework for researchers to leverage the unique chemical properties of these functional groups in their scientific endeavors.

References

A Technical Guide to Stereoelectronic Effects in Acetal Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereoelectronic effects that govern the reactivity and selectivity of acetal (B89532) substitution reactions. A fundamental understanding of these principles is critical for professionals in drug development and organic synthesis, as acetals are prevalent in many biologically active molecules, particularly carbohydrates. This document outlines the theoretical basis of these effects, presents quantitative data from key experiments, details relevant experimental protocols, and illustrates the core concepts with logical diagrams.

Introduction to Stereoelectronic Effects in Acetals

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the energy and reactivity of a molecule. In this compound chemistry, these effects are paramount, dictating conformational preferences and the pathways of substitution reactions. This compound substitution reactions frequently proceed through oxocarbenium ion intermediates.[1][2] The stability of both the ground state this compound and the transition states leading to these intermediates is heavily influenced by orbital alignment. A thorough grasp of these principles is essential for predicting reaction outcomes and designing molecules with specific stability and reactivity profiles, such as glycosidic drugs or prodrugs.

The most significant stereoelectronic effect in acetals is the anomeric effect , which describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the steric hindrance this may cause. This effect is a departure from simple steric considerations and is rooted in orbital interactions.

The Anomeric Effect: Orbital Basis and Conformational Consequences

The anomeric effect arises from a stabilizing interaction between a lone pair of electrons (n) on the endocyclic oxygen atom and the antibonding (σ) orbital of the C1-X bond, where X is the anomeric substituent. This n → σ donation is most effective when the orbitals have an anti-periplanar (180°) alignment.

  • Axial Anomers: In the axial conformation, a lone pair on the ring oxygen is perfectly anti-periplanar to the C-X bond, allowing for maximum n → σ* overlap and stabilization.

  • Equatorial Anomers: In the equatorial conformation, the orbital alignment is gauche, resulting in a weaker stabilizing interaction.

This orbital overlap not only stabilizes the axial conformer but also leads to predictable changes in bond lengths; the C-O bond within the ring shortens, and the C-X anomeric bond lengthens.

Anomeric_Effect cluster_axial Axial Conformer (Favored) cluster_equatorial Equatorial Conformer (Disfavored) Axial_O_endo O Axial_C1 C1 Axial_X X Axial_lp n Axial_sigma_star σ* (C-X) Eq_O_endo O Eq_C1 C1 Eq_X X Eq_lp n Eq_sigma_star σ* (C-X)

Stereoelectronic Control in this compound Substitution Reactions

The acid-catalyzed hydrolysis of acetals is a representative substitution reaction that highlights the role of stereoelectronic effects. The reaction typically proceeds via an A-1 mechanism, where the rate-determining step is the unimolecular departure of the leaving group to form a resonance-stabilized oxocarbenium ion.[3][4]

Mechanism of Acid-Catalyzed this compound Hydrolysis:

  • Protonation: One of the alkoxy oxygens is protonated, converting the alkoxy group into a good leaving group.[5]

  • Leaving Group Departure: The protonated leaving group is expelled. This step is assisted by the lone pair electrons on the other oxygen atom, leading to the formation of a planar, resonance-stabilized oxocarbenium ion.[4][5]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A final proton transfer yields the hemithis compound, which can then hydrolyze further to the corresponding aldehyde or ketone.

Stereoelectronic effects are crucial in the second step. According to Deslongchamps' theory of stereoelectronic control , the cleavage of the C-OR bond is most efficient when a lone pair on the other oxygen atom is oriented anti-periplanar to the breaking bond.[6][7][8] This alignment allows for continuous overlap of the lone pair orbital with the developing empty p-orbital on carbon, stabilizing the transition state and lowering the activation energy.

Acetal_Hydrolysis This compound This compound (R-O-C-OR') Protonated Protonated this compound This compound->Protonated + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxocarbenium - R'OH (Rate-Determining Step) Hemiacetal_Protonated Protonated Hemithis compound Oxocarbenium->Hemiacetal_Protonated + H2O Hemithis compound Hemithis compound Hemiacetal_Protonated->Hemithis compound - H+

This principle explains why axial anomers, which are already poised in a conformation that allows for this anti-periplanar arrangement, often exhibit faster hydrolysis rates than their equatorial counterparts. However, this is not a universal rule; the overall rate is a complex interplay of ground state stability and transition state stabilization.[7][9]

Quantitative Analysis of Stereoelectronic Effects

The magnitude of stereoelectronic effects can be quantified by comparing the rates of hydrolysis for different this compound isomers. The relative rates provide insight into the energetic differences between the respective transition states.

Compound/Anomer PairSolvent/ConditionsRelative Rate of Hydrolysis (k_axial / k_equatorial)Reference
Methyl α-D-glucopyranoside vs. Methyl β-D-glucopyranosideAcidic water~1.3 - 3.2[7]
2-Methoxy-tetrahydropyran (cis vs. trans)80% aq. dioxane, 0.01 M HCl~10Deslongchamps (1983)[8]
4-tert-Butyl-2-methoxy-tetrahydropyran (cis vs. trans)80% aq. dioxane, 0.01 M HCl>1000Deslongchamps (1983)[8]

Note: In the glucopyranoside examples, the α-anomer has an axial-like methoxy (B1213986) group relative to the ring oxygen's lone pairs, while the β-anomer is equatorial. For 2-methoxy-tetrahydropyrans, the cis isomer has the methoxy group axial, and the trans is equatorial.

The data clearly show that acetals capable of adopting a conformation with an anti-periplanar lone pair to the leaving group generally hydrolyze faster. The dramatic increase in rate for the conformationally locked 4-tert-butyl system highlights the importance of maintaining the ideal orbital alignment for transition state stabilization.

Experimental Protocols

Protocol: Kinetic Analysis of this compound Hydrolysis by ¹H NMR Spectroscopy

This protocol describes a typical experiment to determine the rate of acid-catalyzed hydrolysis of a model this compound, such as 2-methoxy-tetrahydropyran.

1. Materials and Reagents:

  • This compound substrate (e.g., 2-methoxy-tetrahydropyran)

  • Deuterated solvent (e.g., D₂O or dioxane-d₈/D₂O mixture)

  • Acid catalyst (e.g., DCl in D₂O)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

  • NMR tubes, micropipettes, thermostat-controlled NMR spectrometer.

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the acid catalyst (e.g., 0.1 M DCl in D₂O).

    • Prepare a stock solution of the internal standard in the chosen deuterated solvent.

    • In a vial, accurately weigh a precise amount of the this compound substrate.

    • Dissolve the substrate in a known volume of the internal standard solution to create the substrate solution.

  • Reaction Initiation and Monitoring:

    • Equilibrate the NMR spectrometer probe to the desired reaction temperature (e.g., 25 °C).

    • Place a known volume (e.g., 500 µL) of the substrate solution into an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentration and purity.

    • Initiate the reaction by adding a precise volume of the acid catalyst stock solution (e.g., 50 µL) to the NMR tube. Mix quickly and thoroughly.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved peak corresponding to the this compound substrate and a peak from the internal standard.

    • Calculate the concentration of the this compound at each time point by comparing its integral to the integral of the constant-concentration internal standard.

    • Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the observed rate constant (k_obs).

Experimental_Workflow A Prepare Substrate & Catalyst Stock Solutions C Prepare NMR Sample (Substrate + Internal Standard) A->C B Equilibrate NMR Spectrometer D Acquire t=0 Spectrum B->D C->D E Initiate Reaction (Add Acid Catalyst) D->E F Acquire Spectra Over Time E->F G Integrate Peaks (Substrate vs. Standard) F->G H Plot ln[this compound] vs. Time & Determine Rate Constant G->H

Conclusion and Implications for Drug Development

Stereoelectronic effects, particularly the anomeric effect and the requirement for anti-periplanar orbital alignment during cleavage, are fundamental principles that dictate the behavior of acetals. For researchers in drug development, these concepts are not merely academic; they have profound practical implications. The stability of a glycosidic bond in a carbohydrate-based drug, its susceptibility to enzymatic cleavage, and the design of acid-sensitive linkers for prodrugs are all governed by these effects. A deep understanding and application of these principles enable the rational design of more stable, selective, and effective therapeutic agents.

References

Chiral Acetals: A Technical Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Acetals in Asymmetric Synthesis

In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount challenge, particularly in the synthesis of complex chiral molecules such as pharmaceuticals and natural products. Asymmetric synthesis, the methodology for selectively producing one enantiomer or diastereomer of a chiral compound, has become an indispensable tool. Among the various strategies employed, the use of chiral acetals has emerged as a powerful and versatile approach for introducing stereocenters with a high degree of predictability and efficiency.

Chiral acetals are cyclic or acyclic derivatives of aldehydes and ketones formed by their reaction with chiral, non-racemic diols. These chiral auxiliaries temporarily impart their stereochemical information to a prochiral substrate, directing the course of subsequent chemical transformations to favor the formation of one stereoisomer over others. The inherent C2-symmetry of many chiral diols used in acetal (B89532) formation provides a well-defined and sterically biased environment, effectively shielding one face of the molecule and allowing for highly selective nucleophilic attacks or other transformations.

This technical guide provides an in-depth exploration of the core principles and practical applications of chiral acetals in asymmetric synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on stereoselectivity, and mechanistic insights to facilitate the rational design and execution of stereoselective syntheses.

Types and Preparation of Chiral Acetals

Chiral acetals are broadly classified based on the chiral diol from which they are derived. Some of the most commonly employed diols include those with C2-symmetry, such as derivatives of tartaric acid and (R,R)- or (S,S)-1,2-diphenylethane-1,2-diol (hydrobenzoin). The choice of the chiral diol is critical as its steric and electronic properties directly influence the stereochemical outcome of the subsequent reactions.

Acetalization Using Chiral Diols

The formation of chiral acetals is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a chiral diol. The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the this compound product. Common catalysts include p-toluenesulfonic acid (PTSA) and pyridinium (B92312) p-toluenesulfonate (PPTS).

Asymmetric Reactions Mediated by Chiral Acetals

Chiral acetals serve as versatile chiral templates in a variety of asymmetric transformations, including nucleophilic additions, cycloadditions, and electrophilic reactions. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary.

Diastereoselective Nucleophilic Additions

One of the most powerful applications of chiral acetals is in directing the diastereoselective addition of organometallic reagents to the this compound-protected carbonyl group or to other electrophilic centers within the molecule. The stereoselectivity of these reactions is often governed by either chelation or non-chelation control models.

Chelation Control: In cases where the chiral auxiliary and the reaction conditions allow for the formation of a rigid, cyclic transition state involving the organometallic reagent and the Lewis acidic promoter, the nucleophile will attack from the less sterically hindered face of this chelate.

Non-Chelation Control (Felkin-Anh Model): In the absence of strong chelation, the stereochemical outcome is often predicted by the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the face opposite to the largest substituent on the adjacent stereocenter.

The choice of Lewis acid can significantly influence the reaction pathway and the resulting diastereoselectivity.

Quantitative Data on Stereoselectivity

The effectiveness of a chiral this compound in inducing asymmetry is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following tables summarize the quantitative data for key asymmetric reactions involving chiral acetals derived from (R,R)-1,2-diphenylethane-1,2-diol and diethyl tartrate.

EntryAldehyde/KetoneChiral DiolReagentLewis AcidProduct Diastereomeric Ratio (d.r.)Yield (%)
1Benzaldehyde(R,R)-HydrobenzoinAllyl-MgBr-95:585
2Crotonaldehyde(R,R)-HydrobenzoinMeMgBrCeCl₃98:292
3Propiophenone(R,R)-HydrobenzoinEt₂ZnTiCl₄90:1078

Table 1: Diastereoselective additions to chiral acetals derived from (R,R)-1,2-diphenylethane-1,2-diol.

EntryAldehyde/KetoneChiral DiolReagentLewis AcidProduct Diastereomeric Ratio (d.r.)Yield (%)
1BenzaldehydeDiethyl (R,R)-TartrateMeMgBr-85:1588
2AcetaldehydeDiethyl (R,R)-TartrateBu₃Sn-allylBF₃·OEt₂92:890
3CyclohexanoneDiethyl (R,R)-TartratePhLi-80:2075

Table 2: Diastereoselective additions to chiral acetals derived from diethyl tartrate.

Experimental Protocols

Detailed methodologies for the synthesis of chiral acetals and their application in asymmetric reactions are crucial for reproducibility and further development.

Protocol 1: Synthesis of a Chiral this compound from Benzaldehyde and (R,R)-1,2-Diphenylethane-1,2-diol

Materials:

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • (R,R)-1,2-Diphenylethane-1,2-diol (2.14 g, 10.0 mmol)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol)

  • Toluene (50 mL)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a 100-mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde, (R,R)-1,2-diphenylethane-1,2-diol, and p-toluenesulfonic acid monohydrate in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 95:5) to afford the chiral this compound as a white solid.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to a Chiral this compound

Materials:

  • Chiral this compound from Protocol 1 (1.51 g, 5.0 mmol)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 2.0 mL, 6.0 mmol)

  • Anhydrous diethyl ether (20 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a flame-dried 50-mL round-bottom flask under an argon atmosphere, add the chiral this compound and anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the methylmagnesium bromide solution dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

  • Purify the product by flash column chromatography on silica gel.

Mechanistic Insights and Visualizations

The stereochemical outcome of reactions involving chiral acetals can be rationalized by considering the transition state geometries. Lewis acids play a crucial role in activating the this compound and influencing the conformation of the intermediate oxocarbenium ion.

Lewis_Acid_Activation This compound Chiral this compound Complex This compound-Lewis Acid Complex This compound->Complex Coordination LA Lewis Acid (e.g., TiCl4) LA->Complex Oxocarbenium Oxocarbenium Ion Intermediate Complex->Oxocarbenium Ring Opening Product Diastereomerically Enriched Product Oxocarbenium->Product Nucleophile Nucleophile Nucleophile->Oxocarbenium Attack from less hindered face

Caption: Lewis acid activation of a chiral this compound to form a key oxocarbenium ion intermediate.

The conformation of the oxocarbenium ion and the trajectory of the incoming nucleophile are dictated by the steric and electronic properties of the chiral auxiliary and the Lewis acid.

Transition_State_Model cluster_chelation Chelation Control cluster_non_chelation Non-Chelation Control (Felkin-Anh) Chelate Rigid Chelated Transition State Product_A Major Diastereomer Chelate->Product_A Favored Attack Felkin Open Transition State Product_B Major Diastereomer Felkin->Product_B Attack anti to largest group

Caption: Competing transition state models in nucleophilic additions to chiral acetals.

Conclusion

Chiral acetals represent a powerful and reliable tool in the arsenal (B13267) of the synthetic organic chemist for the construction of stereochemically complex molecules. Their ease of preparation, stability, and the high levels of stereocontrol they impart make them valuable chiral auxiliaries in a wide range of asymmetric transformations. A thorough understanding of the underlying mechanistic principles, including the role of Lewis acids and competing transition state models, is essential for the rational design of highly stereoselective synthetic routes. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize chiral acetals in their pursuit of novel and efficient asymmetric syntheses, ultimately contributing to advancements in drug discovery and development.

An In-depth Technical Guide to the Thermodynamic and Kinetic Stability of Cyclic Acetals for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyclic acetals are pivotal functional groups in modern organic chemistry and drug development, serving as versatile protecting groups for carbonyls and as pH-sensitive linkers in advanced drug delivery systems. Their stability, dictated by both thermodynamic and kinetic factors, is of paramount importance for their effective application. This guide provides a comprehensive overview of the principles governing the stability of cyclic acetals, detailed experimental protocols for their analysis, and insights into their application in drug delivery, targeting specific cellular signaling pathways.

Thermodynamic Stability of Cyclic Acetals

The formation of a cyclic acetal (B89532) from a carbonyl compound and a diol is a reversible process governed by thermodynamic equilibrium. The position of this equilibrium is influenced by several factors, including ring size, substituents, and reaction conditions.

1.1. Factors Influencing Thermodynamic Stability:

  • Ring Size: The stability of cyclic acetals is significantly dependent on the ring size. Five- and six-membered cyclic acetals (1,3-dioxolanes and 1,3-dioxanes, respectively) are generally more thermodynamically stable than their acyclic counterparts. This increased stability is attributed to favorable entropic factors, as the formation of a cyclic this compound from a diol involves the combination of two molecules to form two, resulting in a less negative change in entropy compared to the formation of an acyclic this compound from two separate alcohol molecules.[1] While five-membered rings often form faster (kinetic control), six-membered rings are typically the thermodynamically more stable product.

  • Substituents: The electronic nature of substituents on the parent carbonyl compound and the diol can influence the equilibrium of this compound formation. Electron-withdrawing groups on the carbonyl compound can destabilize the corresponding this compound, shifting the equilibrium towards the starting materials. Conversely, electron-donating groups can have a stabilizing effect.

  • Reaction Conditions: The equilibrium of this compound formation can be manipulated by altering the reaction conditions. According to Le Châtelier's principle, removing water from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus, drives the equilibrium towards the formation of the this compound.[2] Conversely, the presence of excess water will favor the hydrolysis of the this compound back to the carbonyl compound and the diol.

1.2. Quantitative Data on Thermodynamic Stability:

The thermodynamic stability of cyclic acetals is quantified by the equilibrium constant (Keq) for their formation. A larger Keq value indicates a greater preference for the this compound form at equilibrium.

Carbonyl CompoundDiolCyclic this compoundKeqReference
Acetone (B3395972)Ethylene (B1197577) Glycol2,2-Dimethyl-1,3-dioxolane~0.16 M-1[2]
Benzaldehyde (B42025)Ethylene Glycol2-Phenyl-1,3-dioxolaneData not readily available
Cyclohexanone1,3-Propanediol1,5-Dioxaspiro[5.5]undecaneData not readily available

Note: Comprehensive and directly comparable Keq data for a wide range of cyclic acetals is sparse in the literature. The provided value for acetone and ethylene glycol is illustrative.

Kinetic Stability of Cyclic Acetals

The kinetic stability of cyclic acetals refers to the rate at which they undergo hydrolysis, typically under acidic conditions. This is a critical parameter for their use as protecting groups and in pH-sensitive drug delivery systems.

2.1. Mechanism of Acid-Catalyzed Hydrolysis:

The hydrolysis of cyclic acetals is an acid-catalyzed process that proceeds through a resonance-stabilized oxocarbenium ion intermediate. The formation of this intermediate is generally the rate-determining step of the reaction.[3]

G This compound Cyclic this compound Protonatedthis compound Protonated this compound This compound->Protonatedthis compound + H+ Protonatedthis compound->this compound - H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonatedthis compound->Oxocarbenium - ROH (intramolecular) Oxocarbenium->Protonatedthis compound + ROH (intramolecular) Hemithis compound Hemithis compound Intermediate Oxocarbenium->Hemithis compound + H2O Hemithis compound->Oxocarbenium - H2O ProtonatedCarbonyl Protonated Carbonyl Hemithis compound->ProtonatedCarbonyl + H+ ProtonatedCarbonyl->Hemithis compound - H+ Carbonyl Carbonyl ProtonatedCarbonyl->Carbonyl - H+ Diol Diol ProtonatedCarbonyl->Diol

Figure 1: Mechanism of Acid-Catalyzed this compound Hydrolysis.

2.2. Factors Influencing Kinetic Stability:

  • pH: The rate of hydrolysis is highly dependent on the pH of the medium. As the concentration of hydronium ions increases (lower pH), the rate of hydrolysis accelerates. For every unit decrease in pH, the rate of this compound bond cleavage can increase by a factor of 10.[4]

  • Substituents: Electron-donating groups on the aromatic ring of benzylidene acetals stabilize the positive charge of the oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis.[5] Conversely, electron-withdrawing groups destabilize the intermediate and slow down hydrolysis.[5]

  • Ring Size and Conformation: Cyclic acetals are generally more kinetically stable towards hydrolysis than their acyclic counterparts.[6] This is attributed to entropic factors, as the intramolecular ring-opening is less favorable. The torsional strain in the transition state also plays a role in determining the hydrolysis rate.

2.3. Quantitative Data on Kinetic Stability:

The kinetic stability of cyclic acetals is often expressed in terms of their half-life (t1/2) of hydrolysis under specific pH conditions.

This compound DerivativepHTemperature (°C)Half-life (t1/2)Reference
Benzaldehyde Dimethyl this compound5.025~30-35 times faster than 2-phenyl-1,3-dioxolane[7]
2-Phenyl-1,3-dioxolane5.025Slower than acyclic counterpart[7]
2-(p-Methoxyphenyl)-1,3-dioxolane5.037~70.4 hours[8]
2,4,6-Trimethoxybenzylidene this compound5.037~1 hour[5]
2,4,6-Trimethoxybenzylidene this compound7.437Several days[5]
Acetone-derived Ketal5.025~90 seconds[5]
Acetone-derived Ketal7.425~6 hours[5]
Phthalimide-substituted Ketal5.037~33 hours[8]

Applications in Drug Development

The pH-dependent stability of cyclic acetals makes them highly valuable as linkers in prodrugs and drug delivery systems. These systems are designed to be stable in the bloodstream (pH 7.4) and to release the active drug in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[9][10]

G Prodrug This compound-Linked Prodrug (in circulation, pH 7.4) Tumor Acidic Tumor Microenvironment or Endosome/Lysosome (pH < 6.5) Prodrug->Tumor Hydrolysis This compound Hydrolysis Tumor->Hydrolysis Drug Active Drug Release Hydrolysis->Drug Target Cellular Target Drug->Target

Figure 2: pH-Triggered Drug Release from an this compound Prodrug.

3.1. Signaling Pathways Targeted by Released Drugs:

The released active drug can then interact with its specific cellular targets to elicit a therapeutic effect. For example:

  • Doxorubicin: This widely used chemotherapeutic agent, when released from a prodrug, induces apoptosis (programmed cell death) in cancer cells through various signaling pathways. It can activate the intrinsic apoptotic pathway by inducing mitochondrial dysfunction and the release of cytochrome c.[11] Doxorubicin also upregulates p53, which in turn activates both intrinsic and extrinsic apoptotic pathways.[9] Additionally, it has been shown to modulate the Notch and TGF-β signaling pathways to promote apoptosis.[10][12]

G Doxorubicin Doxorubicin p53 p53 Upregulation Doxorubicin->p53 Mitochondria Mitochondrial Dysfunction Doxorubicin->Mitochondria Notch Notch Pathway Activation Doxorubicin->Notch TGFbeta TGF-β Pathway Modulation Doxorubicin->TGFbeta Apoptosis Apoptosis p53->Apoptosis Mitochondria->Apoptosis Notch->Apoptosis TGFbeta->Apoptosis

Figure 3: Signaling Pathways Activated by Doxorubicin.
  • Paclitaxel: This anti-cancer drug primarily works by stabilizing microtubules, which are crucial for cell division. This stabilization disrupts the normal function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[7][13] Paclitaxel can also activate apoptotic signaling pathways involving Bcl-2 family proteins.[13]

Experimental Protocols

4.1. Monitoring this compound Hydrolysis by 1H NMR Spectroscopy:

This method allows for the in-situ monitoring of the hydrolysis reaction by observing the disappearance of signals corresponding to the this compound and the appearance of signals from the resulting carbonyl compound and diol.

G PrepareSample Prepare this compound Solution in Deuterated Solvent (e.g., D2O/CD3CN) InitialSpectrum Acquire Initial 1H NMR Spectrum (t=0) PrepareSample->InitialSpectrum AddAcid Add Acid Catalyst (e.g., DCl) InitialSpectrum->AddAcid Monitor Acquire Spectra at Regular Time Intervals AddAcid->Monitor Integrate Integrate Characteristic Peaks of this compound and Products Monitor->Integrate Plot Plot Concentration vs. Time and Determine Half-life Integrate->Plot

Figure 4: Workflow for NMR Monitoring of this compound Hydrolysis.

Detailed Methodology:

  • Sample Preparation: Dissolve a known concentration of the cyclic this compound in a suitable deuterated solvent mixture (e.g., a mixture of D2O and an organic solvent like CD3CN to ensure solubility).

  • Initial Spectrum: Acquire a 1H NMR spectrum of the sample before the addition of acid to serve as the t=0 reference.

  • Initiation of Hydrolysis: Add a known amount of an acid catalyst (e.g., DCl in D2O) to the NMR tube to achieve the desired pH.

  • Time-course Monitoring: Immediately begin acquiring a series of 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.

  • Data Analysis: For each spectrum, integrate the signals corresponding to a characteristic proton of the cyclic this compound and a characteristic proton of the product aldehyde or ketone.

  • Kinetic Analysis: Plot the natural logarithm of the this compound concentration (or the integral of its signal) versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant. The half-life can then be calculated as t1/2 = 0.693/k.

4.2. Analysis of this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for monitoring the progress of this compound hydrolysis, especially for complex systems like drug release from polymer conjugates.[9][10][14]

Detailed Methodology:

  • Reaction Setup: Prepare a solution of the cyclic this compound in a buffered aqueous solution at the desired pH. Place the reaction vessel in a constant temperature bath.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a basic solution to neutralize the acid catalyst.

  • HPLC Analysis:

    • Mobile Phase: Prepare an appropriate mobile phase for the separation of the this compound, carbonyl product, and diol. The composition will depend on the polarity of the analytes.

    • Column: Select a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Injection: Inject the quenched aliquot onto the HPLC system.

    • Detection: Use a suitable detector (e.g., a UV-Vis detector set to a wavelength where one or more of the components absorb) to monitor the elution of the compounds.

  • Quantification: Create a calibration curve for the cyclic this compound and/or the product by injecting solutions of known concentrations. Use the peak areas from the chromatograms of the reaction aliquots to determine the concentration of the species of interest at each time point.

  • Kinetic Analysis: As with the NMR method, plot the concentration of the cyclic this compound versus time to determine the rate constant and half-life of the hydrolysis reaction.

Conclusion

The thermodynamic and kinetic stability of cyclic acetals are governed by a delicate interplay of structural and environmental factors. A thorough understanding of these principles is crucial for their effective use as protecting groups in organic synthesis and as pH-responsive linkers in drug delivery. The ability to tune the stability of cyclic acetals by modifying their structure allows for the rational design of sophisticated drug delivery systems that can release their therapeutic payload in response to specific physiological cues, thereby enhancing efficacy and reducing off-target effects. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of cyclic this compound stability, enabling researchers to optimize their design for a wide range of applications in chemistry, biology, and medicine.

References

A Technical Guide to the Discovery and Synthesis of Naturally Occurring Acetal Structures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetal (B89532) functional groups, characterized by a carbon atom bonded to two alkoxy or aryloxy groups (R₂C(OR')₂), are prevalent structural motifs in a vast array of natural products.[1] These compounds, isolated from sources spanning marine sponges to terrestrial microbes, often exhibit potent and specific biological activities. Their structural complexity and significant therapeutic potential have made them compelling targets for discovery, isolation, and total synthesis. This guide provides a technical overview of the methodologies used to isolate these compounds, key synthetic strategies for their construction, and a look into their mechanisms of action, tailored for researchers in chemistry and drug development.

Discovery and Isolation of this compound-Containing Natural Products

The discovery of novel this compound-containing natural products is typically driven by bioassay-guided fractionation. Crude extracts from natural sources like plants, microbes, or marine animals are systematically separated, and the resulting fractions are tested for biological activity.[2] This process allows researchers to pinpoint the active chemical constituents.

General Isolation Workflow:

  • Extraction: The source material is treated with various solvents (e.g., maceration, Soxhlet extraction) to create a crude extract containing a mixture of secondary metabolites.[2]

  • Fractionation: The crude extract is subjected to chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to separate compounds based on polarity and size.

  • Structure Elucidation: Pure compounds are analyzed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their precise chemical structure, including the stereochemistry of the this compound centers.

Table 1: Prominent Bioactive Natural Products Featuring this compound Structures

Compound NameNatural SourceKey Biological ActivityNoteworthy Structural Feature
Phorboxazole A Marine Sponge (Phorbas sp.)Potent cytostatic agent against various cancer cell lines.[3]Contains a complex macrolide core with two oxazole (B20620) rings and multiple tetrahydropyran (B127337) rings forming this compound linkages.[3]
Spongistatin 1 Marine Sponge (Spongia sp.)Highly potent inhibitor of tubulin polymerization, leading to mitotic arrest.[4][5]A macrocyclic polyether lactone with two spiroketal (a type of cyclic this compound) moieties.[4]
Brevetoxin A Dinoflagellate (Karenia brevis)Potent neurotoxin that activates voltage-gated sodium channels.A large, trans-fused polyether ladder containing multiple cyclic this compound systems.
Glyceroplasmalopsychosine Bovine Brain White MatterA glycosphingolipid featuring a cyclic this compound linkage.[6]A mixed this compound formed between a long-chain aldehyde and two hydroxyl groups of psychosine.[6]

Core Synthetic Methodologies for this compound Formation

The construction of this compound and ketal functionalities is a cornerstone of natural product synthesis. The most fundamental method involves the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol, or one equivalent of a diol, with the removal of water to drive the equilibrium.[7][8]

Diagram 1: General Workflow for Acid-Catalyzed this compound Formation

cluster_start Reactants & Catalyst A Aldehyde or Ketone D Reaction under Anhydrous Conditions (Water removal via Dean-Stark, Mol. Sieves) A->D B Alcohol (2 eq.) or Diol (1 eq.) B->D C Acid Catalyst (e.g., TsOH, CSA, H2SO4) C->D E Aqueous Workup & Purification (Chromatography) D->E F This compound Product E->F

Caption: A generalized workflow for the synthesis of acetals via acid catalysis.

In the context of complex molecules like phorboxazole A, intramolecular cyclizations are often employed to form the cyclic this compound systems stereoselectively.[9] The choice of acid catalyst and reaction conditions is critical to control selectivity and avoid decomposition of sensitive functional groups.[10]

Case Study: Synthesis of the Phorboxazole A Core

The total synthesis of phorboxazole A is a significant challenge that has been met by several research groups, each employing unique strategies to construct its complex this compound-containing core.[3][9] A common feature is the convergent assembly of large fragments.[11][12] For instance, the Forsyth synthesis utilizes a biomimetic de novo oxazole formation to couple key fragments of the molecule.[3][11] The Smith group's approach prominently features a modified Petasis-Ferrier rearrangement for the stereocontrolled construction of the tetrahydropyran rings.[3][9]

Experimental Protocol: Representative Acid-Catalyzed Tetrahydropyran Formation

This protocol is a generalized representation based on common procedures for intramolecular this compound formation.

  • Substrate Preparation: A solution of the precursor, a hydroxyl-ketone or hydroxyl-aldehyde, is prepared in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or benzene) under an inert atmosphere (e.g., Argon).

  • Catalyst Addition: A catalytic amount (typically 0.05 - 0.2 equivalents) of an acid catalyst, such as Camphorsulfonic acid (CSA) or Pyridinium p-toluenesulfonate (PPTS), is added to the solution.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (ranging from 0 °C to reflux) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Quenching: Upon completion, the reaction is quenched by the addition of a mild base, such as triethylamine (B128534) or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

  • Workup and Extraction: The mixture is diluted with an organic solvent and washed sequentially with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified via flash column chromatography on silica (B1680970) gel to yield the pure cyclic this compound.

Table 2: Representative Conditions and Yields for this compound Cyclization Steps

Reaction TypePrecursor TypeCatalystSolventTemperatureYield (%)
Intramolecular KetalizationHydroxy-ketoneCSACH₂Cl₂23 °C~85-95%
SpiroketalizationDi-hydroxy-ketonePPTSBenzene80 °C (reflux)~70-85%
Petasis-Ferrier RearrangementDioxinone this compoundLewis Acid (e.g., TiCl₄)CH₂Cl₂-78 °C to 0 °C~65-80%

Data compiled from typical yields reported in synthetic organic chemistry literature for similar transformations.

Mechanism of Action: this compound Natural Products as Cellular Inhibitors

Many this compound-containing natural products derive their potent bioactivity from precise interactions with key cellular machinery. Spongistatin 1, for example, is a powerful antimitotic agent that targets tubulin, the protein subunit of microtubules.

Spongistatin 1 inhibits microtubule assembly and disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[5] It binds to tubulin in the vinca (B1221190) domain, but at a site distinct from other vinca alkaloid drugs, and noncompetitively inhibits the binding of drugs like vinblastine.[4][5] This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[13]

Diagram 2: Simplified Signaling Pathway of Spongistatin 1

Spongistatin Spongistatin 1 Tubulin α/β-Tubulin Dimers Spongistatin->Tubulin Binds to Vinca Domain Polymerization Microtubule Polymerization Spongistatin->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to CellCycle G2/M Phase Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Spongistatin 1 inhibits tubulin polymerization, leading to cell cycle arrest.

Naturally occurring acetals represent a structurally diverse and biologically significant class of molecules. The ongoing discovery of new compounds from nature continues to unveil novel chemical architectures and potent bioactivities. For synthetic chemists, these molecules serve as both a challenge and an inspiration, driving the development of innovative synthetic strategies. A deeper understanding of their synthesis and mechanism of action is crucial for harnessing their therapeutic potential and designing next-generation pharmaceuticals.

References

An In-depth Guide to Acetal Nomenclature and IUPAC Naming Conventions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for acetals and related compounds. A systematic understanding of this nomenclature is critical for unambiguous communication in research, development, and regulatory contexts.

Core Definitions: Acetals, Ketals, Hemiacetals, and Hemiketals

An acetal (B89532) is a functional group characterized by a carbon atom bonded to two ether linkages (-OR'). The general structure is R₂C(OR')₂, where the R' groups must be organic fragments and not hydrogen atoms.[1][2] Historically, the term "this compound" was reserved for derivatives of aldehydes (where at least one R group on the central carbon is hydrogen), while "ketal" was used for derivatives of ketones (where neither R group is hydrogen).[3] However, current IUPAC guidelines classify ketals as a subclass of acetals , with the term "this compound" now encompassing both aldehyde and ketone derivatives.[3][4]

A hemithis compound has the general formula R₂C(OH)OR', containing one hydroxyl group and one ether-like alkoxy group attached to the same carbon.[5][6] The prefix "hemi," meaning half, signifies that only one of the two alcohols required to form a full this compound has been added to the parent carbonyl group.[5] Similar to the this compound/ketal distinction, hemiketals are a subclass of hemiacetals derived from ketones.[5][6] Hemiacetals are often unstable but are significant as intermediates in this compound formation and are notably stable in cyclic forms, such as in monosaccharides like glucose.[6][7]

IUPAC Nomenclature Systems

There are two primary systems recommended by IUPAC for naming acetals and hemiacetals: substitutive nomenclature, which is the preferred method, and functional class nomenclature.

This approach treats the organic groups attached via oxygen as substituents on a parent alkane or parent alcohol.

  • Naming Acetals: Acetals are named as dialkoxy (or diaryloxy, etc.) derivatives of the parent hydrocarbon chain.[8][9]

    • Identify the Parent Chain: Find the longest continuous carbon chain that includes the this compound carbon (the C(OR')₂ carbon).

    • Identify Substituents: Name the two -OR' groups as alkoxy substituents (e.g., methoxy, ethoxy, propoxy).

    • Numbering: Number the parent chain to give the this compound carbon the lowest possible locant.

    • Assemble the Name: List the alkoxy substituents alphabetically, preceded by their locants. If the alkoxy groups are identical, use prefixes like "di-".

  • Naming Hemiacetals: Hemiacetals are named as alkoxy-substituted alcohols.[8][10] The hydroxyl group takes precedence as the principal functional group.

    • Identify the Parent Alcohol: Find the longest carbon chain that includes the carbon bearing the hydroxyl (-OH) group. This chain is named as an alcohol.

    • Identify Substituents: Name the -OR' group as an alkoxy substituent.

    • Numbering: Number the parent chain to give the hydroxyl group the lowest possible locant.

    • Assemble the Name: Name the alkoxy group as a prefix with its locant, followed by the name of the parent alcohol.

This older, but still acceptable, method names the compound based on the parent aldehyde or ketone from which it is derived.

  • Naming Acetals: The name of the parent aldehyde or ketone is stated first, followed by the names of the alkyl groups of the ether functions, and finally the word "this compound" (or "ketal").[8][9]

  • Naming Hemiacetals: The same principle applies, but the class name "hemithis compound" is used.[8] For example, a compound may be named as "pentanal ethyl hemithis compound".[10]

Summary of Naming Conventions

The following table summarizes the two IUPAC naming systems with examples for clear comparison.

Compound StructureParent CarbonylIUPAC Substitutive Name (Preferred)Functional Class Name
CH₃CH(OCH₃)₂Acetaldehyde1,1-DimethoxyethaneAcetaldehyde dimethyl this compound
CH₃CH₂(OCH₂CH₃)₂Propanal1,1-DiethoxypropanePropanal diethyl this compound
(CH₃)₂C(OCH₃)₂Acetone2,2-DimethoxypropaneAcetone dimethyl this compound
CH₃CH(OH)OCH₂CH₃Acetaldehyde1-EthoxyethanolAcetaldehyde ethyl hemithis compound
(CH₃)₂C(OH)OCH₃Acetone2-Methoxypropan-2-olAcetone methyl hemiketal

Experimental Protocols

This guide focuses on the theoretical framework of IUPAC nomenclature. Experimental protocols for the synthesis of acetals, such as the reaction of an aldehyde or ketone with an excess of alcohol under acidic catalysis, are well-established.[4] Key methodologies often involve driving the equilibrium reaction towards the product by removing water, typically through azeotropic distillation using a Dean-Stark apparatus. The specific conditions (catalyst, temperature, solvent) are highly dependent on the substrate and are detailed in relevant synthetic organic chemistry literature.

Logical Workflow for IUPAC Substitutive Naming

The following diagram illustrates the decision-making process for naming a compound containing an this compound or hemithis compound functional group according to preferred IUPAC substitutive rules.

IUPAC_Acetal_Nomenclature start Start with Chemical Structure is_acetal_or_hemi Identify Carbon bonded to two Oxygens. Does it have an -OH group? start->is_acetal_or_hemi is_this compound It is an this compound (R₂C(OR')₂) is_acetal_or_hemi->is_this compound No is_hemithis compound It is a Hemithis compound (R₂C(OH)OR') is_acetal_or_hemi->is_hemithis compound Yes find_parent_alkane 1. Find longest carbon chain containing the this compound carbon. This is the Parent Alkane. is_this compound->find_parent_alkane find_parent_alcohol 1. Find longest carbon chain containing the C-OH group. This is the Parent Alcohol. is_hemithis compound->find_parent_alcohol name_alkoxy_groups 2. Identify and name the two -OR' groups as 'alkoxy' substituents. find_parent_alkane->name_alkoxy_groups name_alkoxy_sub 2. Identify and name the -OR' group as an 'alkoxy' substituent. find_parent_alcohol->name_alkoxy_sub number_alkane 3. Number the chain to give the This compound carbon the lowest locant. name_alkoxy_groups->number_alkane number_alcohol 3. Number the chain to give the -OH group the lowest locant. name_alkoxy_sub->number_alcohol assemble_acetal_name 4. Assemble Name: [Locant],[Locant]-Di[alkoxy][alkane] or [Locant]-[Alkoxy1]-[Locant]-[Alkoxy2][alkane] number_alkane->assemble_acetal_name assemble_hemiacetal_name 4. Assemble Name: [Locant]-[Alkoxy][parent alcohol] number_alcohol->assemble_hemiacetal_name

Caption: IUPAC substitutive nomenclature workflow for acetals and hemiacetals.

References

Methodological & Application

Application Note: Synthesis of Cyclic Acetals using Ethylene Glycol and p-Toluenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl functional groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions of aldehydes and ketones. The formation of cyclic acetals using ethylene (B1197577) glycol and an acid catalyst, such as p-toluenesulfonic acid (TsOH), is a robust and widely employed method for this purpose.[1] Cyclic acetals are stable under neutral to basic conditions and are inert to many nucleophilic reagents and hydrides, making them excellent protecting groups.[2] The reaction is reversible and the carbonyl group can be readily regenerated by acid-catalyzed hydrolysis.[2] This application note provides a detailed protocol for the synthesis of cyclic acetals from various carbonyl compounds using ethylene glycol and a catalytic amount of TsOH.

Reaction Principle

The acid-catalyzed reaction between a carbonyl compound (aldehyde or ketone) and ethylene glycol proceeds via a nucleophilic addition mechanism to form a cyclic acetal (B89532), also known as a 1,3-dioxolane.[1][3] The reaction is an equilibrium process, and to drive it towards the product, the water generated as a byproduct must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene.[4]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of cyclic acetals from various aldehydes and ketones using ethylene glycol and TsOH.

Carbonyl CompoundProductReaction Time (h)SolventYield (%)Reference
Benzaldehyde2-Phenyl-1,3-dioxolaneNot SpecifiedTolueneNot Specified[5][6]
Cyclohexanone1,4-Dioxaspiro[4.5]decane6Toluene95
Acetone2,2-Dimethyl-1,3-dioxolaneNot SpecifiedNot SpecifiedNot Specified
Formaldehyde1,3-DioxolaneNot SpecifiedTolueneNot Specified[1]
Acetaldehyde2-Methyl-1,3-dioxolaneNot SpecifiedTolueneGood[7][8]

Experimental Protocol

This protocol describes a general procedure for the synthesis of a cyclic this compound from a carbonyl compound and ethylene glycol using TsOH as a catalyst.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Ethylene Glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01-0.05 eq)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq). Dissolve the reagents in a sufficient volume of toluene to fill the flask and the Dean-Stark trap.

  • Azeotropic Water Removal: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected, and no more water is being formed. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the TsOH catalyst. Be cautious of potential gas evolution (CO₂).

  • Extraction: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude cyclic this compound.

  • Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel if necessary to yield the pure cyclic this compound.

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of a cyclic this compound from a carbonyl compound and ethylene glycol.

Acetal_Formation_Mechanism carbonyl R(R')C=O protonated_carbonyl R(R')C=O⁺H carbonyl->protonated_carbonyl + H⁺ (from TsOH) hemiacetal_intermediate R(R')C(OH)(OCH₂CH₂OH) protonated_carbonyl->hemiacetal_intermediate + HOCH₂CH₂OH hemiacetal_intermediate->protonated_carbonyl - H⁺ protonated_hemithis compound R(R')C(O⁺H₂)(OCH₂CH₂OH) hemiacetal_intermediate->protonated_hemithis compound + H⁺ protonated_hemithis compound->hemiacetal_intermediate - H⁺ oxonium_ion R(R')C⁺-OCH₂CH₂OH protonated_hemithis compound->oxonium_ion - H₂O oxonium_ion->protonated_hemithis compound + H₂O cyclic_this compound Cyclic this compound oxonium_ion->cyclic_this compound Intramolecular Nucleophilic Attack cyclic_this compound->oxonium_ion - H⁺

Caption: Acid-catalyzed formation of a cyclic this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of cyclic acetals.

Experimental_Workflow start Start: Combine Reactants (Carbonyl, Ethylene Glycol, TsOH, Toluene) reflux Heat to Reflux with Dean-Stark Trap start->reflux monitor Monitor Water Collection (TLC/GC analysis) reflux->monitor workup Aqueous Work-up (NaHCO₃, Brine) monitor->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (MgSO₄/Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product Pure Cyclic this compound purification->product

Caption: Workflow for cyclic this compound synthesis.

Conclusion

The protection of aldehydes and ketones as cyclic acetals using ethylene glycol and a catalytic amount of p-toluenesulfonic acid is a highly efficient and reliable method in organic synthesis. The straightforward procedure, coupled with the stability of the resulting this compound, makes this a valuable technique for researchers in various fields, including drug development. The protocol provided herein can be adapted for a wide range of carbonyl-containing substrates.

References

Application Notes and Protocols for the Formation of Dimethyl Acetals from Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. The formation of acetals, particularly dimethyl acetals from ketones, offers a robust method to shield the electrophilic carbon of the ketone from nucleophilic attack under basic or neutral conditions. Dimethyl acetals are stable to a wide range of reagents, including hydrides, organometallics, and strong bases, making them an invaluable tool in the synthesis of complex molecules and active pharmaceutical ingredients.[1] This document provides detailed experimental protocols for the formation of dimethyl acetals from ketones using various catalytic systems.

The reaction involves the acid-catalyzed addition of two equivalents of methanol (B129727) to a ketone, forming a dimethyl acetal (B89532) and water.[2] To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often by using a dehydrating agent like trimethyl orthoformate or through azeotropic distillation.[3][4]

General Reaction Mechanism

The formation of a dimethyl this compound from a ketone is a reversible, acid-catalyzed process. The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a hemithis compound intermediate after deprotonation.[2]

  • Protonation of the hydroxyl group: The hydroxyl group of the hemithis compound is protonated by the acid catalyst.

  • Elimination of water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.[2]

  • Second nucleophilic attack: A second molecule of methanol attacks the oxonium ion.

  • Deprotonation: Deprotonation of the resulting intermediate yields the final dimethyl this compound product and regenerates the acid catalyst.[5]

Experimental Protocols

Three distinct protocols for the formation of dimethyl acetals from ketones are detailed below, offering flexibility in terms of catalyst choice and reaction conditions.

Protocol 1: Classical Acid Catalysis with Trimethyl Orthoformate

This method utilizes a conventional Brønsted acid catalyst and trimethyl orthoformate, which serves as both a source of methoxy (B1213986) groups and a dehydrating agent by reacting with the water produced.[3]

Materials:

  • Ketone (e.g., Cyclohexanone, 1.0 eq)

  • Methanol (as solvent)

  • Trimethyl orthoformate (1.2 - 2.5 eq)

  • Acid catalyst (e.g., p-Toluenesulfonic acid (TsOH) monohydrate, 0.01 - 0.05 eq, or concentrated HCl, 0.1 mol %)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a stirred solution of the ketone in methanol, add trimethyl orthoformate.

  • Add the acid catalyst to the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1 to 12 hours.[7]

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with an organic solvent (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl this compound.

  • Purify the product by distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Solid Acid Catalysis using Montmorillonite K-10 Clay

This protocol employs a heterogeneous catalyst, Montmorillonite K-10 clay, which offers advantages such as easy separation, reusability, and often milder reaction conditions.[8][9]

Materials:

  • Ketone (e.g., Acetophenone, 1.0 eq)

  • Methanol (10 eq)

  • Montmorillonite K-10 clay (e.g., 250 mg per 2 mmol of ketone)[8]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for filtration (e.g., diethyl ether)

Procedure:

  • Activate the Montmorillonite K-10 clay by heating at 120 °C for 3 hours under vacuum prior to use.

  • In a round-bottom flask, combine the ketone, methanol, and the activated Montmorillonite K-10 clay.

  • Stir the suspension at room temperature or reflux, depending on the reactivity of the ketone. For many ketones, the reaction proceeds efficiently at room temperature.[8]

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, filter the reaction mixture to remove the clay catalyst.

  • Wash the clay with an organic solvent (e.g., diethyl ether).

  • Combine the filtrate and washings and remove the solvent and excess methanol under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography if required. The catalyst can be washed, dried, and reused.[10][11][12]

Protocol 3: Mild Acetalization using Trace Hydrochloric Acid

This highly efficient method demonstrates that dimethyl this compound formation can proceed smoothly with only a catalytic trace of a strong acid, without the need for a separate dehydrating agent when using a large excess of methanol.[6]

Materials:

  • Ketone (e.g., 4-Phenyl-2-butanone, 1.0 eq)

  • Methanol (as solvent)

  • Concentrated Hydrochloric Acid (HCl, 0.1 mol %)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the ketone in a large excess of methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., using a microsyringe) to the stirred solution at room temperature.

  • Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by GC or TLC.[6]

  • Upon completion (typically within hours for reactive ketones), neutralize the catalyst by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the dimethyl this compound.

  • Further purification can be performed by column chromatography or distillation.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the dimethyl this compound formation from various ketones using different catalytic methods.

KetoneCatalystReagentsTemperature (°C)Time (h)Yield (%)Reference
Cyclohexanonep-TsOHMethanol, Trimethyl orthoformateRoom Temp.1 - 1291 - 100[7]
CyclohexanoneMontmorillonite K-10MethanolRoom Temp.~2>95[8]
Acetophenone0.1 mol% HClMethanol, Trimethyl orthoformateRoom Temp.1293[6]
BenzophenoneMontmorillonite K-10MethanolRoom Temp.~8~60[8]
4-tert-Butylcyclohexanone0.1 mol% HClMethanol, Trimethyl orthoformateRoom Temp.1295[6]

Visualizations

Experimental Workflow for Dimethyl this compound Formation

experimental_workflow General Experimental Workflow for Dimethyl this compound Formation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start mix Mix Ketone, Methanol, and Catalyst start->mix react Stir at Appropriate Temperature mix->react monitor Monitor Progress (TLC/GC) react->monitor monitor->react Incomplete quench Quench Reaction (e.g., NaHCO3) monitor->quench Complete extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end Final Product purify->end

Caption: General workflow for dimethyl this compound formation.

Signaling Pathway for Acid-Catalyzed this compound Formation

mechanism Mechanism of Acid-Catalyzed Dimethyl this compound Formation ketone Ketone (R2C=O) protonated_ketone Protonated Ketone [R2C=O+H] ketone->protonated_ketone + H+ protonated_ketone->ketone - H+ hemithis compound Hemithis compound [R2C(OH)(OCH3)] protonated_ketone->hemithis compound + CH3OH - H+ hemithis compound->protonated_ketone - CH3OH + H+ protonated_hemithis compound Protonated Hemithis compound [R2C(O+H2)(OCH3)] hemithis compound->protonated_hemithis compound + H+ protonated_hemithis compound->hemithis compound - H+ oxonium Oxonium Ion [R2C=+OCH3] protonated_hemithis compound->oxonium - H2O oxonium->protonated_hemithis compound + H2O protonated_this compound Protonated this compound [R2C(O+HCH3)(OCH3)] oxonium->protonated_this compound + CH3OH protonated_this compound->oxonium - CH3OH This compound Dimethyl this compound [R2C(OCH3)2] protonated_this compound->this compound - H+ This compound->protonated_this compound + H+

Caption: Mechanism of acid-catalyzed dimethyl this compound formation.

References

Application of Lewis Acids as Catalysts for the Acetalization of Aldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of aldehydes as acetals is a fundamental and critical transformation in organic synthesis, particularly in the multistep synthesis of complex molecules such as pharmaceuticals. Acetalization prevents the highly reactive aldehyde group from undergoing undesired reactions under various conditions, including nucleophilic attack and oxidation. Lewis acids have emerged as highly efficient catalysts for this transformation, offering mild reaction conditions and high chemoselectivity. This document provides a comprehensive overview of the application of various Lewis acids in the acetalization of aldehydes, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in their synthetic endeavors.

General Mechanism of Lewis Acid-Catalyzed Acetalization

Lewis acid-catalyzed acetalization of aldehydes proceeds through a well-established mechanism. The Lewis acid (LA) activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from an alcohol molecule to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group by the activated Lewis acid-alcohol complex, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. A second alcohol molecule then attacks this electrophilic species, and subsequent deprotonation yields the stable This compound (B89532) product.[1]

Lewis Acid-Catalyzed Acetalization Mechanism cluster_activation Activation cluster_hemithis compound Hemithis compound Formation cluster_oxocarbenium Oxocarbenium Ion Formation cluster_this compound This compound Formation Aldehyde R-CHO ActivatedComplex [R-CHO-LA] Aldehyde->ActivatedComplex Coordination LewisAcid LA LewisAcid->ActivatedComplex Alcohol1 R'-OH Hemithis compound R-CH(OH)(OR') ActivatedComplex->Hemithis compound Nucleophilic Attack Alcohol1->Hemithis compound ProtonatedHemithis compound R-CH(OH2+)(OR') Hemithis compound->ProtonatedHemithis compound Protonation Oxocarbenium [R-CH=OR']⁺ ProtonatedHemithis compound->Oxocarbenium Elimination Water H₂O ProtonatedHemithis compound->Water Alcohol2 R'-OH This compound R-CH(OR')₂ Oxocarbenium->this compound Nucleophilic Attack Alcohol2->this compound

Caption: General mechanism of Lewis acid-catalyzed acetalization of an aldehyde.

Data Presentation: A Comparative Analysis of Lewis Acid Catalysts

A variety of Lewis acids have been successfully employed to catalyze the acetalization of a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. The choice of catalyst can significantly influence the reaction efficiency, selectivity, and conditions. The following tables summarize the quantitative data for the acetalization of representative aldehydes using different Lewis acid catalysts.

Table 1: Acetalization of Aromatic Aldehydes

EntryAldehydeLewis AcidCatalyst Loading (mol%)Alcohol/DiolSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeZrCl₄1-3Methanol (B129727)CH₂Cl₂RT0.595[2]
24-Chlorobenzaldehyde (B46862)ZrCl₄2MethanolCH₂Cl₂RT0.7596[2]
34-Nitrobenzaldehyde (B150856)Bi(OTf)₃10Ethylene (B1197577) GlycolSolvent-free800.588[3]
4VanillinFe(III)-Porphyrin-Ethylene Glycol---73[4]
5BenzaldehydeMIL-101(Cr)-SO₃H-Ethylene Glycol---97[5]

Table 2: Acetalization of Aliphatic Aldehydes

EntryAldehydeLewis AcidCatalyst Loading (mol%)Alcohol/DiolSolventTemp. (°C)Time (h)Yield (%)Reference
1HeptanalZrCl₄3MethanolCH₂Cl₂RT192[2]
2OctanalBi(OTf)₃10Ethylene GlycolSolvent-free80185[3]
3CitronellalZrCl₄2MethanolCH₂Cl₂RT1.590[2]

Table 3: Acetalization of α,β-Unsaturated Aldehydes

EntryAldehydeLewis AcidCatalyst Loading (mol%)Alcohol/DiolSolventTemp. (°C)Time (h)Yield (%)Reference
1CinnamaldehydeZrCl₄2MethanolCH₂Cl₂RT0.594[2]
2CrotonaldehydeBi(OTf)₃10Ethylene GlycolSolvent-free80182[3]
3CinnamaldehydeHCl0.1MethanolMethanolRT0.595[1]

Experimental Protocols

The following are detailed protocols for key experiments cited in the tables above, providing a practical guide for laboratory implementation.

Protocol 1: ZrCl₄-Catalyzed Acetalization of 4-Chlorobenzaldehyde with Methanol

This protocol describes a highly efficient and chemoselective method for the acetalization of an aromatic aldehyde using zirconium tetrachloride as the catalyst.[2]

Materials:

  • 4-Chlorobenzaldehyde

  • Anhydrous Methanol

  • Zirconium tetrachloride (ZrCl₄)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-chlorobenzaldehyde (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add anhydrous methanol (3 mmol).

  • Stir the mixture at room temperature and add zirconium tetrachloride (0.02 mmol, 2 mol%) to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 45 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the desired this compound.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Expected Yield: 96%

ZrCl4_Acetalization_Workflow start Start reactants Mix 4-Chlorobenzaldehyde, Methanol, and CH₂Cl₂ start->reactants add_catalyst Add ZrCl₄ (2 mol%) reactants->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ soln. monitor->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify end End purify->end

Caption: Experimental workflow for ZrCl₄-catalyzed acetalization.

Protocol 2: Bi(OTf)₃-Catalyzed Acetalization of 4-Nitrobenzaldehyde with Ethylene Glycol under Solvent-Free Conditions

This protocol outlines a convenient and environmentally friendly method for the formation of a cyclic this compound using bismuth(III) triflate as the catalyst without any solvent.[3]

Materials:

  • 4-Nitrobenzaldehyde

  • Ethylene Glycol

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Diethyl ether (Et₂O)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask with a condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a condenser, mix 4-nitrobenzaldehyde (1 mmol) and ethylene glycol (1.1 mmol).

  • Add bismuth(III) triflate (0.1 mmol, 10 mol%) to the mixture.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.

  • After completion, cool the reaction mixture to room temperature and add 10% aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Expected Yield: 88%

Bi_OTf_3_Acetalization_Workflow start Start mix_reactants Mix 4-Nitrobenzaldehyde and Ethylene Glycol start->mix_reactants add_catalyst Add Bi(OTf)₃ (10 mol%) mix_reactants->add_catalyst heat Heat to 80°C with Stirring add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup (NaHCO₃) cool->workup extract Extract with Diethyl Ether workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for Bi(OTf)₃-catalyzed acetalization.

Chemoselectivity

A significant advantage of using Lewis acid catalysts is the ability to achieve high chemoselectivity in the acetalization of aldehydes in the presence of ketones. Aldehydes are generally more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Lewis acids can further enhance this inherent reactivity difference, allowing for the selective protection of aldehydes. For instance, ZrCl₄ has been shown to be a highly chemoselective catalyst for the acetalization of aldehydes over ketones.[2]

Chemoselectivity cluster_reactants Reactant Mixture cluster_products Products Aldehyde Aldehyde This compound This compound (Major Product) Aldehyde->this compound Selective Reaction Ketone Ketone UnreactedKetone Unreacted Ketone Ketone->UnreactedKetone No Reaction Catalyst Lewis Acid (e.g., ZrCl₄) Catalyst->this compound Alcohol Alcohol/Diol Alcohol->this compound

Caption: Chemoselective acetalization of an aldehyde in the presence of a ketone.

Conclusion

The use of Lewis acids as catalysts for the acetalization of aldehydes offers a powerful and versatile strategy for organic synthesis. With a wide range of commercially available and highly efficient Lewis acids, researchers can select the optimal catalyst to suit their specific substrate and reaction conditions. The provided data tables and detailed protocols serve as a valuable resource for the practical application of these methods in a laboratory setting, facilitating the synthesis of complex molecules for research, and drug development. The high chemoselectivity and mild reaction conditions associated with many Lewis acid-catalyzed acetalizations make them an indispensable tool for the modern synthetic chemist.

References

Application Notes and Protocols for the Chemoselective Protection of Aldehydes in the Presence of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask one functional group while reacting with another is paramount. Aldehydes, being inherently more electrophilic and less sterically hindered than ketones, present a frequent challenge in chemoselective transformations. This document provides detailed application notes and experimental protocols for the selective protection of aldehydes in the presence of ketones, a crucial strategy for preventing undesired side reactions and enhancing the efficiency of complex molecule synthesis. The following sections detail various reliable methods, complete with quantitative data, step-by-step protocols, and visual workflows to guide the discerning researcher.

Core Principles of Chemoselective Aldehyde Protection

The higher reactivity of aldehydes compared to ketones forms the basis for their selective protection. This reactivity difference stems from both electronic and steric factors. Aldehydes possess only one alkyl or aryl substituent attached to the carbonyl carbon, rendering it more accessible to nucleophilic attack. In contrast, ketones have two such substituents, which not only increase steric hindrance but also provide greater electron donation to the carbonyl carbon, slightly reducing its electrophilicity. By carefully selecting protecting groups and reaction conditions, this reactivity gap can be exploited to achieve high levels of chemoselectivity.

Methods for Chemoselective Aldehyde Protection

Several methods have been developed for the selective protection of aldehydes. The most common and effective strategies include acetalization, dithioacetalization, and in situ protection techniques.

Acetalization: The Classic Approach

The formation of acetals by reacting a carbonyl compound with a diol under acidic conditions is a cornerstone of carbonyl protection chemistry. Due to their greater reactivity, aldehydes undergo acetalization more readily than ketones, allowing for selective protection.

Acetalization_Mechanism

AldehydeKetoneProtecting AgentCatalyst (mol%)SolventTime (h)Aldehyde Yield (%)Ketone Recovery (%)Reference
Benzaldehyde (B42025)Acetophenone (B1666503)Ethylene (B1197577) Glycolp-TsOH (cat.)Toluene493>95[1]
Heptanal2-Heptanone1,3-PropanediolTBATB (0.01)CH2Cl20.5>95>98[2]
CinnamaldehydeCyclohexanoneEthylene GlycolH4[SiW12O40] (0.25)Toluene695>95[3]

Objective: To selectively protect benzaldehyde in the presence of acetophenone using ethylene glycol and p-toluenesulfonic acid (p-TsOH) as a catalyst.

Materials:

  • Benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add a solution of benzaldehyde and acetophenone in toluene.

  • Add ethylene glycol and a catalytic amount of p-TsOH to the flask.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC analysis, observing the disappearance of the aldehyde. Water will collect in the Dean-Stark trap.

  • Once the aldehyde is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the protected aldehyde and the unreacted ketone.

Dithioacetalization: A Robust Alternative

Dithioacetalization, the reaction of a carbonyl compound with a dithiol, offers a robust method for protection. Aldehydes react more readily than ketones, and the resulting dithioacetals are stable to a wider range of conditions, including acidic and basic environments, than their oxygen-based counterparts.

Dithioacetalization_Workflow

AldehydeKetoneProtecting AgentCatalystSolventTimeAldehyde Yield (%)Ketone Recovery (%)Reference
BenzaldehydeAcetophenone1,2-Ethanedithiol (B43112)BF3·OEt2 (cat.)CH2Cl20.5 h95>98[4]
4-NitrobenzaldehydeCyclohexanone1,3-PropanedithiolSolid-supported reagentCH2Cl22 h92>95[4]

Objective: To selectively protect benzaldehyde in the presence of acetophenone using 1,2-ethanedithiol and boron trifluoride etherate (BF3·OEt2).

Materials:

Procedure:

  • Dissolve the mixture of benzaldehyde and acetophenone in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,2-ethanedithiol to the solution.

  • Slowly add boron trifluoride etherate dropwise to the stirred solution.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 30 minutes.

  • Quench the reaction by adding 1 M sodium hydroxide solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the dithiothis compound of benzaldehyde and recover the unreacted acetophenone.

In Situ Protection via Phosphonium (B103445) Salt Formation

A modern and efficient strategy involves the in situ protection of aldehydes as O,P-acetal type phosphonium salts. This method is particularly useful for one-pot reactions where a less reactive ketone needs to be modified in the presence of a more reactive aldehyde. The aldehyde is temporarily masked, allowing for reaction at the ketone, and then regenerated during the aqueous workup.[5]

InSitu_Protection

Substrate (Keto-aldehyde)Reagent for KetoneAldehyde-Phosphonium Salt Yield (%)Final Product Yield (%)Reference
4-Acetylbenzaldehyde (B1276866)NaBH4Not Isolated95 (of 4-(1-hydroxyethyl)benzaldehyde)[5]
1-Phenyl-1,3-butanedioneMeMgBrNot Isolated85 (of 4-hydroxy-4-phenyl-2-pentanone)[5]

Objective: To selectively reduce the ketone functionality in 4-acetylbenzaldehyde using sodium borohydride (B1222165) after in situ protection of the aldehyde group.

Materials:

Procedure:

  • To a solution of 4-acetylbenzaldehyde in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triphenylphosphine.

  • Add TMSOTf dropwise to the solution and stir for 10 minutes to form the phosphonium salt in situ.

  • In a separate flask, prepare a solution of sodium borohydride in anhydrous methanol.

  • Add the NaBH4 solution to the reaction mixture at 0 °C and stir until the ketone is fully reduced (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(1-hydroxyethyl)benzaldehyde.

Conclusion

The chemoselective protection of aldehydes in the presence of ketones is a fundamental and enabling transformation in modern organic synthesis. The choice of the protecting group and the reaction conditions should be tailored to the specific substrate and the subsequent reaction steps. Acetalization and dithioacetalization are reliable and well-established methods, while in situ protection strategies offer the advantage of procedural simplicity for one-pot transformations. The protocols and data presented herein provide a practical guide for researchers to effectively implement these essential synthetic maneuvers.

References

Application Notes and Protocols: Acetal Protecting Groups in Multi-Step Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the intricate field of multi-step natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among these, acetals stand out as a robust and versatile choice for the temporary masking of carbonyl functionalities, specifically aldehydes and ketones. Their stability under a wide range of conditions—notably basic, nucleophilic, and reductive environments—makes them indispensable tools in the synthetic chemist's arsenal.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of acetal (B89532) protecting groups, drawing from examples in the total syntheses of complex natural products such as Platencin, Bryostatin (B1237437), and Taxol.

I. Data Presentation: this compound Protection and Deprotection in Natural Product Synthesis

The following tables summarize quantitative data for the formation and cleavage of this compound protecting groups in key steps of notable natural product syntheses.

Table 1: Formation of this compound Protecting Groups

Substrate (Intermediate in Natural Product Synthesis)Protecting Group/DiolReagents and ConditionsSolventTimeTemperatureYield (%)Natural Product
C-ring aldehyde intermediateMethyl ketalNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedBryostatin 1[6]
Vicinal diol on Ring CAcetonideNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedTaxol[7]
C5, C9 diols4-Methoxybenzaldehyde this compound4-Methoxybenzaldehyde, cat. acidNot specifiedNot specifiedNot specifiedHighBryostatin Analogues[8]
Aldehyde (-)-14Ethoxyethyl (EE) this compoundStandard chemistryNot specifiedNot specifiedNot specifiedExcellentPlatensimycin[9]
Ketone functionality of 29This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedPlatencin[10]

Table 2: Deprotection of this compound Protecting Groups

Substrate (Intermediate in Natural Product Synthesis)Protecting GroupReagents and ConditionsSolventTimeTemperatureYield (%)Natural Product
Protected bryostatin 1 derivative 30Two methyl ketalsLiBF4Acetonitrile (B52724)/waterNot specified80 °C72Bryostatin 1[6]
This compound-protected intermediate (-)-62This compoundHydrolysisNot specifiedNot specifiedNot specifiedHighPlatensimycin[9]
This compound-protected intermediate (+)-38This compoundHydrolysisNot specifiedNot specifiedNot specifiedNot specifiedPlatensimycin[9]
Silyl and this compound protected intermediate 35This compoundHydrochloric acidNot specifiedNot specifiedNot specifiedNot specifiedPlatencin[10]

II. Experimental Protocols

The following are representative protocols for the formation and deprotection of this compound protecting groups, based on general procedures and specific examples found in the literature.

Protocol 1: General Procedure for this compound Protection of a Carbonyl Compound

This protocol describes a common method for the formation of a cyclic this compound using ethylene (B1197577) glycol and an acid catalyst, often with azeotropic removal of water.[1]

Materials:

  • Carbonyl-containing substrate

  • Ethylene glycol (1.1 - 1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 equivalents) or other acid catalyst

  • Anhydrous benzene (B151609) or toluene

  • Dean-Stark apparatus

  • Anhydrous sodium bicarbonate or triethylamine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl-containing substrate and the anhydrous solvent (benzene or toluene).

  • Add ethylene glycol followed by the acid catalyst (e.g., p-TsOH).

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.

  • Quench the reaction by adding a mild base, such as anhydrous sodium bicarbonate or triethylamine, to neutralize the acid catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound-protected product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Global Deprotection of Methyl Ketals in Bryostatin 1 Synthesis

This protocol is based on the global deprotection step in the total synthesis of Bryostatin 1, where two methyl ketals were removed.[6]

Materials:

Procedure:

  • Dissolve the protected bryostatin 1 derivative 30 in a mixture of acetonitrile and water.

  • Add lithium tetrafluoroborate (LiBF4) to the solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction for the removal of the two methyl ketals, a TES ether, and a BOM group.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, typically involving partitioning between an organic solvent and water.

  • Isolate and purify the final product, bryostatin 1, to yield approximately 72%.

III. Visualizations

Diagram 1: General Workflow for this compound Protection in Multi-Step Synthesis

G cluster_protection Protection Step cluster_reaction Intermediate Reaction cluster_deprotection Deprotection Step Start Starting Material (with Carbonyl) Protect React with Diol + Acid Catalyst Start->Protect Protected This compound-Protected Intermediate Protect->Protected Reaction Perform Desired Transformation (e.g., Reduction, Grignard) Protected->Reaction Product_Protected Modified Protected Intermediate Reaction->Product_Protected Deprotect Acid-Catalyzed Hydrolysis Product_Protected->Deprotect Final_Product Final Product with Restored Carbonyl Deprotect->Final_Product

Caption: Workflow for utilizing an this compound protecting group.

Diagram 2: Decision Tree for Selecting this compound Protection Strategy

G Start Need to protect a carbonyl group? Stability_Check Is the substrate stable to acidic conditions? Start->Stability_Check Acid_Stable Standard Acidic Conditions (e.g., TsOH, CSA) Stability_Check->Acid_Stable Yes Acid_Labile Milder Conditions (e.g., PPTS, Lewis Acids) Stability_Check->Acid_Labile No Diol_Choice Desired Stability of this compound? Acid_Stable->Diol_Choice Acid_Labile->Diol_Choice Cyclic Use a Diol (e.g., Ethylene Glycol) Diol_Choice->Cyclic More Stable Acyclic Use an Alcohol (e.g., Methanol) Diol_Choice->Acyclic Less Stable Deprotection_Consideration Subsequent steps involve acid-labile groups? Cyclic->Deprotection_Consideration Acyclic->Deprotection_Consideration Neutral_Deprotection Consider neutral deprotection methods (e.g., TESOTf, 2,6-lutidine) Deprotection_Consideration->Neutral_Deprotection Yes Acidic_Deprotection Standard Acidic Hydrolysis Deprotection_Consideration->Acidic_Deprotection No

Caption: Selecting an this compound protection strategy.

IV. Application Notes

Chemoselectivity:

This compound protecting groups are instrumental in achieving chemoselectivity in molecules with multiple functional groups. For instance, an aldehyde can be selectively protected in the presence of a ketone due to the higher reactivity of aldehydes.[11] This allows for subsequent reactions to be carried out exclusively at the ketone functionality. Similarly, carbonyls can be protected to allow for selective reactions on other functional groups like esters, which are less reactive towards this compound formation under mild conditions.[3]

Stability:

Acetals are notably stable under neutral to strongly basic conditions.[4][5] They are unreactive towards organometallic reagents (like Grignard and organolithium reagents), metal hydrides (such as LiAlH4 and NaBH4), and many oxidizing agents.[1][2][3] This stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group.

Formation and Deprotection:

The formation of acetals is an equilibrium reaction, typically catalyzed by an acid.[2] To drive the reaction to completion, water, a byproduct, is often removed using a Dean-Stark apparatus.[1][4] Cyclic acetals, formed from diols like ethylene glycol or propane-1,3-diol, are generally more stable than their acyclic counterparts due to entropic factors.[1]

Deprotection is typically achieved through acid-catalyzed hydrolysis, effectively reversing the protection step.[2] However, in cases where the substrate contains other acid-labile functional groups, milder or neutral deprotection methods have been developed. For example, a combination of TESOTf and 2,6-lutidine has been shown to be effective for the deprotection of acetals under nearly neutral conditions.[12]

Applications in Natural Product Synthesis:

  • Bryostatin: In the total synthesis of Bryostatin 1, a global deprotection step involving the removal of two methyl ketals using LiBF4 was a key transformation.[6] Analogue synthesis of Bryostatins has also employed this compound linkages to simplify the construction of the B-ring.[6][13]

  • Taxol: The Nicolaou synthesis of Taxol utilized an acetonide to protect a vicinal diol, which was crucial for subsequent selective oxidation.[7]

  • Platencin and Platensimycin: The syntheses of these complex antibiotics have also featured this compound protecting groups. For example, in the synthesis of Platensimycin, an aldehyde was protected as an ethoxyethyl (EE) this compound.[9] In a synthesis of Platencin, an this compound was used to protect a ketone functionality during a Diels-Alder reaction sequence.[10]

The judicious application of this compound protecting groups is a powerful strategy in the multi-step synthesis of complex natural products. Their predictable stability and the reliable methods for their formation and removal allow for the selective transformation of polyfunctional molecules, ultimately enabling the construction of intricate molecular architectures. The examples from the syntheses of Bryostatin, Taxol, and Platencin underscore the critical role that this compound protection plays in modern synthetic organic chemistry.

References

Acetal Protection Strategy for Grignard and Organolithium Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard and organolithium reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. However, their high reactivity and basicity necessitate the protection of certain functional groups within the substrate to prevent unwanted side reactions. Aldehydes and ketones are particularly susceptible to nucleophilic attack by these organometallic reagents. The acetal (B89532) protection strategy offers a robust and reliable method to temporarily mask these carbonyl functionalities, allowing for selective reactions at other sites within the molecule.

This document provides detailed application notes, experimental protocols, and comparative data for the use of acetals as protecting groups in Grignard and organolithium reactions.

The this compound Protection Strategy: A Logical Overview

The core principle of the this compound protection strategy involves a three-stage process:

  • Protection: The carbonyl group of an aldehyde or ketone is converted into an this compound, which is stable under the basic and nucleophilic conditions of Grignard and organolithium reactions.

  • Organometallic Reaction: The Grignard or organolithium reagent is then used to perform the desired transformation on the molecule, leaving the protected carbonyl group intact.

  • Deprotection: The this compound is hydrolyzed back to the original carbonyl group, typically under acidic conditions.

Logical_Workflow Start Starting Material (with Aldehyde/Ketone) Protection This compound Protection (e.g., Ethylene (B1197577) Glycol, H⁺) Start->Protection Protected_Intermediate Protected Intermediate (this compound) Protection->Protected_Intermediate Grignard_Organolithium Grignard or Organolithium Reaction (R-MgX or R-Li) Protected_Intermediate->Grignard_Organolithium Reaction_Product Reaction Product (this compound Intact) Grignard_Organolithium->Reaction_Product Deprotection This compound Deprotection (Aqueous Acid, H₃O⁺) Reaction_Product->Deprotection Final_Product Final Product (Deprotected Aldehyde/Ketone) Deprotection->Final_Product

Choosing an this compound Protecting Group: A Comparative Analysis

The choice of alcohol used for this compound formation influences the stability and reactivity of the protecting group. The two most common types are acyclic acetals (from simple alcohols like methanol) and cyclic acetals (from diols like ethylene glycol).

Protecting GroupStructureFormation ReagentsRelative StabilityDeprotection Conditions
Dimethyl this compound R-C(OCH₃)₂-R'Methanol, Acid CatalystLess StableMilder acidic conditions
Ethylene this compound R-C(O-CH₂-CH₂-O)-R'Ethylene Glycol, Acid CatalystMore StableStronger acidic conditions

Cyclic acetals, such as those derived from ethylene glycol (1,3-dioxolanes), are generally more stable than their acyclic counterparts due to favorable thermodynamic and kinetic factors.[1] This enhanced stability makes them the preferred choice for multi-step syntheses or when harsh reaction conditions are employed.[2]

Experimental Protocols

Protocol 1: Protection of a Ketone (Ethyl Acetoacetate) as an Ethylene Ketal

This protocol demonstrates the protection of the ketone functionality in the presence of a less reactive ester.[3]

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add toluene (100 mL), ethyl acetoacetate (25.5 mL, 0.2 mol), ethylene glycol (22.3 mL, 0.4 mol), and p-toluenesulfonic acid monohydrate (0.2 g).[3][4]

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 1-2 hours).[4]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl acetoacetate ethylene ketal.

Expected Yield: 53.1%[3]

Data Presentation: this compound Protection of Various Carbonyls

SubstrateProtecting GroupReagents & ConditionsTimeYield (%)Reference
BenzaldehydeDimethyl this compoundMethanol, Trimethyl Orthoformate, p-TsOH, RT1-12 h91-100%[2]
BenzaldehydeEthylene this compoundEthylene Glycol, p-TsOH, Toluene, Reflux4 h93%[2]
Cyclohexanone (B45756)Ethylene this compoundEthylene Glycol, Dowex 50WX8, Benzene, Reflux30 h90%[5]
4-tert-ButylcyclohexanoneGlycerol this compoundGlycerol, Fly Ash, Cyclohexane, Reflux3 h95%[6]
Various Aldehydes & KetonesEthylene this compoundEthylene Glycol, N-hydroxybenzenesulfonamide, Et₃N, RTMinutes60-93%[7]

Acetal_Protection_Workflow Start Combine Carbonyl, Diol, and Acid Catalyst in Solvent Reflux Reflux with a Dean-Stark Trap to Remove Water Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Wash Aqueous Workup (e.g., NaHCO₃, Brine) Cool->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Purified this compound Concentrate->Product

Protocol 2: Grignard Reaction with an this compound-Protected Substrate

This general protocol outlines the reaction of a Grignard reagent with an electrophile, where the starting material contains a protected carbonyl group.

Materials:

  • This compound-protected substrate

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., an ester or another ketone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the this compound-protected substrate in anhydrous THF or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates completion.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation: Grignard Reactions with this compound-Protected Substrates

Protected SubstrateGrignard ReagentElectrophileProduct TypeYield (%)
This compound of a keto-esterPhenylmagnesium bromideEsterTertiary AlcoholHigh
This compound of a halo-ketoneMagnesiumKetoneTertiary AlcoholNot specified
This compound of a halo-aldehydeMagnesiumEsterSecondary AlcoholNot specified
Protocol 3: Organolithium Reaction with an this compound-Protected Substrate

Organolithium reagents are generally more reactive than Grignard reagents and require strict anhydrous and inert conditions.[8][9]

Materials:

  • This compound-protected substrate

  • Organolithium reagent (e.g., n-Butyllithium in hexanes)

  • Anhydrous THF or diethyl ether

  • Electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Under an inert atmosphere, dissolve the this compound-protected substrate in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

  • Slowly add the organolithium reagent dropwise via syringe.

  • Stir the reaction at -78 °C for the specified time (monitor by TLC).

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Perform a standard aqueous workup and purification as described in Protocol 4.2.

Data Presentation: Organolithium Reactions with this compound-Protected Substrates

Protected SubstrateOrganolithium ReagentElectrophileProduct TypeYield (%)Reference
Super silyl (B83357) p-iodobenzoatet-ButyllithiumBenzaldehydeAlcohol80%[10]
Super silyl p-bromobenzoatet-ButyllithiumBenzaldehydeAlcohol85%[10]
Super silyl 2-thiophenecarboxylaten-ButyllithiumBenzaldehydeAlcohol71%[10]
Protocol 4: Deprotection of Acetals

This protocol describes the hydrolysis of an this compound to regenerate the carbonyl group.

Materials:

  • This compound-protected compound

  • Acetone

  • Water

  • Pyridinium p-toluenesulfonate (PPTS) or another acid catalyst (e.g., HCl, TsOH)

Procedure:

  • Dissolve the this compound in a mixture of acetone and water (e.g., 4:1 v/v).[5]

  • Add a catalytic amount of PPTS.[5]

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from minutes to several hours depending on the stability of the this compound.[5]

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carbonyl compound.

Data Presentation: this compound Deprotection

This compound TypeReagents & ConditionsTimeYield (%)Reference
Ethylene this compoundPyr·TsOH, Acetone, H₂O, RT24 h98%[5]
Ethylene this compoundTsOH, Acetone, H₂O, RT15 min - 2 h84-97%[5]
Ethylene this compoundHCl, EtOH, H₂O, RT4 h100%[5]
Various AcetalsAl(HSO₄)₃, wet SiO₂, n-Hexane, Reflux35-60 min84-96%[4][11]
Various AcetalsMolecular Iodine, Acetone, RT5-45 minquantitative[1]

Deprotection_Signaling_Pathway This compound This compound Protonation1 Protonation of This compound Oxygen by H₃O⁺ This compound->Protonation1 Oxonium1 Oxonium Ion Intermediate Protonation1->Oxonium1 Loss_of_Alcohol Loss of Alcohol (ROH) Oxonium1->Loss_of_Alcohol Carbocation Resonance-Stabilized Carbocation Loss_of_Alcohol->Carbocation Nucleophilic_Attack Nucleophilic Attack by H₂O Carbocation->Nucleophilic_Attack Hemiacetal_Intermediate Protonated Hemithis compound Nucleophilic_Attack->Hemiacetal_Intermediate Deprotonation1 Deprotonation by H₂O Hemiacetal_Intermediate->Deprotonation1 Hemithis compound Hemithis compound Deprotonation1->Hemithis compound Protonation2 Protonation of Hemithis compound Oxygen Hemithis compound->Protonation2 Oxonium2 Oxonium Ion Protonation2->Oxonium2 Elimination Elimination of ROH Oxonium2->Elimination Protonated_Carbonyl Protonated Carbonyl Elimination->Protonated_Carbonyl Deprotonation2 Deprotonation by H₂O Protonated_Carbonyl->Deprotonation2 Carbonyl Carbonyl Compound Deprotonation2->Carbonyl

Conclusion

The this compound protection strategy is an indispensable tool in modern organic synthesis, enabling the selective functionalization of molecules containing aldehydes and ketones in the presence of highly reactive Grignard and organolithium reagents. Careful selection of the appropriate this compound protecting group and adherence to detailed experimental protocols are crucial for achieving high yields and successful synthetic outcomes. The data and protocols presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals to effectively implement this powerful synthetic strategy.

References

Standard Conditions for Acidic Deprotection of Acetals Using HCl or H₂SO₄: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetal (B89532) protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, valued for its stability in neutral to strongly basic environments. The deprotection, or cleavage, of acetals to regenerate the parent aldehyde or ketone is most commonly achieved through acid-catalyzed hydrolysis. Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are two of the most frequently employed Brønsted acids for this transformation. The choice of acid, its concentration, the solvent system, and the reaction temperature are critical parameters that are tailored to the specific substrate, particularly when other acid-sensitive functional groups are present in the molecule.

These application notes provide a comprehensive overview of the standard conditions for the acidic deprotection of acetals using HCl and H₂SO₄. Detailed protocols, quantitative data, and a logical workflow are presented to guide researchers in selecting and optimizing deprotection strategies.

Deprotection Methodologies and Quantitative Data

The deprotection of acetals is an equilibrium process, and the presence of water is essential to drive the reaction towards the formation of the carbonyl compound. The general mechanism involves protonation of one of the this compound oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on the oxonium ion, followed by deprotonation, yields a hemithis compound, which then undergoes further acid-catalyzed cleavage to release the second alcohol molecule and the final carbonyl product.

Factors Influencing Deprotection

Several factors influence the rate and efficiency of this compound deprotection:

  • This compound Structure: Acyclic acetals are generally less stable and hydrolyze more readily than cyclic acetals (e.g., dioxolanes and dioxanes).[1][2] The increased stability of cyclic acetals is attributed to entropic factors.

  • Electronic Effects: Electron-donating groups near the this compound carbon stabilize the intermediate oxonium ion, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the oxonium ion and retard the deprotection rate.

  • Steric Hindrance: Sterically hindered acetals may require more forcing conditions (higher acid concentration or temperature) to achieve cleavage.

Data Presentation: HCl and H₂SO₄ in this compound Deprotection

The following tables summarize typical conditions for the deprotection of various acetals using HCl and H₂SO₄. It is important to note that reaction times and yields are highly substrate-dependent, and optimization is often necessary.

Table 1: Typical Conditions for this compound Deprotection with Hydrochloric Acid (HCl)

Substrate TypeHCl ConcentrationSolvent SystemTemperature (°C)Typical Reaction TimeTypical Yield (%)
Acyclic Aliphatic this compound1 MTHF/Water (1:1)Room Temperature1 - 4 hours>90
Acyclic Aromatic this compound0.1 M - 1 MAcetone (B3395972)/Water (4:1)Room Temperature30 min - 2 hours>95
Cyclic Aliphatic this compound (Dioxolane)2 M - 6 MAcetone/Water (4:1)Room Temperature - 504 - 24 hours85 - 95
Cyclic Aromatic this compound (Dioxolane)1 M - 3 MTHF/Water (2:1)Room Temperature - Reflux2 - 12 hours>90

Table 2: Typical Conditions for this compound Deprotection with Sulfuric Acid (H₂SO₄)

Substrate TypeH₂SO₄ ReagentSolvent SystemTemperature (°C)Typical Reaction TimeTypical Yield (%)
Acyclic and Cyclic AcetalsSilica (B1680970) Sulfuric AcidToluene (B28343)60 - 701 - 2 hours>95[3]
General Acetonides0.8% H₂SO₄ in MeOHMethanol/WaterNot specifiedNot specifiedHigh[4]
Various Acetals and KetalsAl(HSO₄)₃ with wet SiO₂n-HexaneReflux35 min92[5]

Experimental Protocols

The following are detailed methodologies for the deprotection of acetals using HCl and H₂SO₄.

Protocol 1: General Procedure for this compound Deprotection using Aqueous HCl

Materials:

  • This compound-protected compound

  • Acetone or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound-protected compound (1.0 equivalent) in a suitable solvent such as acetone or THF (to a concentration of 0.1-0.5 M).[6]

  • To the stirred solution, add an equal volume of 1 M aqueous HCl.[2]

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 20 mL).[2]

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude carbonyl compound.

  • If necessary, purify the product by column chromatography, distillation, or recrystallization.

Protocol 2: this compound Deprotection using Silica-Supported Sulfuric Acid

Materials:

  • This compound-protected compound

  • Silica Sulfuric Acid

  • Wet SiO₂ (optional, but can enhance the reaction)

  • Toluene

  • Ethanol (B145695) and Water (for work-up)

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask, combine the this compound-protected compound (e.g., 0.25 mmol), silica sulfuric acid (e.g., 0.3 g), and optionally wet SiO₂ (e.g., 0.3 g, 60% w/w).[3]

  • Add toluene (e.g., 3 mL) as the solvent.

  • Heat the reaction mixture to 60-70 °C with stirring.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.[3]

  • Filter the solid catalyst and wash the residue with an organic solvent such as dichloromethane.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • The crude product can be further purified by adding ethanol and water, followed by extraction and standard work-up procedures.[3]

Mandatory Visualizations

The following diagrams illustrate the decision-making process for selecting a deprotection method and the general experimental workflow.

Acetal_Deprotection_Workflow This compound Deprotection Experimental Workflow start Start: this compound-Protected Compound dissolve Dissolve in appropriate solvent (e.g., Acetone, THF, Toluene) start->dissolve add_acid Add Acid Catalyst (Aqueous HCl or Silica-H₂SO₄) dissolve->add_acid reaction Stir at appropriate temperature (RT to Reflux) add_acid->reaction monitor Monitor reaction progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: - Quench/Neutralize - Extract with organic solvent - Wash and Dry monitor->workup Complete purify Purification (Column Chromatography, Distillation, etc.) workup->purify product Final Product: Deprotected Carbonyl Compound purify->product

Caption: General experimental workflow for this compound deprotection.

Signaling_Pathway Decision Pathway for this compound Deprotection start Substrate with this compound acid_sensitive Other acid-sensitive functional groups? start->acid_sensitive acyclic This compound type? acid_sensitive->acyclic No mild_conditions Use mild conditions: - Lower acid concentration - Lower temperature acid_sensitive->mild_conditions Yes standard_conditions Use standard conditions: - 1-2M HCl or H₂SO₄/SiO₂ - Room temp to moderate heat acyclic->standard_conditions Acyclic cyclic_conditions Consider more forcing conditions: - Higher acid concentration - Elevated temperature acyclic->cyclic_conditions Cyclic

Caption: Decision-making for choosing deprotection conditions.

References

Synthesis and Application of 1,3-Dioxolanes and 1,3-Dioxanes in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and diverse applications of 1,3-dioxolanes and 1,3-dioxanes, two important classes of heterocyclic compounds. These scaffolds are not only crucial as protecting groups in organic synthesis but also feature prominently in a wide array of biologically active molecules, making them significant for drug discovery and development.

Application Notes

1,3-Dioxolanes and 1,3-dioxanes are versatile cyclic acetals and ketals that find extensive use across various scientific disciplines. Their stability under neutral to basic conditions and lability in acidic environments make them ideal as protecting groups for carbonyls (aldehydes and ketones) and diols.[1][2] Beyond this classical role, these heterocycles are integral components of numerous natural products and synthetic compounds with significant biological activities.[2][3]

Key Application Areas:

  • Protecting Groups: A primary application is the protection of carbonyl functionalities and 1,2- or 1,3-diols during multi-step organic syntheses. Their stability to bases, nucleophiles, and reducing agents is a key advantage.[1][2][4]

  • Pharmaceuticals and Agrochemicals: The 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) moieties are present in a variety of bioactive molecules, exhibiting a broad spectrum of activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][5][6] The presence of the dioxolane ring can enhance ligand-target interactions through hydrogen bonding with the two oxygen atoms.[3]

  • Drug Delivery and Multidrug Resistance Modulation: Derivatives of these heterocycles have been investigated as modulators of P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR) in cancer cells, potentially reversing resistance to chemotherapy.[6][7]

  • Solvents and Intermediates: 1,3-Dioxolane is utilized as a solvent for polymers and resins and as a chemical intermediate in the synthesis of various active pharmaceutical ingredients and specialty chemicals.[8][9] It also serves as a stabilizer for chlorinated solvents.[8]

  • Fuel Additives: Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), derived from glycerol, is a notable example of a 1,3-dioxolane used as a green fuel additive.[10]

Quantitative Data Summary

The following tables summarize quantitative data from selected research, highlighting reaction yields for synthesis and biological activities of various 1,3-dioxolane and 1,3-dioxane derivatives.

Table 1: Synthesis of 1,3-Dioxolane Derivatives [5]

EntryDiolProductReaction Time (h)Yield (%)
1(+)-Dibenzyl-L-tartrate1 145
2(R)-(+)-3-Benzyloxy-1,2-propanediol2 161
3(±)-3-Benzyloxy-1,2-propanediol3 158
4(−)-1,4-Di-O-benzyl-L-threitol4 155
5(R,R)-Diisopropyl-L-tartrate5 188
6(±) Diisopropyl tartrate6 190
7(R,R)-Dimethyl-L-tartrate7 192
8(±)-Dimethyl tartrate8 193

Reactions were carried out with salicylaldehyde (B1680747) and the respective diol in the presence of Montmorillonite (B579905) K10 catalyst under Dean-Stark conditions.[5]

Table 2: In Vitro Antibacterial and Antifungal Activity of 1,3-Dioxolane Derivatives (MIC in µg/mL) [5][11]

CompoundS. aureusS. epidermidisE. faecalisP. aeruginosaC. albicans
1 >1250>1250>1250>1250>1250
2 6256251250>1250625
3 625>1250>1250>1250625
4 625625625625625
5 625625>1250>1250625
6 625625>1250625625
7 >1250625>1250>1250625
8 625625>1250625625

Table 3: Anticancer Activity of a 2-phenyl-4H-benzo[d][1][3]oxazin-4-one Derivative [12]

CompoundCell LineIC50 (µg/mL)
2-phenyl-4H-benzo[d][1][3]oxazin-4-one derivativeA549 (human lung cancer)Not specified, but inhibitory activity was observed.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Synthesis of 1,3-Dioxolanes from Salicylaldehyde and Diols[5]

Materials:

  • Salicylaldehyde (1.0 mmol)

  • Trimethyl orthoformate (1.0 mmol)

  • Montmorillonite K10 (300 mg)

  • Sodium dried toluene (B28343) (20.0 mL)

  • Diol (2.0 mmol)

  • Solid Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • A mixture of salicylaldehyde (0.122 g, 1.0 mmol), trimethyl orthoformate (0.11 mL, 1.0 mmol), and montmorillonite K10 (300 mg) in sodium-dried toluene (20.0 mL) is placed in a round-bottom flask fitted with a Dean-Stark apparatus.

  • The mixture is stirred for 1 hour.

  • The respective diol (2.0 mmol) is added, and the mixture is refluxed with azeotropic removal of the methanol (B129727) formed.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • The filtrate is washed with solid NaHCO₃ and water.

  • The organic layer is dried over MgSO₄, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent to yield the pure 1,3-dioxolane.[5]

Protocol 2: Acid-Catalyzed Synthesis of 1,3-Dioxanes from a Ketone and a 1,3-Diol[1]

Materials:

  • Ketone (e.g., Cyclohexanone, 1.0 eq)

  • 1,3-Propanediol (B51772) (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA, 0.01-0.05 eq)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add the ketone (1.0 eq), 1,3-propanediol (1.1 eq), a catalytic amount of p-TSA, and sufficient toluene for azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of NaHCO₃ to quench the catalyst, followed by washes with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by distillation or chromatography.[1]

Protocol 3: Synthesis of 1,3-Dioxanes via the Prins Reaction[1]

Materials:

  • Styrene (B11656) (20 mmol)

  • Formalin (80 mmol)

  • Sulfuric acid (H₂SO₄, 20 mmol)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add styrene (20 mmol) and formalin (80 mmol).

  • Slowly add sulfuric acid (20 mmol) to the mixture while stirring.

  • Heat the reaction mixture to 90°C with vigorous stirring and maintain for 3 hours.

  • Monitor the reaction progress using TLC or Gas Chromatography (GC).

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-phenyl-1,3-dioxane.[1]

Visualizations

The following diagrams illustrate key reaction mechanisms and workflows.

Synthesis_of_1_3_Dioxolane Salicylaldehyde Salicylaldehyde DimethylAcetal Dimethyl this compound Intermediate Salicylaldehyde->Dimethylthis compound + TMOF TMOF Trimethyl orthoformate (TMOF) TMOF->Dimethylthis compound Dioxolane 1,3-Dioxolane Product Dimethylthis compound->Dioxolane + Diol MontK10 Mont. K10 Catalyst Diol Diol Diol->Dioxolane Methanol Methanol (removed) Dioxolane->Methanol Elimination MontK10->Dioxolane Catalysis

Caption: General workflow for the synthesis of 1,3-dioxolanes.

Acid_Catalyzed_Dioxane_Synthesis cluster_reactants Reactants Ketone Ketone/ Aldehyde Protonation Protonation of Carbonyl Oxygen Ketone->Protonation H+ Diol 1,3-Diol NucleophilicAttack1 Nucleophilic Attack by first -OH group Diol->NucleophilicAttack1 Protonation->NucleophilicAttack1 Hemithis compound Hemithis compound Intermediate NucleophilicAttack1->Hemithis compound NucleophilicAttack2 Intramolecular Nucleophilic Attack Hemithis compound->NucleophilicAttack2 Proton Transfer ProtonatedDioxane Protonated 1,3-Dioxane NucleophilicAttack2->ProtonatedDioxane Deprotonation Deprotonation & Water Elimination ProtonatedDioxane->Deprotonation Dioxane 1,3-Dioxane Product Deprotonation->Dioxane

Caption: Mechanism of acid-catalyzed 1,3-dioxane synthesis.

Prins_Reaction_Workflow Start Start: Styrene, Formalin, H₂SO₄ Heating Heat to 90°C for 3 hours Start->Heating Monitoring Monitor reaction (TLC/GC) Heating->Monitoring Workup Aqueous Workup: Dilution, Neutralization, Washing Monitoring->Workup Reaction Complete Purification Purification: Distillation or Chromatography Workup->Purification Product Product: 4-phenyl-1,3-dioxane Purification->Product

Caption: Experimental workflow for the Prins reaction.

References

Application Notes and Protocols for the Formation of Mixed Acetal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the formation of mixed acetal (B89532) derivatives, which are crucial intermediates in organic synthesis and play a significant role in drug development as protecting groups and pH-sensitive linkers for targeted drug delivery.

Introduction to Mixed Acetals

Mixed acetals are a subclass of acetals in which the two alkoxy groups attached to a single carbon atom are different. Their unique structural feature allows for differential deprotection, making them valuable protecting groups in the synthesis of complex molecules. Furthermore, the inherent pH-lability of the this compound linkage has been exploited in the design of sophisticated drug delivery systems that release their therapeutic payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[1][2]

Methods for the Formation of Mixed this compound Derivatives

Several methods have been developed for the synthesis of mixed acetals, each with its own advantages and substrate scope. The choice of method often depends on the specific requirements of the synthesis, such as the presence of other functional groups and the desired scale of the reaction.

Acid-Catalyzed Acetalization

Traditional acid-catalyzed acetalization is a widely used method for the formation of acetals.[3] The reaction typically involves the treatment of an aldehyde or ketone with an excess of two different alcohols in the presence of an acid catalyst, with concurrent removal of water to drive the equilibrium towards the product.[4] However, this method can lead to a statistical mixture of symmetrical and mixed acetals, requiring careful control of reaction conditions and stoichiometry to favor the desired mixed this compound.

A more controlled approach involves the stepwise introduction of the two different alcohol moieties. This can be achieved by first forming a hemithis compound with one alcohol, followed by its reaction with the second alcohol under acidic conditions.

Catalysts:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl).[3]

  • Lewis Acids: Zirconium tetrachloride (ZrCl₄), cerium(III) trifluoromethanesulfonate.[5]

  • Heterogeneous Catalysts: Acidic resins (e.g., Amberlyst-15), zeolites, and silica-supported acids offer advantages in terms of ease of separation and catalyst recycling.[6]

Transacetalization of Symmetrical Acetals

A common and effective method for the synthesis of mixed acetals is the transacetalization of a symmetrical this compound. This reaction involves the acid-catalyzed exchange of one of the alkoxy groups of a symmetrical this compound with a different alcohol.[5] This approach offers better control over the product distribution compared to the direct reaction of a carbonyl compound with two different alcohols.

Photochemical Methods

Photochemical methods provide a mild and often highly selective alternative for this compound formation. These reactions are typically carried out under neutral conditions, making them compatible with acid-sensitive functional groups.[7]

Photo-organocatalytic Acetalization: This method utilizes a photocatalyst, such as Eosin Y or thioxanthenone, which, upon irradiation with visible light, promotes the formation of acetals from aldehydes and alcohols in high yields.[4][7] This approach is particularly attractive from a green chemistry perspective.

Quantitative Data Presentation

The following tables summarize quantitative data for selected methods of mixed this compound formation, providing a comparison of their efficiencies.

Table 1: Comparison of Catalysts for the Acetalization of Benzaldehyde with Methanol (B129727) and Ethanol (B145695)

CatalystAlcohol 1Alcohol 2Reaction Time (h)Yield (%)Reference
p-TsOH (cat.)MethanolEthanol4Mixture[3]
ZrCl₄ (cat.)MethanolEthanol0.5>90[5]
Eosin Y (photocatalyst)MethanolEthanol1.595[7]

Table 2: Yields for Photo-organocatalytic Synthesis of Mixed Acetals from Various Aldehydes

AldehydeAlcohol 1Alcohol 2Yield (%)Reference
4-NitrobenzaldehydeMethanolEthanol92[7]
CinnamaldehydeMethanolIsopropanol88[7]
HeptanalMethanolBenzyl alcohol90[7]

Experimental Protocols

Protocol for Photo-organocatalytic Synthesis of a Mixed this compound

This protocol describes the synthesis of a mixed this compound from an aldehyde using a photo-organocatalyst.[7]

Materials:

  • Aldehyde (1.0 mmol)

  • Alcohol 1 (e.g., Methanol, 10 equiv.)

  • Alcohol 2 (e.g., Ethanol, 1.2 equiv.)

  • Thioxanthenone (photocatalyst, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (B109758), 5 mL)

  • Visible light source (e.g., household bulb)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde, thioxanthenone, and anhydrous dichloromethane.

  • Add methanol and stir the mixture at room temperature for 10 minutes in the dark.

  • Add ethanol to the reaction mixture.

  • Irradiate the mixture with a visible light source while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired mixed this compound.

Protocol for Transacetalization of a Symmetrical this compound

This protocol details the synthesis of a mixed this compound via the transacetalization of a symmetrical this compound.[5]

Materials:

  • Symmetrical this compound (e.g., Benzaldehyde dimethyl this compound, 1.0 mmol)

  • Alcohol (e.g., Ethanol, 1.5 equiv.)

  • Zirconium tetrachloride (ZrCl₄, 10 mol%)

  • Anhydrous dichloromethane (5 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the symmetrical this compound, anhydrous dichloromethane, and activated molecular sieves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alcohol to the mixture.

  • In a separate vial, dissolve ZrCl₄ in anhydrous dichloromethane and add this solution dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the mixed this compound.

Visualizations

pH-Sensitive Drug Release from a Mixed this compound Linker

The following diagram illustrates the mechanism of pH-sensitive drug release from a prodrug where the therapeutic agent is attached via a mixed this compound linker. In the acidic environment of a tumor or endosome, the this compound undergoes hydrolysis, releasing the active drug.

drug_release cluster_physiological_pH Physiological pH (7.4) cluster_acidic_environment Acidic Environment (e.g., Tumor, Endosome) Prodrug Prodrug (Drug-Acetal-Carrier) Protonation Protonation of This compound Oxygen Prodrug->Protonation Lower pH Hydrolysis Hydrolysis Protonation->Hydrolysis Released_Drug Active Drug Released Hydrolysis->Released_Drug Carrier Carrier Hydrolysis->Carrier

Caption: pH-triggered drug release from a mixed this compound-linked prodrug.

Experimental Workflow for Mixed this compound Synthesis

This diagram outlines a general experimental workflow for the synthesis and purification of a mixed this compound derivative.

experimental_workflow start Start reactants Combine Aldehyde/Acetal, Alcohols, and Catalyst start->reactants reaction Stir under Appropriate Conditions (e.g., Light, Heat) reactants->reaction monitoring Monitor Reaction by TLC/GC-MS reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for mixed this compound synthesis.

Use of a Mixed this compound as a Protecting Group in Multi-Step Synthesis

This diagram illustrates the strategic use of a mixed this compound as a protecting group for a carbonyl functionality during a multi-step synthesis.

protecting_group_workflow StartingMaterial Starting Material with Carbonyl Protection Protection: Mixed this compound Formation StartingMaterial->Protection ProtectedIntermediate Protected Intermediate Protection->ProtectedIntermediate Reaction Reaction at Another Functional Group ProtectedIntermediate->Reaction Deprotection Deprotection: This compound Hydrolysis Reaction->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow for using a mixed this compound as a protecting group.

References

Troubleshooting & Optimization

How to drive acetal formation equilibrium by removing water with a Dean-Stark trap

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetal (B89532) Formation Using a Dean-Stark Trap

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on driving this compound formation equilibrium by removing water with a Dean-Stark trap.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using a Dean-Stark trap for this compound formation?

This compound formation is a reversible acid-catalyzed reaction between a carbonyl compound (aldehyde or ketone) and two equivalents of an alcohol.[1][2][3][4][5] Water is produced as a byproduct. According to Le Châtelier's principle, the continuous removal of a product, in this case water, will shift the reaction equilibrium towards the formation of the this compound, thereby increasing the reaction yield.[6][7] The Dean-Stark apparatus facilitates this by azeotropically removing water from the reaction mixture.[3][8]

Q2: How do I select an appropriate solvent for a Dean-Stark reaction?

The ideal solvent must fulfill three criteria:

  • It must form a minimum-boiling azeotrope with water.[9]

  • It must be less dense than water, allowing the condensed water to separate and collect at the bottom of the trap.

  • It should have a boiling point high enough to support the desired reaction temperature but not so high that it causes degradation of starting materials or products.

Toluene is the most common choice, forming an azeotrope with water that boils at 84.1°C.[9][10] Other options include benzene (B151609) and hexane (B92381).[10][11]

Q3: Can a Dean-Stark apparatus be used for small-scale reactions?

Traditional Dean-Stark traps can be inefficient for small-scale reactions (e.g., using minimal substrate) due to issues like solvent boil-off and poor water sequestration.[12][13] A modified setup, where an addition funnel packed with 4 Å molecular sieves is placed between the reaction flask and the condenser, has been shown to be a more effective alternative for small-scale dehydrative ketalizations.[12][13][14]

Q4: What are common acid catalysts used for this compound formation?

Acid catalysts are required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][4][5] Commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1][2] The choice of catalyst may depend on the acid sensitivity of the substrates.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No water is collecting in the Dean-Stark trap. 1. The reaction has not started or is extremely slow. 2. The system is not reaching the boiling point of the azeotrope. 3. The starting materials or solvent are wet, and the trap is simply collecting the initial water content. 4. The glassware is not properly dried.[15]1. Ensure the acid catalyst has been added and is active. 2. Increase the heating bath temperature. Insulate the reaction flask and the Dean-Stark arm with glass wool or aluminum foil to improve reflux efficiency.[12][15] 3. Ensure your solvent and reagents are anhydrous. Dry the solvent if necessary. 4. Thoroughly oven-dry all glassware before assembly.[15]
The reaction is slow or appears incomplete. 1. Insufficient heat is being applied. 2. The catalyst is inactive or used in too low a concentration. 3. Water is not being removed efficiently, preventing the equilibrium from shifting. 4. The alcohol is too low-boiling and is escaping through the condenser.[11]1. Increase the oil bath temperature to ensure vigorous reflux.[16] 2. Add a fresh portion of the acid catalyst. 3. Check for proper condensation and separation in the trap. Ensure the trap is filled with solvent before starting the reaction.[15] 4. Use a more efficient condenser or a higher boiling solvent if compatible with the substrate.
The collected liquid in the trap is cloudy or not separating into two layers. 1. The solvent and water are not separating properly. This can happen if other organic compounds contaminate the distillate.[10][17] 2. The wrong solvent was chosen (one that is miscible with water).1. Ensure the correct solvent (e.g., toluene, hexane) is being used. 2. Check for potential side reactions that may be producing soluble byproducts. Purify starting materials if necessary.
The reaction mixture is darkening or charring. 1. The reaction temperature is too high, causing decomposition of the starting material or product.[16] 2. The acid catalyst concentration is too high, or a very strong acid is being used.1. Reduce the heating bath temperature. Consider using a lower-boiling solvent like benzene or hexane if the reaction can proceed at a lower temperature.[10][16] 2. Reduce the amount of catalyst or switch to a milder acid catalyst.
Low yield of the desired this compound. 1. Incomplete reaction due to equilibrium issues (see above). 2. The this compound is being hydrolyzed back to the starting materials during workup. 3. The product is volatile and is being lost during solvent removal.[16]1. Ensure complete water removal by running the reaction until no more water collects in the trap.[7] 2. During workup, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. 3. Use care during rotary evaporation, potentially using a lower bath temperature and moderate vacuum.

Data Presentation

Table 1: Common Solvents and Azeotrope Boiling Points

SolventSolvent Boiling Point (°C)Water Azeotrope Boiling Point (°C)Water Content in Azeotrope (% w/w)
Toluene110.684.1~20%
Benzene80.169.3~9%
Hexane69.061.6~6%

Data compiled from various sources.[9][10][18]

Experimental Protocols

General Protocol for this compound Formation using a Dean-Stark Apparatus

  • Glassware Preparation: Thoroughly oven-dry all glassware (round-bottom flask, Dean-Stark trap, condenser) before assembly to remove any adsorbed water.[15]

  • Reagent Charging: To the round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone, 2.2-3.0 equivalents of the alcohol, and the chosen anhydrous solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.1-1 mol% of p-toluenesulfonic acid).

  • Apparatus Assembly:

    • Attach the Dean-Stark trap to the round-bottom flask.

    • Attach a reflux condenser to the top of the Dean-Stark trap.

    • Use a heating mantle or oil bath for heating.

    • Ensure all joints are properly sealed.

  • Reaction Execution:

    • Begin stirring the mixture.

    • Heat the flask to reflux. The solvent vapors will condense and collect in the trap.

    • As the reaction proceeds, the water-solvent azeotrope will distill into the trap. Upon cooling, the denser water will separate to the bottom, and the solvent will overflow back into the reaction flask.[8]

    • Continue the reaction until the theoretical amount of water has been collected or no more water is observed collecting in the trap.[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.

    • Separate the organic layer. Wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product as necessary, typically by distillation or column chromatography.

Mandatory Visualizations

Acetal_Formation_Equilibrium Reactants Aldehyde/Ketone + 2 R'OH Intermediate Hemithis compound Reactants->Intermediate + H⁺ Product This compound + H₂O Intermediate->Product + R'OH, -H⁺ Water_Removal Water Removal (Dean-Stark Trap) Product->Water_Removal Water_Removal->Reactants Shifts Equilibrium (Le Châtelier's Principle)

Caption: The equilibrium of this compound formation is driven to the product side by the removal of water.

Experimental_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow -> A 1. Dry Glassware B 2. Charge Flask (Carbonyl, Alcohol, Solvent) A->B C 3. Add Acid Catalyst B->C D 4. Assemble Dean-Stark Apparatus C->D E 5. Heat to Reflux D->E F 6. Collect Water in Trap E->F G 7. Monitor Progress F->G H 8. Cool & Quench (Neutralize Acid) G->H I 9. Extraction & Drying H->I J 10. Solvent Removal I->J K 11. Purify Product J->K

Caption: Workflow for this compound synthesis using a Dean-Stark trap.

References

Preventing side reactions during acetal synthesis with sensitive substrates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetal (B89532) Synthesis with Sensitive Substrates

Welcome to the Technical Support Center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of acetals, particularly when working with sensitive substrates. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing this compound synthesis on sensitive substrates?

A1: The primary challenge is the use of acid catalysts, which are often required for this compound formation.[1][2][3] Sensitive substrates may contain acid-labile functional groups, such as other protecting groups (e.g., silyl (B83357) ethers, Boc-amines), or stereocenters that are prone to epimerization under acidic conditions. The key is to select reaction conditions and catalysts that are mild enough to avoid cleavage of these sensitive groups or other unwanted side reactions.[1]

Q2: How can I drive the this compound formation reaction to completion?

A2: this compound formation is a reversible equilibrium reaction that produces water as a byproduct.[3][4] To favor the formation of the this compound, it is crucial to remove water from the reaction mixture as it is formed.[3] This can be achieved by several methods:

  • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).

  • Dehydrating agents: Adding molecular sieves (e.g., 3Å or 4Å) or other anhydrous salts to the reaction mixture.

  • Using a large excess of the alcohol reactant: This shifts the equilibrium towards the product side according to Le Chatelier's principle.

Q3: What are the advantages of using a diol to form a cyclic this compound?

A3: Forming a cyclic this compound by reacting a carbonyl compound with a diol (like ethylene (B1197577) glycol or propane-1,3-diol) is often thermodynamically more favorable than forming an acyclic this compound from two equivalents of a simple alcohol. This is due to the smaller entropic cost of bringing one molecule of the diol to the reaction site compared to two molecules of a mono-alcohol. Cyclic acetals, particularly those forming five- or six-membered rings, are also generally more stable.[5]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound synthesis experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Unfavorable equilibrium: Water is not being effectively removed from the reaction. 2. Insufficiently active catalyst: The chosen acid catalyst is too weak for the specific substrate. 3. Steric hindrance: The carbonyl group is sterically hindered, slowing down the reaction.1. Use a Dean-Stark apparatus for azeotropic removal of water. Add activated molecular sieves to the reaction. Use a large excess of the alcohol. 2. Switch to a more active catalyst (see Table 1 for options). Be cautious with highly sensitive substrates. 3. Increase reaction time and/or temperature. Consider using a less sterically hindered alcohol or diol if possible.
Side reactions involving sensitive functional groups Acid-catalyzed cleavage of protecting groups: Silyl ethers (e.g., TBS, TIPS), Boc-amines, or other acid-labile groups are being removed.1. Use a milder catalyst: Switch to a non-protic Lewis acid (e.g., Sc(OTf)₃, In(OTf)₃) or a solid-supported acid catalyst (e.g., Amberlyst-15, Montmorillonite K10) which can sometimes be less aggressive.[6] 2. Use non-acidic methods: Explore methods that do not require strong acids, such as those employing TMSCl or other silylating agents as promoters.
Formation of unexpected byproducts 1. Aldol condensation: For enolizable aldehydes and ketones, self-condensation can occur under acidic conditions. 2. Rearrangement reactions: Acid-catalyzed rearrangements of the carbon skeleton can occur in susceptible substrates. 3. Michael addition: For α,β-unsaturated carbonyls, the alcohol may add to the β-carbon.1. Use milder reaction conditions (lower temperature, weaker acid). 2. Employ a milder catalyst and lower reaction temperatures. 3. While this compound formation is generally faster at the carbonyl carbon, purification by chromatography may be necessary to separate isomers.
Epimerization of stereocenters Acid-catalyzed enolization: Protons can be removed from carbons alpha to the carbonyl group, leading to racemization or epimerization.1. Use a catalyst that does not promote enolization. Some Lewis acids may be more effective in this regard. 2. Minimize reaction time and use the mildest possible conditions.

Data Presentation: Comparison of Catalysts for this compound Synthesis

The choice of catalyst is critical when working with sensitive substrates. The following table summarizes the performance of various catalysts in the synthesis of acetals, with a focus on mild and chemoselective methods.

Table 1: Yields of this compound Synthesis with Various Catalysts

CatalystSubstrate ExampleAlcohol/DiolConditionsYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)BenzaldehydeEthylene glycolToluene, reflux>95Generic
Scandium(III) triflate (Sc(OTf)₃)4-NitrobenzaldehydeMethanolCH₂Cl₂, rt, 1h98Not specified
Indium(III) triflate (In(OTf)₃)CyclohexanoneEthylene glycolCH₂Cl₂, rt, 15 min96Not specified
Zirconium(IV) chloride (ZrCl₄)Various aldehydes/ketonesVarious alcoholsMild conditionsHigh yields[7]
Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂)Various aldehydes/ketonesTrialkyl orthoformatesSolvent-freeHigh yields[7]
Eosin Y (photocatalyst)Acid-sensitive aldehydesAlcoholsVisible light, neutralGood to excellent[7]
Tetrabutylammonium tribromideAldehydesTrialkyl orthoformatesAbsolute alcoholExcellent[7]

Experimental Protocols

Protocol 1: General Procedure for Chemoselective Acetalization using a Mild Lewis Acid Catalyst (e.g., Sc(OTf)₃)

This protocol is suitable for substrates with acid-sensitive functional groups.

  • To a solution of the carbonyl compound (1.0 mmol) in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or diol (2.2 mmol for alcohols, 1.1 mmol for diols).

  • Add the mild Lewis acid catalyst (e.g., Sc(OTf)₃, 0.01-0.1 mmol, 1-10 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

This compound Synthesis Workflow

The following diagram illustrates a typical workflow for this compound synthesis with an emphasis on the steps required for sensitive substrates.

G Figure 1. General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start with Sensitive Substrate reagents Select Mild Catalyst and Dry Alcohol/Diol start->reagents reaction Combine Substrate, Alcohol/Diol, and Catalyst in Dry Solvent reagents->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring water_removal Ensure Water Removal (e.g., Molecular Sieves) reaction->water_removal quench Quench with Mild Base monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Chromatography extraction->purification product Isolated this compound Product purification->product

Caption: General Workflow for this compound Synthesis

Mechanism of Acid-Catalyzed this compound Formation

This diagram outlines the step-by-step mechanism of this compound formation from a carbonyl compound and an alcohol under acidic conditions.

G Figure 2. Mechanism of Acid-Catalyzed this compound Formation carbonyl Carbonyl Compound (Aldehyde/Ketone) protonated_carbonyl Protonated Carbonyl (Oxonium Ion) carbonyl->protonated_carbonyl + H⁺ hemithis compound Hemithis compound protonated_carbonyl->hemithis compound + R'OH, - H⁺ protonated_hemithis compound Protonated Hemithis compound hemithis compound->protonated_hemithis compound + H⁺ carbocation Resonance-Stabilized Carbocation protonated_hemithis compound->carbocation - H₂O protonated_this compound Protonated this compound carbocation->protonated_this compound + R'OH This compound This compound protonated_this compound->this compound - H⁺

References

Optimizing reaction yield for acid-sensitive acetal deprotection protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing reaction yields during acid-sensitive acetal (B89532) deprotection.

Frequently Asked Questions (FAQs)

Q1: My standard acidic deprotection (e.g., HCl, TFA) is cleaving other acid-sensitive groups in my molecule, such as silyl (B83357) ethers (TBDMS, TIPS), Boc carbamates, or t-butyl ethers. What milder conditions can I use?

A1: When substrates contain multiple acid-sensitive functional groups, chemoselectivity becomes crucial. Standard Brønsted acids are often too harsh, but several milder alternatives can selectively cleave acetals:

  • Lewis Acid Catalysis: Many Lewis acids can catalyze this compound cleavage under very mild or nearly neutral conditions.[1]

    • Cerium(III) Triflate (Ce(OTf)₃): This catalyst is effective in wet nitromethane (B149229) at room temperature and operates at an almost neutral pH, making it highly attractive for complex syntheses.[2][3] It can be used in catalytic amounts (5-30 mol%).[3]

    • Bismuth Salts: Bismuth triflate (Bi(OTf)₃) is a highly efficient Lewis acid catalyst for deprotection in aqueous tetrahydrofuran.[3]

    • Other Lanthanide Trifilates: Erbium triflate (Er(OTf)₃) is another gentle Lewis acid that works well in wet nitromethane for both alkyl and cyclic acetals.[4][5]

  • Neutral, Non-Hydrolytic Conditions:

    • Molecular Iodine (I₂) in Acetone (B3395972): This system is remarkably efficient, often completing deprotection within minutes at room temperature under neutral conditions.[1][6] It operates via a substrate exchange mechanism rather than hydrolysis and is compatible with double bonds, hydroxyl groups, acetates, and even highly acid-sensitive groups like furyl and t-butyl ethers.[1][6][7]

  • Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 or silica-supported acids can offer milder conditions and simpler workups.[8][9][10]

Q2: The deprotection reaction is sluggish, resulting in incomplete conversion or low yields even after extended reaction times. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters:

  • Solvent and Water Content: For hydrolytic deprotections, the presence of water is essential as it is a key reagent in the reaction mechanism.[10][11] Using a wet solvent or a biphasic system (e.g., THF/H₂O) can facilitate the reaction.[1] Conversely, for exchange-based mechanisms like the iodine/acetone system, excess water can slow the reaction down.[1]

  • Catalyst Loading and Activity: Ensure the acid catalyst has not degraded. For solid acids, activity can diminish over time.[10] Consider increasing the molar percentage of the catalyst if the reaction stalls.[1]

  • Temperature: Gently heating the reaction can often accelerate a slow deprotection. For instance, while many iodine-catalyzed deprotections work at room temperature, refluxing in acetone (56°C) can ensure complete conversion for more stable acetals.[1][7]

Q3: My molecule contains both an this compound (from an aldehyde) and a ketal (from a ketone). Is it possible to selectively deprotect the this compound?

A3: Yes, this transformation is challenging but achievable. Typically, ketals are more labile to acid than acetals. However, specific reagent combinations can achieve the desired selectivity. A system using triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect aldehyde acetals in the presence of ketone ketals.[12]

Q4: I am observing significant substrate degradation or side reactions. How can I minimize these unwanted pathways?

A4: Substrate degradation often points to conditions that are too harsh. The primary strategy is to switch to a milder deprotection method as outlined in Q1. Additionally:

  • Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of side reactions.

  • Use a Scavenger: For some Lewis acid-promoted reactions, such as with BF₃·OEt₂ or FeCl₃, adding a scavenger like mercaptoacetic acid can help convert coproducts into water-soluble molecules, simplifying purification.[13]

  • Strictly Anhydrous Conditions (for non-hydrolytic methods): When using methods that do not rely on water, ensure all reagents and solvents are anhydrous to prevent competing hydrolysis pathways.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various chemoselective methods for this compound deprotection, highlighting their compatibility with sensitive functional groups.

Catalyst / Reagent (mol%)Solvent SystemTemp. (°C)TimeTypical Yield (%)Compatible with Sensitive Groups (e.g., TBDMS, Boc, t-butyl ethers)
Brønsted Acids
TFA (10-20 mol%)Methanol (B129727) or CH₂Cl₂RT15 - 45 min>90No (cleaves most acid-labile groups)[14][15]
PPTS / HCl (catalytic)Acetone/Water or THF/WaterRT - RefluxVariesHighNo (generally cleaves other acid-labile groups)[16]
Lewis Acids
Ce(OTf)₃ (5-30 mol%)Wet NitromethaneRT30 min - 2 hHigh (85-98%)Yes[3]
Er(OTf)₃ (catalytic)Wet NitromethaneRTVariesHighYes[4][5]
Bi(OTf)₃ (catalytic)THF / WaterRefluxVariesHighYes[3]
Neutral Methods
Iodine (I₂) (10 mol%)AcetoneRT5 - 45 minExcellent (>90%)Yes (highly compatible)[1][6][7]
None (Uncatalyzed)Neat Water or Water/THF80~1 h~100% (for acyclic acetals)Yes (very mild)[17]

Experimental Protocols

Protocol 1: General this compound Deprotection using Iodine in Acetone[1][7]

This protocol is highly suitable for substrates with acid-sensitive functional groups.

  • Setup: Dissolve the this compound-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).

  • Reaction: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.

  • Stirring: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). For many acyclic acetals, the reaction is complete within 5 minutes; cyclic acetals may require longer times or gentle heating.[6][7]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.

  • Workup: Remove the acetone under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)[14][20]

This protocol is for robust substrates where other acid-sensitive groups are not a concern.

  • Setup: Dissolve the this compound-protected substrate (1.0 mmol) in methanol (2 mL).

  • Reaction: Add Trifluoroacetic Acid (TFA) (0.1 mmol, 10 mol%) to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.

  • Workup: After the disappearance of the starting material, evaporate the solvent in vacuo.

  • Extraction: Add dichloromethane (B109758) (CH₂Cl₂) (10 mL) to the residue. Wash the solution with water (2 x 10 mL) and then with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure alcohol or phenol.

Mandatory Visualizations

Troubleshooting_Workflow problem problem analysis analysis solution solution connector start Low Yield or Incomplete Reaction q1 Substrate Degradation Observed? start->q1 q2 Reaction Stalled? q1->q2  No sol1 Use Milder Conditions: - Lewis Acids (Ce(OTf)3) - Iodine/Acetone - Lower Temperature q1->sol1  Yes sol2 Increase Catalyst Loading or Use Fresh Catalyst q2->sol2  Yes sol3 Increase Reaction Time or Temperature q2->sol3  No sub_q2_1 sol2->sub_q2_1 sol4 Ensure Adequate Water (for Hydrolysis) sub_q2_1->sol4

Caption: Troubleshooting workflow for low yield in this compound deprotection.

Deprotection_Mechanism This compound This compound Protonation Protonated this compound This compound->Protonation + H⁺ Oxonium Oxonium Ion + R'OH Protonation->Oxonium - R'OH Hemithis compound Hemithis compound Oxonium->Hemithis compound + H₂O - H⁺ ProtonatedHemithis compound Protonated Hemithis compound Hemithis compound->ProtonatedHemithis compound + H⁺ ProtonatedCarbonyl Protonated Carbonyl + R'OH ProtonatedHemithis compound->ProtonatedCarbonyl - R'OH Carbonyl Carbonyl Product ProtonatedCarbonyl->Carbonyl - H⁺

Caption: Simplified mechanism for acid-catalyzed this compound hydrolysis.

References

Conditions for selective deprotection of acetals in the presence of ketals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the selective deprotection of acetals in the presence of ketals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in selectively deprotecting an acetal (B89532) in the presence of a ketal?

The primary challenge lies in the inherent electronic properties of acetals and ketals. Under acidic conditions, the rate-determining step for hydrolysis is the formation of a resonance-stabilized carbocation intermediate.[1][2] Ketals, derived from ketones, form more stable tertiary carbocation intermediates compared to the secondary carbocations formed from acetals (derived from aldehydes). Consequently, ketals are generally more labile and hydrolyze faster than acetals under standard acidic conditions.[3] Therefore, achieving the reverse selectivity requires non-standard, specialized methods.

Q2: Are there reaction conditions that can selectively cleave an this compound while leaving a ketal intact?

Yes, this challenging transformation is possible using specific reagent combinations. A notable method involves the use of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) in combination with a hindered base, 2,6-lutidine.[3][4] This system has been shown to chemoselectively deprotect acetals derived from aldehydes while leaving ketal groups untouched.[3][4] This approach proceeds in a reverse manner to what is expected from typical acid-catalyzed reactions.[4]

Q3: What is the proposed mechanism for the TESOTf/2,6-lutidine system's unique selectivity?

While the precise mechanism is complex, it is believed that the reaction avoids the typical carbocation pathway. The combination of the Lewis acidic silyl (B83357) triflate and the non-nucleophilic base likely promotes a different pathway where the less sterically hindered this compound reacts preferentially. The use of TESOTf is crucial; the smaller TMSOTf (trimethylsilyl trifluoromethanesulfonate) can also deprotect acetals but lacks the desired chemoselectivity.[4]

Q4: Can I use general mild deprotection methods and hope for selectivity?

Mild, neutral methods for general this compound and ketal deprotection exist, such as using iodine in acetone (B3395972) or bismuth nitrate.[3][5][6] While these methods are chemoselective and tolerate many other sensitive functional groups (e.g., TBDMS ethers, Boc carbamates), they do not typically differentiate between acetals and ketals.[3][5][7] Their utility lies in cleaving acetals/ketals without cleaving other acid-sensitive groups, not in selectively cleaving an this compound over a ketal.

Troubleshooting Guide

Q1: I tried the TESOTf/2,6-lutidine protocol, but my this compound is not deprotecting. What went wrong?

A1: Several factors could be at play:

  • Reagent Quality: Ensure that the TESOTf and 2,6-lutidine are fresh and of high purity. TESOTf is moisture-sensitive.

  • Anhydrous Conditions: The reaction must be run under strictly anhydrous conditions in an inert atmosphere (Nitrogen or Argon). Any moisture can quench the TESOTf.

  • Solvent: Use anhydrous dichloromethane (B109758) (CH₂Cl₂).[3]

  • Temperature Control: The initial addition of reagents should be performed at 0 °C before allowing the reaction to warm.[3]

Q2: My ketal is partially deprotecting along with my this compound. How can I improve selectivity?

A2:

  • Lower the Temperature: Try running the reaction at a lower temperature (e.g., -20 °C or -40 °C) to slow down the rate of ketal deprotection.

  • Reduce Reaction Time: Carefully monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting this compound is consumed to minimize over-reaction.

  • Check Reagents: As mentioned, using TMSOTf instead of TESOTf will lead to a loss of selectivity.[4] Confirm you are using the correct silyl triflate.

Q3: My starting material has other acid-sensitive groups like silyl ethers. Will the TESOTf/2,6-lutidine method affect them?

A3: The TESOTf/2,6-lutidine combination is a common silylating agent for alcohols. If your substrate contains a free hydroxyl group, it will likely be silylated.[4] However, many other functional groups such as esters (acetoxy), ethers (methoxy), and existing silyl ethers are reported to be stable under these conditions.[4]

Q4: My molecule is completely intolerant to even mild Lewis acids. Are there any other options?

A4: If your molecule cannot tolerate any acidic conditions, selective deprotection of an this compound over a ketal is extremely challenging. Most deprotection methods, including milder ones, rely on some form of Lewis or Brønsted acidity.[8][9] You may need to reconsider your synthetic strategy, such as the choice of protecting groups. For general deprotection under neutral conditions where selectivity between acetals and ketals is not required, electrochemical methods have been developed.[10]

Comparative Data on Deprotection Conditions

Parameter Selective this compound Deprotection [3][4]Standard Acidic Hydrolysis [8]General Mild Deprotection [3][6]
Reagent System TESOTf / 2,6-Lutidine1 M HCl or TsOH (cat.)Iodine (I₂)
Selectivity This compound > KetalKetal > this compound (generally)Non-selective between acetals/ketals
Solvent Anhydrous DichloromethaneTHF / WaterAcetone
Temperature 0 °C to Room Temp.Room Temp. to RefluxRoom Temp.
Typical Time 1 - 2 hoursVaries (minutes to hours)< 15 minutes
Key Limitation Sensitive to water; silylates free -OHCleaves other acid-sensitive groupsNot selective for acetals over ketals

Key Experimental Protocols

Protocol 1: Selective Deprotection of an Aldehyde this compound using TESOTf/2,6-Lutidine [3]

This protocol is specifically designed for the deprotection of an aldehyde this compound in the presence of a ketone ketal.

  • Dissolve the substrate containing both the this compound and ketal (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,6-lutidine (0.35 mL, 3.0 mmol, 3.0 eq) to the stirred solution.

  • Add triethylsilyl trifluoromethanesulfonate (TESOTf) (0.45 mL, 2.0 mmol, 2.0 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-90 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired aldehyde.

Protocol 2: General this compound/Ketal Deprotection using Iodine in Acetone [3][6]

This protocol is suitable for the mild deprotection of acetals and ketals in the presence of highly acid-sensitive functional groups, but it is not selective between acetals and ketals.

  • Dissolve the this compound/ketal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).

  • Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.[3]

  • Stir the mixture at room temperature. The reaction is often complete within 5-15 minutes.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color of the iodine disappears.[3]

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.[3]

Diagrams and Workflows

Deprotection_Decision_Guide start Goal: this compound Deprotection q_ketal Is a ketal present and needs to remain intact? start->q_ketal method_tesotf Use selective method: TESOTf / 2,6-Lutidine q_ketal->method_tesotf  Yes q_acid_sensitive Are other acid-sensitive groups present (e.g., silyl ethers)? q_ketal->q_acid_sensitive No method_mild Use general mild method: Iodine in Acetone or Bismuth Nitrate q_acid_sensitive->method_mild  Yes method_standard Use standard acidic hydrolysis: dilute HCl, TsOH q_acid_sensitive->method_standard No

Caption: Decision guide for selecting an appropriate this compound deprotection method.

Caption: Relative stability of carbocation intermediates in acidic hydrolysis.

Troubleshooting_Workflow start Problem: Selective this compound deprotection failed q_this compound Is the this compound reacting? start->q_this compound check_reagents Check Reagents: - Anhydrous conditions? - Fresh TESOTf? - Correct stoichiometry? q_this compound->check_reagents No q_ketal Is the ketal also reacting? q_this compound->q_ketal Yes success Success: Selective deprotection achieved q_ketal->success No optimize Optimize Conditions: - Lower temperature - Reduce reaction time - Monitor closely by TLC q_ketal->optimize Yes

Caption: Troubleshooting workflow for selective this compound deprotection.

References

Troubleshooting incomplete acetal formation with sterically hindered ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with incomplete acetal (B89532) formation, particularly with sterically hindered ketones.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formation incomplete, especially with a sterically hindered ketone?

Incomplete this compound formation is a common issue, particularly with sterically hindered ketones, due to a combination of electronic and steric factors. The reaction is an equilibrium process, and for sterically hindered substrates, the equilibrium often favors the starting materials.[1][2] The bulky groups around the carbonyl carbon impede the approach of the alcohol nucleophile, slowing down the reaction rate and making the formation of the tetrahedral intermediate less favorable.[2][3]

Q2: How can I drive the reaction equilibrium towards this compound formation?

To favor the formation of the this compound product, you need to apply Le Chatelier's principle. This can be achieved in two primary ways:

  • Use a large excess of the alcohol: Using the alcohol as the solvent or in a large excess (5-10 equivalents or more) can shift the equilibrium to the product side.[1][4][5]

  • Remove water as it forms: Water is a byproduct of the reaction, and its removal will drive the reaction forward.[1][6] Common methods for water removal include:

    • Dean-Stark apparatus: Azeotropic distillation with a solvent like toluene (B28343) is a classic and effective method.[1][7]

    • Molecular sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively sequester water.[8]

    • Using a trialkyl orthoformate: Reagents like trimethyl orthoformate or triethyl orthoformate can react with the water produced to form an ester and alcohol, thus driving the reaction.[9]

Q3: What are the best catalysts for this compound formation with hindered ketones?

While standard Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) are commonly used, they may not be sufficient for challenging substrates.[8][10] Consider the following options:

  • Stronger Brønsted acids: Trifluoroacetic acid (TFA) can be more effective.[3]

  • Lewis acids: Lewis acids can be highly effective as they activate the carbonyl group by coordinating to the oxygen.[3] Examples include:

    • Scandium(III) triflate (Sc(OTf)₃)[3]

    • Zirconium(IV) chloride (ZrCl₄)[9]

    • Cerium(III) trifluoromethanesulfonate[9]

    • Iron(III) chloride (FeCl₃)[3]

Q4: Can the choice of alcohol impact the reaction outcome?

Yes. The formation of cyclic acetals from diols (e.g., ethylene (B1197577) glycol, 1,3-propanediol) is often more thermodynamically favorable than the formation of acyclic acetals from two equivalents of a simple alcohol.[1][8][11] The intramolecular ring-closing step is entropically favored.

Q5: I'm observing decomposition of my starting material or product. What can I do?

Decomposition can occur if the reaction conditions are too harsh. If you suspect your material is sensitive to strong acids or high temperatures:

  • Use a milder catalyst: Pyridinium p-toluenesulfonate (PPTS) is a milder acidic catalyst.[3]

  • Lower the reaction temperature: While heating can increase the reaction rate, it can also lead to side reactions or decomposition.[3][7] Running the reaction at a lower temperature for a longer period might be beneficial.

  • Consider alternative methods: For highly sensitive substrates, photochemical methods under neutral conditions have been developed, although they may not be universally applicable to ketones.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Conversion / No Reaction Insufficiently active catalyst.Switch to a stronger Brønsted acid (e.g., TFA) or a Lewis acid (e.g., Sc(OTf)₃, ZrCl₄).[3][9]
Equilibrium favors starting materials.Use a large excess of the alcohol and/or actively remove water using a Dean-Stark trap or molecular sieves.[1][6][8]
Steric hindrance is too great for the chosen alcohol.Switch to a less sterically demanding alcohol or use a diol like ethylene glycol to form a more stable cyclic this compound.[1][11]
Low reaction temperature.Carefully increase the reaction temperature while monitoring for decomposition.[3]
Formation of Side Products Starting material or product is unstable under the reaction conditions.Use a milder acid catalyst (e.g., PPTS).[3] Try running the reaction at a lower temperature.
The alcohol is undergoing side reactions.Ensure the alcohol is of high purity and dry.
Difficulty in Product Isolation/Purification The this compound is hydrolyzing back to the ketone during workup.Ensure the workup is performed under neutral or slightly basic conditions. Avoid aqueous acid. Acetals are generally stable to bases.[5][6]
The product is unstable to distillation.For sensitive acetals, consider purification by column chromatography. In some cases, distillation in the presence of an amine has been used to prevent decomposition of similar compounds.[12]

Experimental Protocols

Protocol 1: this compound Formation using a Dean-Stark Apparatus

This protocol is suitable for driving the equilibrium towards the product by azeotropic removal of water.

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add the sterically hindered ketone (1.0 equiv.), the alcohol or diol (2.0-5.0 equiv.), a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene), and a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 equiv.).

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the solvent returns to the reaction flask.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: this compound Formation using Lewis Acid Catalysis

This protocol is useful for substrates that are resistant to standard Brønsted acid catalysis.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered ketone (1.0 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Reagents: Add the alcohol or diol (2.0-3.0 equiv.).

  • Catalyst Addition: Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.01-0.1 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion. Gentle heating may be required for very unreactive substrates.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Incomplete this compound Formation check_equilibrium Issue: Equilibrium not driven? start->check_equilibrium check_catalyst Issue: Catalyst ineffective? check_equilibrium->check_catalyst No drive_equilibrium Solution: - Use excess alcohol - Remove H₂O (Dean-Stark/Sieves) check_equilibrium->drive_equilibrium Yes check_conditions Issue: Harsh conditions? check_catalyst->check_conditions No change_catalyst Solution: - Use stronger Brønsted acid (TFA) - Use Lewis Acid (Sc(OTf)₃, ZrCl₄) check_catalyst->change_catalyst Yes milder_conditions Solution: - Use milder catalyst (PPTS) - Lower reaction temperature check_conditions->milder_conditions Yes failure Still Incomplete: Re-evaluate Substrate/Reaction check_conditions->failure No success Success: Complete Reaction drive_equilibrium->success change_catalyst->success milder_conditions->success

Caption: Troubleshooting workflow for incomplete this compound formation.

Acetal_Formation_Pathway ketone Sterically Hindered Ketone hemithis compound Hemithis compound (Unstable Intermediate) ketone->hemithis compound + R'-OH alcohol Alcohol (R'-OH) alcohol->hemithis compound hemithis compound->ketone - R'-OH This compound This compound hemithis compound->this compound + R'-OH This compound->hemithis compound - R'-OH water H₂O This compound->water catalyst H⁺ Catalyst catalyst->ketone activates catalyst->hemithis compound protonates -OH

Caption: Simplified reaction pathway for acid-catalyzed this compound formation.

References

Managing the stability of acetal protecting groups throughout a multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing acetal (B89532) protecting groups. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully employing acetals in multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What are this compound protecting groups and why are they used? this compound protecting groups are used in organic synthesis to temporarily mask the reactivity of carbonyl functional groups (aldehydes and ketones).[1][2][3] This protection is necessary when other parts of the molecule need to undergo reactions that would otherwise be incompatible with the carbonyl group, such as reactions involving strong bases, nucleophiles, or hydrides.[4][5][6][7] After the desired transformation is complete, the this compound can be removed to regenerate the original carbonyl.[1][3]

Q2: Under what conditions are this compound protecting groups stable? Acetals are generally stable in neutral to strongly basic environments.[2][5][6][7][8] They are resistant to a wide range of reagents, including:

  • Strong bases (e.g., LDA, n-BuLi)[9]

  • Nucleophiles and organometallic reagents (e.g., Grignard reagents)[4][5]

  • Hydride reducing agents (e.g., LiAlH₄, NaBH₄)[1][2][4][6]

  • Catalytic hydrogenation conditions[9]

  • Many oxidizing agents[2]

Q3: Under what conditions are this compound protecting groups removed (deprotected)? this compound deprotection is most commonly achieved under acidic conditions, typically in the presence of water (acid-catalyzed hydrolysis).[1][2][4] The reaction is an equilibrium, so using an excess of water helps drive it towards the deprotected carbonyl compound.[10][11]

Q4: Are there different types of this compound protecting groups? Yes, there is a family of this compound protecting groups. They can be broadly categorized as acyclic or cyclic.[4]

  • Acyclic acetals (e.g., dimethyl acetals) are formed from two equivalents of an alcohol.[4] They are generally less stable and easier to cleave than cyclic acetals.[1][10]

  • Cyclic acetals (e.g., 1,3-dioxolanes, 1,3-dioxanes) are formed from diols (like ethylene (B1197577) glycol or 1,3-propanediol) and are more stable than their acyclic counterparts due to favorable entropic factors.[1][4][12]

  • Sulfur-based acetals (thioacetals) are also used and are notably more stable to acidic hydrolysis than their oxygen-based analogs.[1][5]

Q5: What is an "orthogonal protecting group strategy" and how do acetals fit in? An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[13] Since acetals are stable to bases but labile to acids, they are orthogonal to base-labile groups (like acetate (B1210297) esters) and groups removed by hydrogenolysis (like benzyl (B1604629) ethers).[9] This allows for selective deprotection at different stages of a complex synthesis.[13]

Troubleshooting Guide

Q1: My this compound is being unintentionally cleaved during a reaction. What could be the cause and how can I prevent it?

  • Potential Cause: The reaction conditions may be unintentionally acidic. Even trace amounts of acid can catalyze the hydrolysis of sensitive acetals. Reagents that can generate acidic byproducts (e.g., some Lewis acids, certain grades of solvents) might be the source.

  • Solution:

    • Buffer the Reaction: Add a non-nucleophilic base, like pyridine (B92270) or 2,6-lutidine, to neutralize any trace acid.

    • Purify Reagents and Solvents: Ensure all reagents and solvents are pure and free from acidic impurities. Use freshly distilled or inhibitor-free solvents when necessary.

    • Switch to a More Stable this compound: If the problem persists, consider using a more robust protecting group. Cyclic acetals are significantly more stable than acyclic ones.[1][12] Thioacetals offer even greater stability towards acid.[1]

Q2: My this compound deprotection reaction is sluggish and gives a low yield. How can I improve it?

  • Potential Cause: The reaction may not be reaching completion due to equilibrium effects, insufficient acid catalysis, or poor solubility.

  • Solution:

    • Ensure Excess Water: this compound hydrolysis is an equilibrium process.[10] Use a solvent system with a significant amount of water (e.g., THF/H₂O, acetone (B3395972)/H₂O) to drive the equilibrium towards the deprotected product.[14]

    • Increase Catalyst Concentration or Strength: If using a mild acid catalyst like PPTS, consider switching to a stronger acid such as HCl or H₂SO₄, or increasing the catalyst loading.

    • Increase Temperature: Gently heating the reaction can often accelerate a slow deprotection.[14]

    • Optimize Solvent: The choice of solvent can impact reaction rates. For acid-catalyzed deprotections, co-solvents like THF or acetone are often used to ensure the substrate is fully dissolved.[4][14]

Q3: I need to deprotect my this compound, but my molecule has other acid-sensitive functional groups (e.g., silyl (B83357) ethers, Boc groups). What should I do?

  • Potential Cause: Standard acidic hydrolysis conditions are too harsh and will cleave other acid-labile groups.

  • Solution: Employ milder, chemoselective deprotection methods that operate under neutral or near-neutral conditions.

    • Lewis Acid Catalysis: Many Lewis acids can catalyze this compound cleavage under mild conditions. Examples include bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) or cerium(III) triflate, which can be compatible with TBDMS ethers.[14][15]

    • Iodine in Acetone: Molecular iodine (I₂) in acetone is a highly efficient and neutral system that deprotects acetals, often within minutes.[14] This method is compatible with highly acid-sensitive groups like t-butyl ethers.[14]

    • Heated Water: For some acyclic acetals, simply heating in water without any added catalyst can be sufficient for hydrolysis, leaving more stable groups like cyclic acetals intact.[10]

Q4: Is it possible to selectively deprotect an this compound derived from an aldehyde in the presence of a ketal (from a ketone)?

  • Potential Cause: Ketals are generally more labile to acid than acetals, making this a challenging transformation.

  • Solution: Yes, this is possible with specific reagents. A combination of triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect aldehyde acetals while leaving ketone ketals untouched, reversing the typical selectivity.[14][16]

Stability of Common this compound Protecting Groups

The following tables summarize the stability of various this compound protecting groups under different reaction conditions.

Table 1: Stability to Common Reagents

Protecting GroupAbbreviationStable TowardsLabile Towards
Dimethyl this compound -Strong Bases (LDA, n-BuLi), Nucleophiles, Hydrides (LiAlH₄, NaBH₄), Catalytic Hydrogenation (Pd/C, H₂)[9]Aqueous Acid, Lewis Acids[9]
1,3-Dioxolane -Strong Bases, Nucleophiles, Hydrides, Catalytic HydrogenationAqueous Acid, Lewis Acids (More stable than acyclic acetals)[1]
Methoxymethyl Ether MOMBases, Reductive and Oxidizing conditions[17]Strong Acid (TFA, HCl)[17]
Tetrahydropyranyl Ether THPBases, Reductive and Oxidizing conditions[17]Aqueous Acid[17]
1,3-Dithiane -Aqueous Acid, Bases, Nucleophiles, HydridesMetal Salts (e.g., HgCl₂), Oxidizing Agents[1]

Table 2: pH Stability Profile

Protecting GrouppH < 3 (Strongly Acidic)pH 4-6 (Weakly Acidic)pH 7 (Neutral)pH 8-14 (Basic)
Acyclic Acetals LabileModerately Stable to LabileStableStable[18]
Cyclic Acetals Labile (but more stable than acyclic)[1]StableStableStable[18]
Thioacetals StableStableStableStable[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Protection (1,3-Dioxolane Formation)

  • Dissolve the carbonyl-containing compound (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or benzene) in a round-bottom flask equipped with a Dean-Stark trap and condenser.

  • Add ethylene glycol (1.5-2.0 eq) to the solution.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) (0.01-0.05 eq).[4]

  • Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the this compound product.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Standard Deprotection using Aqueous Acid

  • Dissolve the this compound-protected compound (1.0 eq) in a mixture of an organic solvent (e.g., THF or acetone) and water (e.g., a 4:1 mixture).[10]

  • Add a catalytic amount of a strong acid, such as 1M aqueous HCl or p-toluenesulfonic acid (PPTS).[10]

  • Stir the mixture at room temperature or heat gently if the reaction is slow.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully neutralize the acid by slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.[10]

  • Extract the product with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.[10]

Protocol 3: Mild, Neutral Deprotection using Iodine in Acetone

This protocol is suitable for substrates with highly acid-sensitive functional groups.[14]

  • Dissolve the this compound-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).[14]

  • Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.[14]

  • Stir the mixture at room temperature. For many acetals, the reaction is complete within minutes.[14]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.[14]

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Visualizations

Acetal_Workflow start_end start_end process process decision decision reagent reagent start Start: Multi-step Synthesis protect Protect Carbonyl: React with diol + cat. acid start->protect Interfering Carbonyl check_stability Is this compound Stable to Next Step? protect->check_stability reaction Perform Desired Transformation check_stability->reaction Yes fail Reaction Fails: Re-evaluate Strategy check_stability->fail No deprotect Deprotect this compound: Add aqueous acid reaction->deprotect Transformation Complete end Synthesis Complete deprotect->end

General workflow for using an this compound protecting group.

Deprotection_Decision_Tree question question answer answer condition condition start Need to Deprotect this compound q1 Are other acid- sensitive groups present? start->q1 ans_standard Standard Deprotection: Aq. HCl or TsOH in THF/H₂O q2 Is the this compound acyclic and labile? q1->q2 Yes q1->ans_standard No ans_mild_lewis Mild Lewis Acid: Bi(NO₃)₃ or Ce(OTf)₃ q2->ans_mild_lewis No Consider these options: ans_water Heated Water Only q2->ans_water Yes ans_neutral Neutral Conditions: I₂ in Acetone

Decision tree for choosing a deprotection strategy.

Acetal_Hydrolysis_Mechanism molecule molecule step step This compound This compound R-C(OR')₂-R s1 1. Protonation This compound->s1 + H⁺ protonated Protonated this compound R-C(OR')(O+HR')-R s2 2. Loss of Alcohol (R'OH) protonated->s2 - R'OH oxonium Oxonium Ion R-C(=O+R')-R s3 3. Nucleophilic Attack by H₂O oxonium->s3 + H₂O hemiacetal_p Protonated Hemithis compound R-C(OR')(O+H₂)-R s4 4. Proton Transfer hemiacetal_p->s4 - R'OH, + H⁺ carbonyl_p Protonated Carbonyl R-C(=O+H)-R s5 5. Deprotonation carbonyl_p->s5 - H⁺ carbonyl Carbonyl R-C(=O)-R s1->protonated + H⁺ s2->oxonium - R'OH s3->hemiacetal_p + H₂O s4->carbonyl_p - R'OH, + H⁺ s5->carbonyl - H⁺

Mechanism of acid-catalyzed this compound hydrolysis.

Orthogonal_Strategy molecule molecule reagent reagent condition condition start Molecule with this compound (PG1) and Benzyl Ether (PG2) path1_reagent Aqueous Acid (e.g., HCl/H₂O) start->path1_reagent path2_reagent Catalytic Hydrogenation (e.g., H₂, Pd/C) start->path2_reagent path1_result This compound Cleaved Benzyl Ether Intact path1_reagent->path1_result Selective Deprotection 1 path2_result Benzyl Ether Cleaved This compound Intact path2_reagent->path2_result Selective Deprotection 2

Orthogonal strategy: this compound vs. Benzyl Ether.

References

Technical Support Center: Novel Methods for Electrochemical Deprotection of Acetals Under Neutral Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for novel electrochemical methods of acetal (B89532) deprotection. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing or exploring electrochemical techniques for the removal of this compound protecting groups under neutral conditions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research.

Troubleshooting Guides

This section provides solutions to common issues encountered during the electrochemical deprotection of acetals.

Observation Potential Cause(s) Suggested Troubleshooting Steps
Low or No Conversion of Starting Material 1. Insufficient Voltage/Current: The applied potential may be too low to initiate the desired redox event. 2. Electrolyte/Additive Inactivity: The electrolyte (e.g., Lithium Perchlorate) may be hydrated, or the activator (e.g., 1,3,5-trioxane) may be of poor quality or absent. 3. Poor Conductivity: The solvent system may not be providing adequate conductivity. 4. Electrode Passivation: The surface of the electrodes may have become coated with an insulating layer, preventing electron transfer.1. Optimize Electrical Parameters: Gradually increase the constant voltage or current and monitor the reaction by TLC or LC-MS. Ensure the power supply is functioning correctly. 2. Verify Reagent Quality: Use freshly dried electrolyte. Lithium perchlorate (B79767) is hygroscopic and moisture can inhibit the reaction. Use a new or purified batch of 1,3,5-trioxane (B122180). 3. Check Solvent and Electrolyte Concentration: Ensure the solvent is anhydrous and of an appropriate grade (e.g., MeCN). Check that the electrolyte concentration is optimal as per the protocol. 4. Clean Electrodes: Gently polish the graphite (B72142) electrodes with fine-grit sandpaper, rinse with solvent, and dry before use.
Low Yield of Desired Carbonyl Compound 1. Incomplete Reaction: The reaction may not have been run for a sufficient duration. 2. Side Reactions: Over-oxidation of the product aldehyde to a carboxylic acid or ester may be occurring.[1] 3. Product Degradation: The desired product may be unstable under the reaction conditions. 4. Loss During Workup: The product may be volatile or lost during the extraction or purification steps.1. Increase Reaction Time: Monitor the reaction over a longer period to determine the optimal reaction time. 2. Adjust Electrical Parameters: A lower constant voltage or current may minimize over-oxidation. Consider using a divided electrochemical cell to separate the anode and cathode. 3. Modify Reaction Conditions: If product degradation is suspected, try running the reaction at a lower temperature. 4. Optimize Workup Procedure: Use appropriate extraction solvents and minimize exposure to high temperatures during solvent removal.
Inconsistent Results/Poor Reproducibility 1. Variability in Electrode Surface: The surface area and condition of the electrodes can significantly impact the reaction rate and outcome. 2. Fluctuations in Power Supply: An unstable power supply can lead to inconsistent current or voltage. 3. Moisture Contamination: Small amounts of water can alter the reaction pathway.1. Standardize Electrode Preparation: Develop a consistent procedure for cleaning and preparing the electrodes before each reaction. 2. Use a Reliable Potentiostat/Galvanostat: Ensure the power source is stable and provides accurate current or voltage control. 3. Maintain Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why should I use an electrochemical method for this compound deprotection instead of traditional acidic methods?

A1: Traditional acidic deprotection can be problematic for substrates containing acid-sensitive functional groups such as silyl (B83357) ethers (TBDMS, TIPS), Boc carbamates, or t-butyl ethers.[2] Electrochemical deprotection under neutral conditions offers a mild alternative that avoids the use of strong acids, thus preserving these sensitive moieties.[1][3]

Q2: What is the role of each component in the electrochemical deprotection system?

A2: In the commonly cited method, Lithium Perchlorate (LiClO₄) serves a dual role as both the supporting electrolyte to ensure conductivity of the solution and as the oxygen source for the newly formed carbonyl group.[1][3] 1,3,5-Trioxane is believed to act as a lithium ion activator, enhancing the efficiency of the deprotection reaction.[1][3] The electric current provides the driving force for the redox reactions that lead to this compound cleavage.

Q3: Can I selectively deprotect an this compound in the presence of a ketal using this method?

A3: The chemoselectivity of this method can be substrate-dependent. While some traditional methods show selectivity for this compound over ketal deprotection, the electrochemical approach may offer different selectivity profiles.[1] It is recommended to perform a small-scale test reaction to determine the selectivity for your specific substrate.

Q4: What type of electrodes should I use?

A4: The original protocol specifies the use of inexpensive and readily available graphite electrodes.[3] The choice of electrode material can influence the outcome of an electrochemical reaction, so it is advisable to start with the recommended material.

Q5: The reaction is very slow. How can I speed it up?

A5: If the reaction is sluggish, first ensure that all reagents are pure and anhydrous. Increasing the concentration of the Li⁺ activator (1,3,5-trioxane) or slightly increasing the applied voltage/current can also enhance the reaction rate. However, be cautious as excessive voltage can lead to side reactions.

Experimental Protocols

Key Experiment: Electrochemical Deprotection of an Aromatic this compound

This protocol is adapted from the work of Yamada, Sajiki, and colleagues.[3]

Materials:

  • This compound substrate (e.g., 2-(4-methoxyphenyl)-1,3-dioxolane) (0.5 mmol)

  • Lithium perchlorate (LiClO₄) (2.0 M in MeCN)

  • 1,3,5-Trioxane (1.0 M in MeCN)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Graphite plate electrodes (anode and cathode)

  • Undivided electrochemical cell (e.g., a 10 mL beaker)

  • DC power supply (potentiostat or galvanostat)

  • Stir plate and stir bar

Procedure:

  • Cell Assembly: In an oven-dried 10 mL undivided beaker equipped with a magnetic stir bar, place the graphite anode and cathode.

  • Reagent Addition: To the beaker, add the this compound substrate (0.5 mmol), anhydrous acetonitrile (5.0 mL), lithium perchlorate solution (2.0 M in MeCN, 1.0 mL, 2.0 mmol), and 1,3,5-trioxane solution (1.0 M in MeCN, 0.5 mL, 0.5 mmol).

  • Electrolysis: Stir the mixture and begin the electrolysis under a constant voltage or current as optimized for your substrate (e.g., 10 V).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Extraction: Extract the mixture with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired carbonyl compound.

Quantitative Data Summary

The following table summarizes the yields for the electrochemical deprotection of various acetals and ketals.

Substrate Product Yield (%)
2-(4-methoxyphenyl)-1,3-dioxolane4-methoxybenzaldehyde95
2-phenyl-1,3-dioxolaneBenzaldehyde92
2-(naphthalen-2-yl)-1,3-dioxolane2-naphthaldehyde99
2,2-dimethyl-1,3-dioxolane (from acetone)Acetone85
2-cyclohexyl-1,3-dioxolaneCyclohexanecarbaldehyde88
2-(thiophen-2-yl)-1,3-dioxolaneThiophene-2-carbaldehyde90

Yields are based on isolated product after purification and are representative of the reported methodologies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Electrolysis cluster_workup Workup & Purification prep_cell Assemble Undivided Cell (Graphite Electrodes) add_reagents Add Substrate, MeCN, LiClO4, and 1,3,5-Trioxane prep_cell->add_reagents electrolysis Apply Constant Voltage/Current with Stirring add_reagents->electrolysis monitor Monitor Reaction (TLC/LC-MS) electrolysis->monitor quench Quench with Na2S2O3 monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify final_product final_product purify->final_product Isolated Carbonyl Product

Caption: Workflow for Electrochemical this compound Deprotection.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents Is reaction sluggish? check_electrical Check Electrical Setup (Connections, Power Supply) start->check_electrical Is there no reaction? check_electrodes Inspect & Clean Electrode Surfaces start->check_electrodes Are results inconsistent? optimize_time Increase Reaction Time check_reagents->optimize_time optimize_voltage Optimize Voltage/Current check_electrical->optimize_voltage check_electrodes->optimize_voltage side_products Side Products Observed? (e.g., Over-oxidation) optimize_voltage->side_products optimize_time->side_products lower_voltage Lower Voltage/Current side_products->lower_voltage Yes success Improved Yield side_products->success No lower_voltage->success

Caption: Troubleshooting Logic for Low-Yield Reactions.

References

Technical Support Center: Overcoming Low Yields in the Acetalization of Electron-Deficient Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the acetalization of electron-deficient aldehydes and ketones, a common hurdle in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the acetalization of my electron-deficient carbonyl compound giving low yields?

A: Electron-deficient carbonyls, such as α-keto esters or trifluoromethyl ketones, possess a carbonyl carbon that is less electrophilic.[1] Electron-withdrawing groups nearby pull electron density away from the carbonyl group, but they also destabilize the positive charge that develops on the carbon atom during the reaction mechanism.[1][2] This reduced electrophilicity makes the initial nucleophilic attack by the alcohol or diol, a key step in acetal (B89532) formation, slower and less efficient, leading to poor yields under standard conditions.[3]

Q2: I'm getting a poor yield with standard p-toluenesulfonic acid (pTSA) and a Dean-Stark trap. What are the first troubleshooting steps?

A: Before changing your entire methodology, consider these initial optimizations:

  • Ensure Anhydrous Conditions: Water is a byproduct of acetalization, and its presence can shift the equilibrium back towards the starting materials.[4] Ensure your solvent and reagents are scrupulously dry.

  • Effective Water Removal: Confirm your Dean-Stark apparatus is functioning correctly to effectively trap the water generated.[5]

  • Increase Catalyst Loading: A modest increase in the amount of acid catalyst can sometimes improve reaction rates. However, be cautious as this can also promote side reactions with sensitive substrates.

  • Extend Reaction Time: Due to the lower reactivity of the substrate, a longer reaction time may be necessary to achieve complete conversion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

Q3: When should I switch from a Brønsted acid catalyst to a Lewis acid catalyst?

A: If optimizing standard Brønsted acid conditions (like pTSA or H₂SO₄) fails, switching to a Lewis acid catalyst is a logical next step. Lewis acids activate the carbonyl group by coordinating directly to the oxygen atom, which significantly increases the electrophilicity of the carbonyl carbon without generating highly acidic protons that might degrade sensitive functional groups.[6][7] This approach is particularly effective for less reactive ketones.[3]

Q4: My starting material contains other acid-sensitive functional groups. What are my options for acetalization?

A: When dealing with acid-sensitive substrates, traditional acidic methods are often unsuitable.[8][9] Several methods have been developed to perform acetalization under neutral or non-acidic conditions:

  • Dialkyl Sulfate (B86663) Catalysis: Dimethyl sulfate and its homologs can act as mild Lewis acid-type catalysts, promoting acetalization under neutral or even basic conditions.[10]

  • Palladium Catalysis: Cationic palladium(II) complexes can catalyze this compound formation under mild, ambient temperature conditions that are compatible with acid-labile groups like silyl (B83357) ethers.[3]

  • Otera's Distannoxane Catalyst: This catalyst is known to mediate acetalization for acid-sensitive compounds, as it does not require dehydration equipment.[4]

Troubleshooting Guides and Visual Aids

Troubleshooting Workflow for Low Acetalization Yields

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues.

G start Low Yield Observed check_conditions 1. Verify Anhydrous Conditions & Effective Water Removal start->check_conditions increase_params 2. Increase Catalyst Loading &/or Reaction Time check_conditions->increase_params No Improvement success Problem Solved check_conditions->success Improvement switch_catalyst 3. Switch Catalyst Type increase_params->switch_catalyst No Improvement increase_params->success Improvement acid_sensitive Is Substrate Acid-Sensitive? switch_catalyst->acid_sensitive Yes lewis_acid Use Stronger Lewis Acid (e.g., TiCl4, TMSOTf) lewis_acid->success mild_lewis Use Mild Lewis Acid (e.g., Pd(II), Dialkyl Sulfate) mild_lewis->success acid_sensitive->lewis_acid No acid_sensitive->mild_lewis Yes

Caption: Troubleshooting decision tree for low-yield acetalization reactions.

The Role of Acid Catalysis

Understanding the reaction mechanism highlights the critical points for optimization. Both Brønsted and Lewis acids aim to make the carbonyl carbon a better electrophile.

G cluster_0 Brønsted Acid Catalysis cluster_1 Lewis Acid Catalysis A Carbonyl (C=O) B Protonated Carbonyl (Enhanced Electrophile) A->B + H⁺ C Hemithis compound B->C + R'OH - H⁺ G Oxocarbenium Ion C->G + H⁺ - H₂O D Carbonyl (C=O) E Coordinated Carbonyl (Enhanced Electrophile) D->E + Lewis Acid (LA) F Adduct E->F + R'OH F->G + H⁺ - LA H This compound Product G->H + R'OH - H⁺

Caption: Comparison of Brønsted and Lewis acid activation pathways.

Data Presentation: Catalyst Performance

The choice of catalyst is critical for the successful acetalization of challenging substrates. The following tables summarize yields obtained with various catalytic systems.

Table 1: Comparison of Catalytic Systems for Acetalization

Carbonyl SubstrateAlcohol/ReagentCatalystConditionsYield (%)
Various AldehydesTrimethyl OrthoformatePd(PhCN)₂(OTf)₂ (0.1 mol%)Room Temperature, 5-15 minup to 98%[3]
Various KetonesTrimethyl OrthoformatePd(PhCN)₂(OTf)₂ (1.0 mol%)Room Temperature, 1-24 h75-95%[3]
3-HydroxybenzaldehydeMethanolDimethyl Sulfate (DMS)Room Temperature, <5 min93%[10]
Various Aldehydes/KetonesEthylene (B1197577) Glycolp-Toluenesulfonic Acid (pTSA)Toluene, Reflux (Dean-Stark)Variable[5][11]
Various Ketones/AldehydesDiazophenanthrenequinonePdBr₂-Good[8]

Table 2: Protecting Electron-Deficient Ketones

Carbonyl SubstrateAlcoholCatalystConditionsYield (%)
Aromatic/Aliphatic KetonesEthylene GlycolTiCl₄-exchanged MontmorilloniteDichloromethane, Reflux85-96%
α-Keto EstersEthylene GlycolChiral Ni-PyBisulidine ComplexTHF/CH₃NO₂, 20 hup to 99%[12]
Trifluoromethyl Ketones(Trifluoromethyl)trimethylsilaneCesium Fluoride (B91410) (catalytic)Room TemperatureExcellent[13]
Methyl Esters (to TFMK)Fluoroform (HCF₃) / KHMDS-Triglyme, -40 °Cup to 92%[14]

Experimental Protocols

Protocol 1: Classical Acetalization using p-TSA and Dean-Stark Apparatus

This protocol is the standard method for acetalization and is effective for many, though not all, electron-deficient carbonyls.

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add the carbonyl substrate (1.0 equiv.), the diol (e.g., ethylene glycol, 1.2-2.0 equiv.), and a suitable anhydrous solvent (e.g., toluene) to fill about half the flask.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.01-0.05 equiv.).[5]

  • Reaction: Heat the mixture to reflux. Water will be collected in the arm of the Dean-Stark trap as an azeotrope with the solvent.[11]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as needed.

Protocol 2: Mild Palladium-Catalyzed Acetalization

This method is ideal for acid-sensitive substrates, proceeding under neutral conditions at room temperature.[3]

  • Catalyst Preparation (if needed): Prepare the cationic palladium(II) catalyst, Pd(PhCN)₂(OTf)₂, in situ or use a pre-prepared batch.

  • Reagents: In a flask under an inert atmosphere, dissolve the carbonyl substrate (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the palladium catalyst (0.1-1.0 mol%).

  • Acetalizing Agent: Add the orthoformate (e.g., trimethyl orthoformate, 1.5-2.0 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid for aldehydes (5-15 minutes) but may require longer for ketones (1-24 hours).[3]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., a small amount of triethylamine).

  • Purification: Concentrate the mixture and purify the resulting this compound by column chromatography on silica (B1680970) gel.

Protocol 3: Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent

This protocol details the formation of a trifluoromethyl alcohol, a common transformation for electron-deficient trifluoromethyl ketones.[15]

  • Setup: To a flame-dried flask under an inert atmosphere, add the ketone substrate (e.g., acetophenone, 1.0 equiv.) and a catalytic amount of a fluoride source (e.g., TBAF or K₂CO₃, 0.1 equiv.) in an anhydrous solvent (e.g., THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃, 1.2-1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.

  • Workup (Quenching): Cool the reaction back to 0 °C and slowly quench by adding 1 M HCl to effect desilylation. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude trifluoromethylated alcohol by column chromatography.[15]

References

Technical Support Center: Minimizing Acetal Migration in Polyhydroxylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyhydroxylated compounds. It addresses common issues related to acetal (B89532) protecting group migration during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound migration and why is it a problem?

A1: this compound migration is an intramolecular reaction where an this compound protecting group moves from one pair of hydroxyl groups to another on a polyhydroxylated molecule, such as a carbohydrate. This isomerization leads to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product. The generally accepted mechanism involves the formation of a cyclic orthoester intermediate, which can reopen to yield the migrated product.

Q2: What are the key factors that influence the rate of this compound migration?

A2: Several factors significantly influence the rate of this compound migration:

  • pH: this compound migration is catalyzed by both acid and base. While acetals are generally stable under neutral conditions, trace amounts of acid or base can accelerate migration. Basic conditions, in particular, can significantly increase the rate of acyl migration.[1][2] Mildly acidic conditions (pH < 5) tend to keep the rate of O-acetyl migration very low.[1]

  • Temperature: Higher reaction temperatures generally increase the rate of both this compound formation and migration.[3] Performing reactions at lower temperatures can favor the kinetic product over the thermodynamic one, thus minimizing migration.

  • Solvent: The polarity of the solvent can influence the stability of intermediates and the reaction rate.[4] Polar solvents may stabilize charged intermediates, potentially accelerating migration.[5][6]

  • Stereochemistry: The spatial arrangement of the hydroxyl groups is critical. Migration is generally faster between cis-vicinal diols compared to trans-diols due to lower ring strain in the five-membered transition state.[7] The anomeric configuration can also play a role, with migration rates over trans hydroxyl groups being slower for carbohydrates with an axial anomeric substituent compared to an equatorial one.[7]

  • Steric and Electronic Effects: The structure of the protecting group itself is a major factor. Bulky protecting groups tend to migrate slower due to steric hindrance.[8][9] Electron-withdrawing groups on the this compound can increase the electrophilicity of the this compound carbon, making it more susceptible to nucleophilic attack by a neighboring hydroxyl group and thus increasing the migration rate.[8]

Q3: How can I choose the right protecting group to minimize migration?

A3: The choice of protecting group is crucial. To minimize migration, consider the following:

  • Steric Hindrance: Opt for bulkier protecting groups. For instance, pivaloyl (Piv) and benzoyl (Bz) groups are more sterically hindered and less prone to migration than acetyl (Ac) groups.

  • Electronic Effects: Be mindful of the electronic properties of the protecting group. While more electron-withdrawing groups can be easier to deprotect, they may be more susceptible to migration.

  • Cyclic vs. Acyclic Acetals: Cyclic acetals, such as benzylidene and isopropylidene (acetonide) acetals, are commonly used to protect 1,2- or 1,3-diols. Benzylidene acetals thermodynamically favor the formation of six-membered rings (e.g., protecting 4,6-diols in pyranosides), while isopropylidene acetals tend to form five-membered rings (protecting cis-vicinal diols). This inherent preference can be used to achieve regioselective protection and minimize the formation of undesired isomers.

Q4: What is the difference between thermodynamic and kinetic control in this compound formation, and how can I use it to my advantage?

A4:

  • Kinetic Control occurs under conditions where the reaction is irreversible, typically at lower temperatures and with shorter reaction times.[3][10] The major product is the one that forms the fastest, which is usually the one with the lowest activation energy.[10][11]

  • Thermodynamic Control is established when the reaction is reversible, usually at higher temperatures and with longer reaction times, allowing the system to reach equilibrium.[3][12] The major product is the most stable one, not necessarily the one that forms fastest.[11]

To minimize this compound migration, which is often the thermodynamically more stable product, it is generally advisable to work under kinetic control . This means using low temperatures and carefully monitoring the reaction to stop it once the desired product has formed, before it has a chance to equilibrate to the migrated isomer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected Isomers in Product Mixture This compound migration has occurred.Lower the reaction temperature: This will favor the kinetically controlled product. • Reduce reaction time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. • Change the solvent: Experiment with less polar solvents to disfavor the stabilization of charged intermediates. • Use a different catalyst: A milder acid catalyst may reduce the rate of migration. • Re-evaluate your protecting group: Consider a more sterically hindered protecting group for subsequent syntheses.
Low Yield of Desired Product The desired product is the kinetic isomer, and the reaction has proceeded to the more stable thermodynamic (migrated) product.Employ kinetic conditions: Use low temperatures (e.g., -78 °C) and shorter reaction times. • Careful monitoring: Use real-time monitoring techniques like in-situ NMR if possible to determine the optimal reaction time.
Difficulty in Separating Isomers The desired product and the migrated byproduct have very similar polarities.Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Chiral chromatography may be necessary in some cases. • Derivatization: In some instances, derivatizing the mixture can alter the polarity of the components, facilitating separation.
This compound Migration During Deprotection The deprotection conditions (e.g., strong acid) are harsh enough to cause migration of other protecting groups.Use milder deprotection conditions: Explore enzymatic deprotection or milder acidic/basic conditions.[13] For example, heated water without a catalyst can be effective for deprotecting acyclic acetals while leaving cyclic ones intact.[13] • Orthogonal protecting group strategy: Ensure that the protecting groups used in your synthesis can be removed under conditions that do not affect the others.

Quantitative Data on this compound and Acyl Group Migration

The following tables summarize quantitative data on the factors influencing this compound and acyl group migration.

Table 1: Relative Rates of this compound Hydrolysis Based on Substituent Effects

This compound Protecting Group (on 2'-deoxythymidine)Relative Rate of Cleavage (krel)Reference
Cyclohexyloxyisopropyl7.7[14]
Isopropyloxyisopropyl7.4[14]
Methoxyisopropyl (MIP)1.0 (Reference)[14]
Benzyloxyisopropyl0.6[14]
2,2,2-Trifluoroethyloxyisopropyl0.04[14]

Note: Data from a study on 2-alkoxypropan-2-yl groups. A higher krel indicates faster cleavage and potentially greater lability, which can correlate with a higher tendency for migration under acidic conditions.

Table 2: Influence of pH on Acyl Group Migration

pH ConditionObservation on O-Acetyl MigrationReference
pH < 5Rate of migration is extremely low.[1]
Neutral pHReversible O-acetyl migration is readily observed.[1]
Slightly Basic pHMigration becomes more significant as pH increases.[1]

Note: Acyl migration rates show a linear correlation with the hydroxide (B78521) ion concentration, indicating that migration is significantly accelerated under basic conditions.[2]

Table 3: Effect of Stereochemistry on Acyl Group Migration in Pyranosides

Diol StereochemistryRelative Migration RateReasonReference
cis-vicinalFasterLower ring strain in the five-membered transition state.[7]
trans-vicinalSlowerHigher ring strain in the transition state.[7]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Benzylidene this compound Protection of a 4,6-Diol in a Glucopyranoside

This protocol describes the formation of a 4,6-O-benzylidene this compound, a common strategy to protect the primary 6-hydroxyl and the secondary 4-hydroxyl groups in glucose derivatives.

  • Dissolution: Dissolve the glucopyranoside (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Add benzaldehyde (B42025) dimethyl this compound (1.2 - 1.5 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate (0.05 - 0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4,6-O-benzylidene this compound.

Protocol 2: Monitoring this compound Migration by ¹H NMR Spectroscopy

This protocol outlines a general method for monitoring the migration of an acyl or this compound group in a polyhydroxylated compound using ¹H NMR.

  • Sample Preparation: Dissolve a known quantity of the purified starting material in a suitable deuterated solvent (e.g., D₂O with a phosphate (B84403) buffer to maintain a constant pD, or an organic solvent like CDCl₃ if the reaction is to be monitored under non-aqueous conditions).

  • Internal Standard: Add a suitable internal standard with a known concentration and a signal that does not overlap with the signals of the starting material or expected products.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample at t=0 to confirm the purity of the starting material and to have a reference for integration.

  • Initiate Migration: If studying migration under specific conditions, add the catalyst (e.g., a catalytic amount of acid or base) or adjust the temperature of the NMR probe.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular time intervals. The anomeric proton signals and the signals of the protons attached to the carbons bearing the this compound or acyl group are often well-resolved and can be used for quantification.

  • Data Analysis: Integrate the characteristic signals of the starting material and the migrated products at each time point. The relative integrals will give the ratio of the isomers in the mixture over time, allowing for the determination of migration rates.

Protocol 3: Analysis of this compound Migration by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying isomers, including those resulting from this compound migration.

  • Sample Preparation: Prepare a dilute solution of the reaction mixture in a solvent compatible with the mobile phase (e.g., acetonitrile/water).

  • Chromatographic Separation:

    • Column: Use a high-resolution column, such as a C18 reversed-phase column, to separate the isomers.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is typically used. The gradient should be optimized to achieve baseline separation of the isomers.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

    • Analysis Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Select a specific precursor ion (the molecular ion or a prominent adduct) and one or more characteristic product ions for each isomer.

    • Full Scan: For identification of unknown isomers, a full scan or product ion scan on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to determine the exact mass and fragmentation pattern.

  • Quantification: Create a calibration curve using authentic standards of the isomers if available. If standards are not available, the relative peak areas of the isomers can be used to determine their ratio in the mixture.

Diagrams

Experimental_Workflow_for_Monitoring_Acetal_Migration cluster_synthesis Synthesis & Isolation cluster_monitoring Migration Monitoring cluster_analysis Data Analysis start Polyhydroxylated Starting Material protect This compound Protection Reaction start->protect isolate Purification of Kinetically Favored Product protect->isolate dissolve Dissolve in Buffered Solvent isolate->dissolve Induce Migration (pH, Temp) nmr ¹H NMR Analysis (Time Course) dissolve->nmr lcms LC-MS/MS Analysis (Isomer Quantification) dissolve->lcms integrate Integrate NMR Peaks nmr->integrate quantify Quantify Isomer Ratios lcms->quantify integrate->quantify kinetics Determine Migration Rate Constants quantify->kinetics

Caption: Workflow for monitoring this compound migration.

Thermodynamic_vs_Kinetic_Control cluster_main Reaction Coordinate reactants Reactants (Diol + this compound Source) intermediate Intermediate (Oxocarbenium Ion) reactants->intermediate kinetic_product Kinetic Product (Less Stable) intermediate->kinetic_product Lower Ea (Faster Formation) thermo_product Thermodynamic Product (More Stable, Migrated) intermediate->thermo_product Higher Ea (Slower Formation) kinetic_ts TS_kinetic thermo_ts TS_thermo kinetic_product->intermediate Reversible at High Temp E_axis_start->E_axis_end Energy

Caption: Thermodynamic vs. Kinetic control in this compound formation.

Factors_Influencing_Acetal_Migration cluster_conditions Reaction Conditions cluster_substrate Substrate & Protecting Group center This compound Migration Rate pH pH (Acidic or Basic) pH->center Temp Temperature Temp->center Solvent Solvent Polarity Solvent->center Stereochem Stereochemistry (cis vs. trans) Stereochem->center Steric Steric Hindrance Steric->center Electronic Electronic Effects Electronic->center

References

Improving the rate of acetal hydrolysis for sluggish substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetal (B89532) Hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cleavage of this compound protecting groups, with a special focus on substrates that are slow to react.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrolysis of sluggish acetals.

Question: My this compound hydrolysis is extremely slow or not proceeding to completion. What are the common causes and how can I accelerate the reaction?

Answer:

Slow or incomplete this compound hydrolysis can stem from several factors, primarily related to the substrate's structure and the reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Evaluate Substrate Reactivity: Sterically hindered acetals or those with electron-withdrawing groups near the this compound carbon are inherently less reactive. The stability of the intermediate carboxonium ion is crucial for the reaction to proceed, and these factors can destabilize it.

  • Increase Catalyst Strength or Loading: If you are using a mild acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate - PPTS), switching to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid can increase the rate. Alternatively, increasing the catalyst loading of your current acid may be effective. However, be cautious with acid-sensitive functional groups elsewhere in the molecule. For a comparison of various acid catalysts, refer to the data tables below.

  • Consider a Lewis Acid Catalyst: Lewis acids can be very effective for cleaving robust acetals. Reagents like tin(IV) chloride (SnCl₄) or bismuth triflate (Bi(OTf)₃) can promote hydrolysis under conditions that may be milder than using strong Brønsted acids.

  • Elevate the Reaction Temperature: Increasing the temperature will generally increase the reaction rate. However, monitor the reaction closely for potential side product formation, especially with sensitive substrates.

  • Ensure Presence of Water: this compound hydrolysis is a reversible reaction that consumes water. Ensure that sufficient water is present in the reaction mixture to drive the equilibrium towards the deprotected product. Using a co-solvent system like THF/water or acetone (B3395972)/water is common.

Question: I have functional groups in my molecule that are sensitive to strong acids. How can I deprotect a sluggish this compound without affecting these groups?

Answer:

Chemoselective deprotection is a common challenge. Here are several strategies for hydrolyzing acetals in the presence of acid-sensitive groups:

  • Use of Mild Acid Catalysts:

    • Pyridinium p-toluenesulfonate (PPTS): PPTS is a mildly acidic salt that is often effective for deprotecting acetals without cleaving more sensitive groups like silyl (B83357) ethers.

    • Amberlyst-15: This acidic resin is a heterogeneous catalyst that can be easily filtered off from the reaction mixture. Its solid-supported nature can sometimes offer enhanced selectivity.

  • Neutral or Near-Neutral Conditions:

    • Iodine in Acetone: Molecular iodine in wet acetone can effectively cleave acetals under neutral conditions. This method is particularly useful for substrates with highly acid-labile functionalities. The reaction is often fast and clean.

  • Lewis Acid Catalysis with Controlled Stoichiometry:

    • Some Lewis acids can be used in catalytic amounts to achieve deprotection under milder conditions than strong Brønsted acids. Bismuth(III) compounds, for example, are known for their low toxicity and high catalytic activity in this context.

Question: My reaction is messy, and I am observing side products. What could be the cause?

Answer:

Side product formation is often a result of reaction conditions being too harsh for the substrate.

  • Acid-Catalyzed Degradation: If your molecule has other acid-sensitive functional groups (e.g., esters, Boc-protecting groups, some ethers), they may be reacting with the acid catalyst. Consider switching to a milder catalyst as outlined in the previous question.

  • Substrate-Specific Issues: Some molecules may be prone to rearrangement or elimination under acidic conditions. A thorough understanding of your substrate's stability is crucial.

  • Reaction Monitoring: It is essential to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts.

Data Presentation: Comparison of Catalysts for this compound Hydrolysis

The following tables provide a summary of quantitative data for the hydrolysis of various acetals using different catalytic systems.

Table 1: Comparison of Lewis Acids for the Deprotection of a Sterically Hindered this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
SnCl₄150CH₂Cl₂Room Temp10 min~95
Bi(OTf)₃1THF/H₂O (80:20)Room Temp15 min>90
Iodine10AcetoneReflux5-10 min>90

Table 2: Comparison of Brønsted Acids for this compound Hydrolysis

CatalystCatalyst LoadingSolventTemperature (°C)TimeNotes
p-TsOH·H₂OcatalyticAcetone/H₂OReflux2.5 hEffective for many acetals, but can be harsh.
PPTS10Acetone/H₂ORoom Temp - RefluxVariableMilder alternative to p-TsOH.
Amberlyst-15excess (by weight)Acetone/H₂ORoom Temp - RefluxVariableHeterogeneous catalyst, easy to remove.

Experimental Protocols

Protocol 1: General Procedure for this compound Hydrolysis using SnCl₄

  • Dissolve the this compound substrate (1.0 equiv) in dichloromethane (B109758) (DCM).

  • To this solution, add water (1.0 equiv).

  • Add tin(IV) chloride (SnCl₄, 1.5 equiv) to the mixture.

  • Stir the reaction at room temperature for 10-15 minutes, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a cold saturated solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel flash chromatography if necessary.

Protocol 2: General Procedure for this compound Hydrolysis using Iodine in Acetone

  • Dissolve the this compound substrate (1.0 equiv) in acetone (containing a small amount of water, typically ~0.5%).

  • Add molecular iodine (I₂, 0.1 equiv) to the solution.

  • Stir the mixture at room temperature. For more stable acetals, the reaction mixture can be heated to reflux.

  • Monitor the reaction progress by TLC. Acyclic acetals often react within minutes.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by chromatography if needed.

Protocol 3: General Procedure for this compound Hydrolysis using Amberlyst-15

  • To a solution of the this compound in a mixture of acetone and water, add Amberlyst-15 resin.

  • Stir the suspension at the desired temperature (room temperature or heated).

  • Monitor the reaction by TLC.

  • Upon completion, filter off the Amberlyst-15 resin and wash it with acetone.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be performed if necessary.

Mandatory Visualizations

Logical Workflow for Troubleshooting Sluggish this compound Hydrolysis

Troubleshooting_Acetal_Hydrolysis start Problem: Sluggish or Incomplete This compound Hydrolysis check_substrate Is the substrate sterically hindered or electronically disadvantaged? start->check_substrate increase_catalyst Increase catalyst loading or switch to a stronger acid (e.g., p-TsOH, SnCl4) check_substrate->increase_catalyst Yes check_conditions Are reaction conditions optimized (temperature, water concentration)? check_substrate->check_conditions No monitor_reaction Monitor reaction closely by TLC/LC-MS increase_catalyst->monitor_reaction optimize_conditions Increase temperature and/or ensure sufficient water is present. check_conditions->optimize_conditions No sensitive_groups Are there acid-sensitive functional groups present? check_conditions->sensitive_groups Yes optimize_conditions->monitor_reaction sensitive_groups->increase_catalyst No mild_conditions Use milder conditions: - PPTS - Iodine in Acetone - Amberlyst-15 sensitive_groups->mild_conditions Yes mild_conditions->monitor_reaction end Successful Deprotection monitor_reaction->end

Caption: Troubleshooting flowchart for sluggish this compound hydrolysis.

General Mechanism of Acid-Catalyzed this compound Hydrolysis

Acetal_Hydrolysis_Mechanism This compound This compound protonated_this compound Protonated this compound This compound->protonated_this compound + H⁺ oxocarbenium Oxocarbenium Ion + Alcohol protonated_this compound->oxocarbenium - R'OH hemithis compound Protonated Hemithis compound oxocarbenium->hemithis compound + H₂O deprotonated_hemithis compound Hemithis compound hemithis compound->deprotonated_hemithis compound - H⁺ protonated_carbonyl Protonated Carbonyl deprotonated_hemithis compound->protonated_carbonyl + H⁺ carbonyl Carbonyl + Alcohol protonated_carbonyl->carbonyl - R''OH - H⁺

Caption: Acid-catalyzed this compound hydrolysis mechanism.

Validation & Comparative

Kinetic study comparing the hydrolysis rates of acetals and ketals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolysis rates of acetals and ketals, supported by experimental data. The information is intended to assist researchers in understanding the kinetic stability of these functional groups, which is crucial for applications such as prodrug design, controlled release systems, and the development of pH-sensitive materials.

Introduction

Acetals and ketals are protecting groups for aldehydes and ketones, respectively, and are characterized by their stability under neutral to basic conditions and lability under acidic conditions. The rate of this acid-catalyzed hydrolysis is highly dependent on the structure of the acetal (B89532) or ketal. Generally, the hydrolysis of ketals is significantly faster than that of acetals. This difference is primarily attributed to the stability of the carbocation intermediate formed during the rate-determining step of the hydrolysis reaction. Ketals, derived from ketones, form more stable tertiary carbocations, whereas acetals, derived from aldehydes, form less stable secondary carbocations.

Comparative Hydrolysis Rates

The rate of hydrolysis is influenced by several factors, including the substituents on the carbonyl carbon and the nature of the alcohol component. The following table summarizes the relative hydrolysis rates of various acetals and ketals under acidic conditions.

Compound Structure Relative Hydrolysis Rate Half-life (t½) Conditions
Benzaldehyde (B42025) dimethyl this compoundPh-CH(OCH₃)₂1~2280 minpH 5
Acetophenone (B1666503) dimethyl ketalPh-C(CH₃)(OCH₃)₂~3 x 10⁶~0.0008 minCalculated
Acetone-based ketal(CH₃)₂C(OR)₂Faster than acetals32.33 ± 0.90 hpH 5
Cyclopentanone-based ketalc-(CH₂)₄-C(OR)₂Slower than acetone (B3395972) ketal~2 times slowerpH 5
Cyclohexanone-based ketalc-(CH₂)₅-C(OR)₂Slower than cyclopentanone (B42830) ketal~7 times slowerpH 5

Note: The relative rates can vary significantly based on the specific reaction conditions, including pH, temperature, and solvent system.

The data clearly illustrates that the substitution at the carbonyl carbon dramatically impacts the hydrolysis rate. For instance, the hydrolysis of acetophenone dimethyl ketal is orders of magnitude faster than that of benzaldehyde dimethyl this compound, highlighting the electronic stabilization of the tertiary carbocation. Furthermore, ring strain can also play a significant role, as seen in the differing hydrolysis rates of cyclic ketals derived from cyclopentanone and cyclohexanone.[1][2]

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of both acetals and ketals generally proceeds through an A-1 mechanism, where the rate-determining step is the unimolecular dissociation of the protonated substrate to form a resonance-stabilized oxocarbenium ion.[3]

The key steps are:

  • Protonation: Rapid and reversible protonation of one of the oxygen atoms of the this compound or ketal by a hydronium ion.

  • Formation of the Oxocarbenium Ion: The slow, rate-determining step involving the cleavage of a carbon-oxygen bond to release an alcohol molecule and form a resonance-stabilized carbocation (an oxocarbenium ion). The stability of this intermediate is a key factor influencing the reaction rate.

  • Nucleophilic Attack by Water: Rapid attack of a water molecule on the electrophilic carbocation.

  • Deprotonation: Formation of a hemithis compound or hemiketal intermediate.

  • Protonation and Elimination: The process repeats with the second alkoxy group, ultimately leading to the formation of the corresponding aldehyde or ketone and another molecule of alcohol.

In some cases, particularly with certain cyclic ketals, a change in the rate-determining step can occur depending on the pH.[4]

Hydrolysis_Mechanism This compound This compound/Ketal Protonated Protonated this compound/Ketal This compound->Protonated Protonated->this compound Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxocarbenium - ROH (Rate-determining) Oxocarbenium->Protonated + ROH Hemithis compound Hemithis compound/Hemiketal Oxocarbenium->Hemithis compound + H₂O Hemithis compound->Oxocarbenium - H₂O Protonated_Hemithis compound Protonated Hemithis compound/Hemiketal Hemithis compound->Protonated_Hemithis compound Protonated_Hemithis compound->Hemithis compound Carbonyl Aldehyde/Ketone Protonated_Hemithis compound->Carbonyl - ROH Carbonyl->Protonated_Hemithis compound + ROH inv1 inv2 inv3

Caption: Generalized mechanism of acid-catalyzed this compound and ketal hydrolysis.

Experimental Protocol for Kinetic Studies

The following is a representative protocol for monitoring the hydrolysis kinetics of acetals and ketals using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5]

1. Materials and Reagents:

  • This compound or ketal substrate

  • Deuterated acetonitrile (B52724) (CD₃CN)

  • Deuterated water (D₂O)

  • Phosphate buffer (for pH control) or trifluoroacetic acid (TFA) for more acidic conditions

  • NMR tubes

  • NMR spectrometer

2. Sample Preparation:

  • Prepare a stock solution of the this compound or ketal in CD₃CN.

  • Prepare the desired buffer solution in D₂O. For example, a pH 5 buffer can be used.

  • In an NMR tube, mix the substrate stock solution with the buffer solution to achieve the final desired concentrations (e.g., 25 mM substrate). The final solvent system could be a mixture, for instance, 0.3 mL of CD₃CN and 0.1 mL of the buffer in D₂O.

3. NMR Data Acquisition:

  • Acquire an initial ¹H NMR spectrum (t=0) immediately after sample preparation.

  • Monitor the reaction at regular time intervals at a constant temperature (e.g., 25 °C).

  • The progress of the hydrolysis is followed by observing the disappearance of a characteristic peak of the starting material (e.g., the methoxy (B1213986) or ethoxy protons of the this compound/ketal) and/or the appearance of a characteristic peak of the product (e.g., the aldehyde proton or the α-protons of the ketone).

4. Data Analysis:

  • Integrate the relevant peaks in the NMR spectra at each time point.

  • Calculate the percentage of hydrolysis over time.

  • The hydrolysis of acetals and ketals typically follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the starting material versus time.

  • The half-life (t½) of the reaction can be calculated using the equation: t½ = 0.693 / k.[1][2]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Prep_Substrate Prepare Substrate Stock Solution Mix Mix in NMR Tube Prep_Substrate->Mix Prep_Buffer Prepare Buffer in D₂O Prep_Buffer->Mix Acquire_NMR Acquire ¹H NMR Spectra at Timed Intervals Mix->Acquire_NMR Integrate Integrate Peaks Acquire_NMR->Integrate Plot Plot ln[Substrate] vs. Time Integrate->Plot Calculate Calculate k and t½ Plot->Calculate

Caption: Experimental workflow for a kinetic study of this compound/ketal hydrolysis using NMR.

Conclusion

The kinetic stability of acetals and ketals under acidic conditions is a critical parameter in various chemical and pharmaceutical applications. The rate of hydrolysis is significantly influenced by the structure of the parent carbonyl compound, with ketals generally hydrolyzing much faster than acetals due to the formation of more stable carbocation intermediates. The understanding of these kinetic differences, along with the underlying mechanistic principles, allows for the rational design of molecules with tailored pH-lability. The provided experimental protocol offers a reliable method for quantifying these hydrolysis rates, enabling researchers to make informed decisions in their respective fields.

References

A Comparative Guide to Spectroscopic Characterization of Acetal Formation: NMR vs. IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount. The formation of acetals, a fundamental reaction in organic synthesis and crucial for creating protecting groups, can be effectively characterized using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a detailed comparison of these two techniques, complete with experimental data and protocols, to aid in the selection and application of the most suitable method for your research needs.

The acid-catalyzed reaction of an aldehyde or ketone with an alcohol proceeds through a hemiacetal intermediate to form a stable This compound (B89532).[1][2][3] Monitoring the disappearance of starting materials and the appearance of the intermediate and final product is critical for reaction optimization and control. Both NMR and IR spectroscopy offer unique insights into this transformation.

NMR Spectroscopy: A Quantitative View of Reaction Progress

NMR spectroscopy is a powerful technique for real-time, in-situ monitoring of this compound formation, providing quantitative data on the concentration of reactants, intermediates, and products over time.[4][5][6][7] It allows for the unambiguous identification of each species in the reaction mixture through their distinct chemical shifts.

Key Spectroscopic Features in NMR

The progress of this compound formation can be tracked by observing characteristic changes in both ¹H and ¹³C NMR spectra. The disappearance of the aldehyde proton signal and the appearance of the this compound proton signal are particularly diagnostic in ¹H NMR.[5] Similarly, the upfield shift of the carbonyl carbon and the appearance of a new signal for the this compound carbon are key indicators in ¹³C NMR.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound Formation

SpeciesFunctional GroupTypical Chemical Shift (ppm)Notes
Aldehyde (Reactant) Aldehyde C-H 9.5 - 10.5A distinct singlet that disappears as the reaction progresses.[5]
Alcohol (Reactant) O-H Variable (1-5)Broad signal, concentration and solvent dependent.
H -C-OH3.4 - 4.0
Hemithis compound (Intermediate) O-CH(OH)-R~5.5Often difficult to observe due to its short lifetime, but has been detected using advanced techniques like ultrafast 2D NMR.[8]
O-H Variable
This compound (Product) H -C(OR)₂4.5 - 6.0Appearance of this signal indicates product formation.[5][9]
O-CH ₂-R3.4 - 4.8

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Formation

SpeciesFunctional GroupTypical Chemical Shift (ppm)Notes
Aldehyde/Ketone (Reactant) C =O190 - 220Disappears upon reaction.[10]
Alcohol (Reactant) C -OH50 - 80
Hemithis compound (Intermediate) O-C (OH)-R90 - 100
This compound (Product) C (OR)₂90 - 110A key indicator of this compound formation.[11][12]
O-C -R60 - 80

IR Spectroscopy: A Functional Group Transformation Fingerprint

Infrared (IR) spectroscopy is a valuable tool for observing the changes in functional groups during this compound formation. It is particularly effective at detecting the disappearance of the strong carbonyl (C=O) stretch of the starting aldehyde or ketone and the appearance of C-O stretches characteristic of the this compound product.

Key Spectroscopic Features in IR

The most prominent change in the IR spectrum during this compound formation is the disappearance of the intense C=O stretching band of the aldehyde or ketone. Concurrently, the spectrum will show the appearance of multiple C-O stretching bands, which is a characteristic signature of the C-O-C-O-C moiety in the this compound.[13]

Table 3: Comparative IR Absorption Frequencies (cm⁻¹) for this compound Formation

SpeciesFunctional GroupCharacteristic Absorption (cm⁻¹)Notes
Aldehyde/Ketone (Reactant) C=O Stretch1690 - 1740 (strong, sharp)This strong absorption is a clear marker for the starting material.[14][15][16]
Alcohol (Reactant) O-H Stretch3200 - 3550 (broad, strong)The broadness is due to hydrogen bonding.[17][18]
Hemithis compound (Intermediate) O-H Stretch3200 - 3550 (broad, strong)The continued presence of a broad O-H stretch is expected.
C-O Stretch1085 - 1150
This compound (Product) C-O-C-O-C Stretches1020 - 1200 (multiple bands)The appearance of a series of bands in this region is characteristic of the this compound.[13]
No O-H StretchAbsence of 3200-3550 bandThe disappearance of the broad O-H band indicates the completion of the reaction.

Experimental Protocols

NMR Monitoring of this compound Formation

A robust method for monitoring this compound formation involves acquiring ¹H NMR spectra at regular time intervals.

Materials:

  • Aldehyde or ketone

  • Alcohol (2-3 equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • In an NMR tube, dissolve the aldehyde or ketone in the deuterated solvent.

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Add the alcohol to the NMR tube.

  • Add a catalytic amount of the acid to initiate the reaction.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes).

  • Continue monitoring until the characteristic signals of the starting material have disappeared and the signals of the this compound product are stable.

  • Process the spectra to integrate the relevant peaks for quantitative analysis of reactant consumption and product formation.[5]

IR Monitoring of this compound Formation

For IR monitoring, a sample is withdrawn from the reaction mixture at different time points and analyzed.

Materials:

  • Aldehyde or ketone

  • Alcohol (2-3 equivalents)

  • Acid catalyst

  • Anhydrous solvent

  • Reaction flask with a condenser

  • IR spectrometer with a liquid sample cell (e.g., NaCl plates)

Procedure:

  • Set up the reaction in a flask under an inert atmosphere.

  • Dissolve the aldehyde or ketone in the anhydrous solvent.

  • Take an initial IR spectrum of the starting material.

  • Add the alcohol and the acid catalyst to the reaction flask.

  • Begin the reaction, typically with stirring and heating if necessary.

  • At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Prepare a thin film of the sample between two NaCl plates and acquire the IR spectrum.

  • Monitor the disappearance of the C=O stretching band and the appearance of the C-O stretching bands of the this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for characterizing this compound formation using either NMR or IR spectroscopy.

Acetal_Formation_Analysis Workflow for Spectroscopic Analysis of this compound Formation cluster_prep Reaction Setup cluster_nmr NMR Analysis cluster_ir IR Analysis Reactants Combine Aldehyde/Ketone, Alcohol, and Catalyst Solvent Choose Appropriate Solvent (Deuterated for NMR) Reactants->Solvent NMR_Acquisition Acquire Time-Resolved ¹H or ¹³C NMR Spectra Solvent->NMR_Acquisition In-situ Monitoring IR_Sampling Withdraw Aliquots at Time Intervals Solvent->IR_Sampling Ex-situ Monitoring NMR_Processing Process Spectra (Integration, Chemical Shift Analysis) NMR_Acquisition->NMR_Processing NMR_Quant Quantitative Analysis of Reactants, Intermediate, Product NMR_Processing->NMR_Quant Interpretation Reaction Profile and Mechanism Elucidation NMR_Quant->Interpretation IR_Acquisition Acquire IR Spectra IR_Sampling->IR_Acquisition IR_Analysis Analyze Functional Group Changes (C=O Disappearance, C-O Appearance) IR_Acquisition->IR_Analysis IR_Analysis->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound Formation.

Conclusion

Both NMR and IR spectroscopy are indispensable tools for the characterization of this compound formation. NMR provides detailed quantitative data, allowing for precise kinetic studies and the potential identification of transient intermediates. IR, on the other hand, offers a more straightforward and often quicker method to confirm the conversion of functional groups. The choice between these techniques will depend on the specific requirements of the study, with NMR being the preferred method for in-depth mechanistic and kinetic investigations, while IR serves as an excellent tool for routine reaction monitoring.

References

Comparative study of different Lewis acid catalysts for acetal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Lewis Acid Catalysts for Acetal (B89532) Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

The protection of carbonyl groups as acetals is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals and materials science. This guide provides an objective comparison of various Lewis acid catalysts used for this purpose, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. This compound formation is an equilibrium reaction, and effective catalysis is key to achieving high yields under mild conditions.[1][2]

The choice of a Lewis acid catalyst significantly influences reaction efficiency, yield, and substrate scope.[3] Catalysts range from traditional metal halides like ZrCl₄ to more modern, efficient, and often milder metal triflates such as Sc(OTf)₃ and Bi(OTf)₃.[4][5] This comparison focuses on catalyst loading, reaction time, and yield across different substrates and conditions.

Comparative Performance of Lewis Acid Catalysts

The efficacy of a Lewis acid in this compound synthesis is determined by its ability to activate the carbonyl group towards nucleophilic attack by an alcohol.[3][6] The following table summarizes the performance of several common Lewis acid catalysts in the synthesis of acetals from various aldehydes and ketones, providing a clear comparison of their catalytic efficiency.

CatalystCatalyst Loading (mol%)SubstrateAlcohol/DiolTimeTemp (°C)SolventYield (%)Reference
Bi(OTf)₃ 2BenzaldehydeEthylene Glycol15 minRTCH₂Cl₂98J. Org. Chem. 2002, 67, 4, 1268–1271
Sc(OTf)₃ 0.1BenzaldehydeMethanol1 hRTCH₃OH99Synlett 1996, (4), 367-368
InCl₃ 5BenzaldehydeEthylene Glycol10 minRTTHF95Tetrahedron Lett. 2002, 43, 44, 7961-7963
ZrCl₄ 5BenzaldehydeEthylene Glycol1.5 hRTCH₂Cl₂92Synlett 1999, (3), 321-323[5]
Al(OTf)₃ 0.2Benzaldehyde1,3-Propanediol1 hRTToluene95Eur. J. Org. Chem. 2011, 2011, 4785-4788
Bi(NO₃)₃·5H₂O 104-ChlorobenzaldehydeEthylene Glycol45 min80None96Synth. Commun. 2004, 34, 22, 4149-4156
Ce(OTf)₃ 1CyclohexanoneEthylene Glycol30 minRTCH₂Cl₂94Synlett 2009, (3), 487-489[5]

Key Observations:

  • Metal Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃, Al(OTf)₃): These catalysts are highly efficient, often requiring very low catalyst loadings (0.1-2 mol%) and providing excellent yields in short reaction times under mild, room temperature conditions.[4][7] Bismuth(III) triflate, in particular, shows distinct advantages over other bismuth salts like BiCl₃ in terms of reaction time and the amount of catalyst required.[4]

  • Zirconium Tetrachloride (ZrCl₄): A highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions.[5]

  • Bismuth Nitrate (Bi(NO₃)₃·5H₂O): An effective, low-cost, and relatively non-toxic catalyst, particularly useful under solvent-free conditions, though it may require higher temperatures and catalyst loadings compared to triflates.[8]

  • Cerium(III) Triflate (Ce(OTf)₃): Demonstrates high efficiency for the ketalization of ketones, which are often less reactive than aldehydes.[5]

Experimental Protocols & Methodologies

To ensure reproducibility and accurate comparison, standardized experimental procedures are critical. Below is a general protocol for Lewis acid-catalyzed this compound synthesis.

General Experimental Protocol for this compound Synthesis

To a solution of the aldehyde or ketone (1.0 mmol) and the alcohol or diol (2.2 mmol for alcohols, 1.1 mmol for diols) in a suitable solvent (e.g., Dichloromethane, 5 mL) at room temperature, the Lewis acid catalyst (specified mol%) is added.[9] The reaction mixture is stirred and the progress is monitored by Thin Layer Chromatography (TLC).[10] Upon completion, the reaction is quenched with a saturated solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.[9]

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic mechanism.

G General Workflow for Lewis Acid-Catalyzed this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Carbonyl & Alcohol/Diol in Solvent add_catalyst Add Lewis Acid Catalyst (e.g., Bi(OTf)₃) reactants->add_catalyst 1.0 mmol scale stir Stir at Room Temp. add_catalyst->stir monitor Monitor via TLC stir->monitor e.g., 15-60 min quench Quench with sat. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure this compound purify->end Final Product (this compound)

Caption: Experimental workflow for this compound synthesis.

G General Mechanism of Lewis Acid-Catalyzed this compound Formation start R₂C=O + LA activated Activated Carbonyl [R₂C=O-LA]⁺ start->activated 1. Carbonyl Activation hemithis compound Hemithis compound Intermediate activated->hemithis compound 2. Nucleophilic Attack (R'OH) oxocarbenium Oxocarbenium Ion [R₂C-OR']⁺ hemithis compound->oxocarbenium 3. Protonation & H₂O Loss This compound This compound Product R₂C(OR')₂ oxocarbenium->this compound 4. Second Nucleophilic Attack (R'OH)

Caption: Mechanism of Lewis acid-catalyzed this compound formation.

References

In-depth kinetic analysis of acetal hydrolysis reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Guide to the Kinetic Analysis of Acetal (B89532) Hydrolysis Reaction Mechanisms

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for mechanism elucidation, process optimization, and predicting compound stability. This compound hydrolysis, a fundamental reaction in organic chemistry and biology, serves as a critical model for studying acid catalysis. This guide provides an in-depth comparison of the primary mechanisms of this compound hydrolysis, supported by experimental kinetic data and detailed protocols.

Overview of this compound Hydrolysis Mechanisms

Acid-catalyzed this compound hydrolysis typically proceeds through one of two primary pathways, distinguished by the timing of bond cleavage and proton transfer: the A-1 (unimolecular) and A-2 (bimolecular) mechanisms. The operative mechanism is highly dependent on the structure of the this compound and the reaction conditions. The formation of a resonance-stabilized carboxonium ion is considered the rate-determining step in many cases.[1]

  • A-1 Mechanism (Specific Acid Catalysis): In this two-step mechanism, the this compound is rapidly protonated in a pre-equilibrium step. This is followed by a slow, rate-determining unimolecular cleavage of a carbon-oxygen bond to form an alcohol and a stabilized oxocarbenium ion. This ion is then rapidly attacked by water.[2][3]

  • A-2 Mechanism (General Acid Catalysis): This is a concerted, one-step mechanism where proton transfer from a general acid and the attack of water occur simultaneously in the rate-determining step.[4][5] This pathway avoids the formation of a discrete protonated this compound intermediate.

A third, less common mechanism is the A-SE2 (bimolecular, electrophilic substitution), where proton transfer is the rate-limiting step. This can be distinguished from the A-2 mechanism by its characteristic kinetic isotope effect.[4]

Comparative Kinetic Analysis

The distinction between these mechanisms is not merely academic; it has profound implications for reaction control. Kinetic analysis, including the determination of activation parameters and solvent isotope effects, provides the necessary evidence to distinguish between these pathways.

G General Pathways of Acid-Catalyzed this compound Hydrolysis cluster_A1 A-1 Mechanism cluster_A2 A-2 Mechanism A1_this compound This compound + H⁺ A1_Protonated Protonated this compound A1_this compound->A1_Protonated Fast Pre-equilibrium A1_Ion Oxocarbenium Ion + R'OH A1_Protonated->A1_Ion Rate-Determining Step (Unimolecular) A1_Products Products A1_Ion->A1_Products Fast Attack by H₂O A2_this compound This compound + H₂O + HA A2_TS Transition State A2_this compound->A2_TS Rate-Determining Step (Bimolecular, Concerted) A2_Products Products A2_TS->A2_Products

Figure 1. Comparison of A-1 and A-2 reaction pathways.

Table 1: Comparison of Kinetic Parameters for this compound Hydrolysis Mechanisms

FeatureA-1 MechanismA-2 MechanismA-SE2 Mechanism
Catalysis Type Specific AcidGeneral AcidGeneral Acid
Rate-Determining Step Unimolecular C-O bond cleavage of the protonated this compound.[3]Bimolecular, concerted proton transfer and nucleophilic attack by water.[4]Bimolecular, rate-limiting proton transfer.[4]
Entropy of Activation (ΔS‡) Generally positive (+6 to +10 cal mol⁻¹K⁻¹), as the transition state is less ordered than the reactants.[3]Generally negative, as two molecules (water and the protonated substrate) combine in the transition state. A value of -9 cal mol⁻¹K⁻¹ has been reported.[3][4]Negative, similar to the A-2 mechanism.[4]
Solvent Isotope Effect (kH₂O/kD₂O) Inverse (typically 0.25–0.50), reflecting the pre-equilibrium protonation step.[3]Inverse, but less pronounced than A-1 (typically 0.55–0.8). A value of 0.62 has been observed.[3][4]Normal (typically 1.3–4.0), characteristic of a rate-limiting proton transfer.[4]

Supporting Experimental Data

Quantitative data from kinetic experiments are essential for mechanism elucidation. The following tables summarize experimental results from studies on different this compound and ketal structures.

Table 2: Kinetic Data for Hydrolysis of Various Acetals/Ketals

SubstrateConditionsRate Constant (k) or Half-life (t₁/₂)Key Finding
2,2-dimethoxypropaneCatalyzed by supramolecular assembly 1, pH 10kcat = 8.00 x 10⁻⁴ s⁻¹Rate acceleration of 190-fold compared to the uncatalyzed reaction (kuncat = 4.3 x 10⁻⁶ s⁻¹).[4]
1,1-diethoxymethaneCatalyzed by supramolecular assembly 1, pH 10kcat = 4.79 x 10⁻³ s⁻¹Rate acceleration of 980-fold compared to the uncatalyzed reaction (kuncat = 4.9 x 10⁻⁶ s⁻¹).[4]
Phenyl-substituted benzylidene this compound (13)TFA in CD₃CN/D₂Ot₁/₂ ≈ 4 minServes as a baseline for comparing substituent effects.[6][7]
p-Trifluoromethyl-substituted benzylidene this compound (12)TFA in CD₃CN/D₂Ot₁/₂ reduced by 2 orders of magnitude vs. (13)Electron-withdrawing groups significantly slow down hydrolysis by destabilizing the positive charge in the transition state.[6]
p-Methoxy-substituted benzylidene this compound (15)pH 5 buffert₁/₂ ≈ 70.4 hoursElectron-donating groups accelerate hydrolysis by stabilizing the carboxonium ion intermediate.[6][7]
2,4,6-Trimethoxy-substituted benzylidene this compound (17)pH 5 buffert₁/₂ ≈ 1.8 hoursMultiple electron-donating groups in ortho and para positions dramatically increase the hydrolysis rate.[7]

The significant negative ρ value of -4.06 from a Hammett plot for the hydrolysis of benzylidene acetals indicates a strong buildup of positive charge at the benzylic position in the transition state, consistent with an SN1-like (A-1) process.[7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of reaction kinetics by quantifying the disappearance of reactants and the appearance of products.[8][9][10]

Protocol: Kinetic Analysis of this compound Hydrolysis via Benchtop ¹H NMR Spectroscopy

1. Materials and Equipment:

  • This compound or ketal substrate

  • Deuterated solvent (e.g., CD₃CN, D₂O)

  • Acid catalyst (e.g., trifluoroacetic acid, TFA) or buffer solution

  • Benchtop NMR spectrometer (e.g., 60-100 MHz)

  • NMR tubes, pipettes, and standard laboratory glassware

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound/ketal substrate in a deuterated solvent (e.g., 0.01 mmol in 0.3 mL CD₃CN).[7]

  • Initiation of Reaction: To initiate the hydrolysis, add a specific volume of an acid or buffer solution in D₂O (e.g., 0.1 mL of 50 mM TFA in D₂O) to the NMR tube containing the substrate solution.[7] Quickly shake the tube to ensure homogeneity.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer.

    • Acquire the first ¹H NMR spectrum (t=0).

    • Continue to acquire spectra at regular time intervals. The frequency of acquisition should be tailored to the expected reaction rate (e.g., every 15-60 seconds for fast reactions, every 5-10 minutes for slower ones).[11]

  • Data Processing:

    • Process the acquired spectra (Fourier transform, phase, and baseline correction).

    • Identify characteristic, well-resolved peaks for a reactant and a product (e.g., the methyl peak of an this compound reactant and the corresponding ketone product).[12]

    • Integrate these peaks in each spectrum over time. The sum of the integrals for the reactant and product should remain constant, confirming mass balance.

  • Kinetic Analysis:

    • Calculate the concentration or relative percentage of the reactant at each time point from the integration values.

    • Plot the natural logarithm of the reactant concentration (ln[A]) versus time.

    • For a first-order or pseudo-first-order reaction, the plot will be linear. The negative of the slope of this line is the observed rate constant (kobs).[7][11]

    • The half-life (t₁/₂) can be calculated using the equation t₁/₂ = 0.693 / kobs.

G start Start prep Prepare Substrate Solution in Deuterated Solvent start->prep initiate Initiate Reaction by Adding Acid/Buffer in D₂O prep->initiate acquire Acquire ¹H NMR Spectra at Timed Intervals initiate->acquire process Process Spectra & Integrate Reactant/Product Peaks acquire->process plot Plot ln[Reactant] vs. Time process->plot calculate Calculate Rate Constant (k) from Slope plot->calculate end End calculate->end

Figure 2. Experimental workflow for NMR-based kinetic analysis.

References

A Critical Evaluation of Modern Acetal Deprotection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of carbonyl functionalities as acetals is a cornerstone of modern organic synthesis, enabling complex molecular architecture construction. However, the subsequent deprotection step can be a significant hurdle, particularly in the presence of sensitive functional groups. Traditional reliance on harsh acidic conditions often leads to undesired side reactions and degradation of complex molecules. This guide provides a critical comparison of modern, milder acetal (B89532) deprotection methodologies, offering supporting experimental data and detailed protocols to aid in the selection of the optimal method for a given synthetic challenge.

Comparison of Key Methodologies

The following table summarizes the performance of several leading modern this compound deprotection methods. The data presented is a representative compilation from various literature sources and should be considered as a guide. Actual results may vary depending on the specific substrate and reaction conditions.

MethodologyReagent/CatalystSolventTemperature (°C)General Reaction TimeTypical Yield (%)Key AdvantagesLimitations
Iodine Catalysis Molecular Iodine (I₂)Acetone (B3395972)Room Temp. to Reflux5 min - 1 h90-99%Neutral conditions, fast, chemoselective, tolerates acid-sensitive groups (e.g., t-butyl ethers, silyl (B83357) ethers).[1][2][3][4]May not be suitable for substrates sensitive to iodine.
Bismuth(III) Nitrate (B79036) Bi(NO₃)₃·5H₂ODichloromethane (B109758)Room Temp.0.5 - 24 h85-95%Mild, chemoselective for acyclic acetals, tolerates TBDMS and THP ethers.[5][6]Slower for cyclic acetals and non-conjugated aldehyde acetals, requires a chlorinated solvent.[5]
Bismuth(III) Triflate Bi(OTf)₃THF/H₂ORoom Temp. to Reflux0.5 - 6 h90-98%Highly catalytic (0.1-1 mol%), effective for both acyclic and cyclic acetals, non-toxic solvent system.[7][8][9]Catalyst is not commercially available and needs to be synthesized.
Cerium(III) Triflate Ce(OTf)₃Wet NitromethaneRoom Temp.0.5 - 5 h90-98%Mild, chemoselective, tolerates a wide range of protecting groups (THP, Tr, Bn, TBDMS).[10][11][12]Requires a specific solvent system (wet nitromethane).
Silica Sulfuric Acid Silica Sulfuric Acid/Wet SiO₂Toluene60-701 - 2 h~95%Heterogeneous catalyst, easy work-up, inexpensive.[13]Requires elevated temperatures.
Electrochemical LiClO₄AcetonitrileRoom Temp.N/A55-100%Neutral conditions, avoids traditional reagents.[14]Requires specialized equipment, yields can be variable.

Experimental Protocols

General Procedure for Molecular Iodine Catalyzed this compound Deprotection

This protocol is particularly useful for substrates containing acid-sensitive functional groups.

Materials:

  • This compound-protected compound (1.0 mmol)

  • Molecular Iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%)

  • Reagent-grade Acetone (10 mL)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Dichloromethane or Ethyl Acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Brine

Procedure:

  • Dissolve the this compound-protected compound in acetone.

  • Add molecular iodine to the solution at room temperature.

  • Stir the mixture and monitor the reaction by Thin Layer Chromatography (TLC). Acyclic acetals typically react within 5 minutes, while cyclic acetals may require gentle refluxing (56 °C) for 5-10 minutes.[1]

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color of the iodine disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected carbonyl compound.

General Procedure for Bismuth(III) Nitrate Catalyzed this compound Deprotection

This method is highly chemoselective for acyclic acetals derived from ketones and conjugated aldehydes.[5]

Materials:

  • This compound-protected compound (1.0 mmol)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (121 mg, 0.25 mmol, 25 mol%)

  • Dichloromethane (10 mL)

  • Water

Procedure:

  • Dissolve the this compound-protected compound in dichloromethane.

  • Add bismuth(III) nitrate pentahydrate to the solution at room temperature.

  • Stir the suspension and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.

General Procedure for Cerium(III) Triflate Catalyzed this compound Deprotection

This protocol offers a mild and chemoselective method for the cleavage of both cyclic and acyclic acetals.[10]

Materials:

  • This compound-protected compound (1.0 mmol)

  • Cerium(III) triflate (Ce(OTf)₃) (29 mg, 0.05 mmol, 5 mol% for acyclic; 176 mg, 0.3 mmol, 30 mol% for cyclic)

  • Nitromethane saturated with water

  • Ethyl Acetate

  • Water

Procedure:

  • Dissolve the this compound-protected compound in wet nitromethane.

  • Add cerium(III) triflate to the solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Visualizing Deprotection Pathways

The following diagrams illustrate the general mechanisms and decision-making workflows for this compound deprotection.

Acetal_Deprotection_Mechanism This compound This compound Protonatedthis compound Protonated this compound This compound->Protonatedthis compound + H⁺ (Lewis or Brønsted Acid) Oxocarbenium Oxocarbenium Ion Protonatedthis compound->Oxocarbenium - R'OH Hemithis compound Hemithis compound Oxocarbenium->Hemithis compound + H₂O ProtonatedHemithis compound Protonated Hemithis compound Hemithis compound->ProtonatedHemithis compound + H⁺ Carbonyl Carbonyl Compound ProtonatedHemithis compound->Carbonyl - R''OH - H⁺

Caption: Generalized mechanism of acid-catalyzed this compound deprotection.

Deprotection_Decision_Tree Start Start: this compound Deprotection Needed AcidSensitive Are other acid-sensitive groups present? Start->AcidSensitive Yes_AcidSensitive Yes AcidSensitive->Yes_AcidSensitive No_AcidSensitive No AcidSensitive->No_AcidSensitive MildAcid Use mild acid catalysis (e.g., Ce(OTf)₃, Bi(OTf)₃) Yes_AcidSensitive->MildAcid Neutral Use neutral conditions (e.g., I₂/acetone) Yes_AcidSensitive->Neutral Electrochemical Consider electrochemical methods Yes_AcidSensitive->Electrochemical StandardAcid Standard acid hydrolysis (e.g., aq. HCl, TsOH) No_AcidSensitive->StandardAcid AcyclicVsCyclic Is chemoselective deprotection of acyclic over cyclic this compound needed? MildAcid->AcyclicVsCyclic Neutral->AcyclicVsCyclic Yes_AcyclicVsCyclic Yes AcyclicVsCyclic->Yes_AcyclicVsCyclic No_AcyclicVsCyclic No AcyclicVsCyclic->No_AcyclicVsCyclic BismuthNitrate Use Bi(NO₃)₃·5H₂O Yes_AcyclicVsCyclic->BismuthNitrate

Caption: Decision workflow for selecting an this compound deprotection method.

References

Acetal versus Thioacetal Protecting Groups: A Comparative Stability Study

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficient and successful molecular construction. For the temporary masking of carbonyl functionalities in aldehydes and ketones, acetals and their sulfur-containing analogs, thioacetals, are among the most widely employed protecting groups. While structurally similar, their stability profiles, particularly under acidic conditions, diverge significantly, a critical consideration for chemists in research, and drug development. This guide provides an in-depth comparison of acetal (B89532) and thiothis compound protecting groups, supported by experimental data, detailed protocols, and visual aids to inform the selection of the most appropriate group for a given synthetic challenge.

Executive Summary

Acetals are readily cleaved under mild acidic conditions, making them suitable for synthetic routes where facile deprotection is desired. In stark contrast, thioacetals exhibit remarkable stability in acidic environments and necessitate harsher, often non-hydrolytic, conditions for their removal.[1] This fundamental difference in reactivity stems from the electronic properties of oxygen versus sulfur. The greater basicity of the oxygen atoms in acetals facilitates protonation, initiating the hydrolysis cascade. Conversely, the lower basicity of sulfur in thioacetals renders them resistant to protonation and subsequent cleavage under acidic conditions. Both groups are generally stable to basic and nucleophilic conditions.

Comparative Stability Data

The difference in stability between acetals and thioacetals under acidic conditions is not merely qualitative but has been quantified through kinetic studies. Thioacetals hydrolyze significantly slower than their oxygen counterparts. The selection of a protecting group can be guided by the desired stability under specific pH conditions, as illustrated in the tables below.

Table 1: Comparative Hydrolysis Rates of Benzaldehyde (B42025) Acetals and Thioacetals

CompoundRate Constant (kH+, M⁻¹s⁻¹)Relative Rate
Benzaldehyde dimethyl this compound1.3 x 10²~ 3 x 10⁵
Benzaldehyde diethyl thiothis compound4.3 x 10⁻⁴1

Data sourced from a kinetic study on the hydrolysis of acetals and thioacetals of p-substituted benzaldehydes.

Table 2: Hydrolytic Stability of Acetals under Various pH Conditions

This compound/Ketal DerivativepHHalf-life (t₁/₂)
Benzylidene this compound5~4 minutes (in the presence of TFA)
This compound of acetaldehyde5~4 hours
Acetone (B3395972) ketal5~32 hours
Acetone ketal6.5~576 hours (24 days)
Acetone ketal7.4Stable for > 7 days

This data highlights the tunability of this compound stability based on structure and pH. Thioacetals are generally considered stable under these conditions.[2]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the formation and deprotection of both acetals and thioacetals using benzaldehyde as a model substrate.

This compound Formation and Deprotection

1. Protection of Benzaldehyde as Benzaldehyde Dimethyl this compound

  • Materials: Benzaldehyde, methanol (B129727), hydrochloric acid, sodium methoxide (B1231860).

  • Procedure:

    • To 1 mole of benzaldehyde, add 2 moles of methanol.

    • Add a catalytic amount of hydrochloric acid (e.g., 0.05% by weight of benzaldehyde).

    • Heat the reaction mixture. The temperature is slowly raised to 140-145°C and maintained in this range until the evolution of methanol ceases (approximately 8 hours).[3]

    • After cooling, neutralize the remaining acid with a solution of sodium methoxide in methanol until the solution is just alkaline to litmus (B1172312) paper.

    • The crude product is then purified by distillation.

2. Deprotection of Benzaldehyde Dimethyl this compound

  • Materials: Benzaldehyde dimethyl this compound, aqueous acid (e.g., dilute HCl).

  • Procedure:

    • Dissolve benzaldehyde dimethyl this compound in a suitable solvent (e.g., acetone or THF).

    • Add an excess of water and a catalytic amount of a strong acid (e.g., HCl).

    • Stir the reaction at room temperature. The progress of the hydrolysis can be monitored by TLC or GC.

    • Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield benzaldehyde.

Thiothis compound Formation and Deprotection

1. Protection of Benzaldehyde as Benzaldehyde Diethyl Thiothis compound

  • Materials: Benzaldehyde, ethanethiol (B150549), boron trifluoride etherate, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of benzaldehyde (1 equivalent) in a dry, inert solvent such as dichloromethane, add ethanethiol (2.2 equivalents).

    • Cool the mixture in an ice bath and add a catalytic amount of a Lewis acid, such as boron trifluoride etherate, dropwise.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield benzaldehyde diethyl thiothis compound.

2. Deprotection of Benzaldehyde Diethyl Thiothis compound

  • Materials: Benzaldehyde diethyl thiothis compound, mercuric chloride (HgCl₂), calcium carbonate (CaCO₃), acetonitrile (B52724), water.

  • Procedure:

    • Dissolve the benzaldehyde diethyl thiothis compound in a mixture of acetonitrile and water (e.g., 9:1 v/v).

    • Add mercuric chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents) to the solution.

    • Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the solid precipitate.

    • Extract the filtrate with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) acetate (B1210297) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the resulting benzaldehyde.

Visualization of Concepts

To further clarify the concepts of stability and experimental workflows, the following diagrams have been generated using the DOT language.

G cluster_conditions Reaction Conditions cluster_groups Protecting Groups Acidic Acidic Basic Basic Nucleophilic Nucleophilic This compound This compound This compound->Acidic Labile This compound->Basic Stable This compound->Nucleophilic Stable Thiothis compound Thiothis compound Thiothis compound->Acidic Stable Thiothis compound->Basic Stable Thiothis compound->Nucleophilic Stable

Caption: Comparative stability of this compound and thiothis compound protecting groups.

G cluster_protection Protection Phase cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Phase Start Aldehyde/Ketone Protect React with Diol (Acid Catalyst) or Dithiol (Lewis Acid) Start->Protect Protected This compound or Thiothis compound Protect->Protected Reaction Perform Reaction on Other Functional Groups (e.g., Grignard, Reduction) Protected->Reaction Deprotect This compound: Mild Acidic Hydrolysis Thiothis compound: HgCl₂ or Oxidative Cleavage Reaction->Deprotect Final Regenerated Aldehyde/Ketone Deprotect->Final

Caption: General experimental workflow for using this compound/thiothis compound protecting groups.

Conclusion

The choice between an this compound and a thiothis compound protecting group is a critical decision in the design of a synthetic route. Acetals offer the advantage of mild and straightforward deprotection under acidic conditions. However, their lability in the presence of acid can be a significant drawback in complex syntheses requiring acidic steps. Thioacetals, with their robust stability to a wide range of acidic conditions, provide a reliable alternative when the protecting group must endure harsh environments. The trade-off for this enhanced stability is the requirement for more specialized and often harsher deprotection methods. By understanding the distinct stability profiles and having access to reliable experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and success.

References

A Comparative Guide to HPLC Methods for the Purification and Analysis of Chiral Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the efficient purification and analysis of chiral acetals is a critical undertaking. High-Performance Liquid Chromatography (HPLC) stands as a premier technique for resolving enantiomers, with the selection of the appropriate chiral stationary phase (CSP) and mobile phase being paramount for a successful separation. This guide offers an objective comparison of HPLC methods for chiral acetals, supported by experimental data, to aid in method development and optimization.

The separation of chiral compounds, including acetals, is most commonly achieved through direct methods utilizing CSPs.[1] Among the various types of CSPs available, polysaccharide-based phases, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and are often the first choice for screening chiral separations.[2][3] These CSPs can be operated in normal-phase, reversed-phase, or polar organic modes, providing a versatile platform for method development.[2]

Comparison of Chiral Stationary Phases for Acetal (B89532) Separation

The following table summarizes quantitative data from various studies on the HPLC separation of chiral acetals and related compounds. This data is intended to serve as a starting point for method development, highlighting successful applications of different CSPs and mobile phase conditions.

AnalyteChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (Rs)Reference
Prostaglandin (B15479496) Methoxy this compound IntermediateChiralcel OJ-RH-Acetonitrile:Methanol:Water (pH 4)-25-40-≥ 1.5[2]
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane (Solketal derivative)Rt-bDEXse (GC Column)----< 10> 1.5[4]
1,3-Dioxan-4-one Precursor (Phenylalanine derivative)Chiralcel OD-H250 x 4.6 mmn-Hexane/Isopropanol (B130326)/Trifluoroacetic acid (90:10:0.1)1.025--[5]
PGE2 Enantiomers (structurally related)Phenomenex Lux Amylose-2-Acetonitrile/Water with 0.1% Formic Acid0.05--Baseline

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of chiral separation methods. Below are representative protocols that can serve as a foundation for developing HPLC methods for chiral acetals.

Protocol 1: Reversed-Phase Separation of a Prostaglandin this compound Intermediate

This protocol is adapted from methodologies successful in separating prostaglandin enantiomers, which include chiral this compound intermediates in their synthetic pathway.

  • Column: Chiralcel OJ-RH (Cellulose tris(4-methylbenzoate) on a silica (B1680970) support)

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (with the aqueous phase adjusted to pH 4 with a suitable acid, e.g., formic acid or acetic acid). A typical starting gradient could be in the range of 30:10:60 (Acetonitrile:Methanol:Water).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: Optimization between 25°C and 40°C is recommended, as temperature can significantly impact selectivity.[2]

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 200-220 nm if no strong chromophore is present).

  • Sample Preparation: Dissolve the chiral this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 5-10 µL of the sample.

    • Run the analysis isocratically.

    • If separation is not optimal, adjust the ratio of organic modifiers (acetonitrile and methanol) and the pH of the aqueous component.

Protocol 2: Normal-Phase Screening for General Chiral Acetals

This protocol provides a general screening approach for new chiral acetals, leveraging the broad selectivity of polysaccharide-based CSPs in normal-phase mode.

  • Columns for Screening:

    • Chiralpak IA or IB (Immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H or AD-H (Coated cellulose or amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: A primary screening is typically performed with mixtures of n-hexane and an alcohol modifier (isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane/isopropanol.

  • Additives: For acidic or basic analytes, the addition of 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (B46881) (DEA), respectively, can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient (e.g., 25°C)

  • Detection: UV detection at a suitable wavelength.

  • Procedure:

    • Screen the analyte on each of the selected columns with the initial mobile phase.

    • If no separation is observed, vary the alcohol modifier (e.g., switch from isopropanol to ethanol).

    • Adjust the percentage of the alcohol modifier (e.g., try 80:20 or 95:5 hexane/alcohol).

    • If the analyte has acidic or basic properties, incorporate the appropriate additive into the mobile phase.

Mandatory Visualizations

To facilitate the understanding of the workflow for developing a chiral HPLC method, the following diagram illustrates the key decision-making steps.

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase Analyte Characterize Chiral this compound (pKa, solubility, UV absorbance) CSP_Selection Select Diverse CSPs (e.g., Polysaccharide-based) Analyte->CSP_Selection Input Mode_Selection Choose Mobile Phase Mode (Normal, Reversed, Polar Organic) CSP_Selection->Mode_Selection Initial_Screen Perform Initial Screening Runs Mode_Selection->Initial_Screen No_Separation No or Poor Separation (Rs < 1.0) Initial_Screen->No_Separation Evaluate Results Good_Separation Good Separation (Rs > 1.5) Initial_Screen->Good_Separation Evaluate Results No_Separation->CSP_Selection Change CSP / Mode Optimize_MP Optimize Mobile Phase (Modifier ratio, additives, pH) No_Separation->Optimize_MP Attempt Optimization Optimize_Conditions Optimize Other Parameters (Temperature, Flow Rate) Good_Separation->Optimize_Conditions Fine-tune Optimize_MP->Initial_Screen Re-screen Validation Method Validation Optimize_Conditions->Validation

Caption: Workflow for Chiral HPLC Method Development.

References

Unveiling the 3D Architecture of Six-Membered Cyclic Acetals: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of molecules is paramount. The spatial arrangement of atoms in six-membered cyclic acetals, such as 1,3-dioxanes, profoundly influences their biological activity and chemical properties. This guide provides a comprehensive comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful tool for the detailed conformational analysis of these critical structural motifs.

Six-membered rings, like cyclohexane, predominantly adopt a chair conformation to minimize steric and torsional strain. However, the introduction of heteroatoms, as in cyclic acetals, alters bond lengths and angles, leading to distinct conformational preferences. The orientation of substituents on the ring—axial versus equatorial—can dramatically impact a molecule's function. 2D NMR techniques, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-bond and through-space correlations, respectively, offering invaluable insights into these conformational equilibria.

Deciphering Conformations: A Comparison of 2D NMR Techniques

The two primary 2D NMR experiments for conformational analysis are COSY and NOESY. Each provides a unique set of data that, when used in conjunction, allows for a detailed reconstruction of the molecule's preferred three-dimensional structure in solution.

  • Correlation Spectroscopy (COSY): This homonuclear experiment reveals scalar (J) couplings between protons that are connected through two to three bonds. In a six-membered ring, the magnitude of the vicinal (three-bond) coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the cross-peaks in a COSY spectrum, one can determine the connectivity of the proton network and extract crucial ³J values to differentiate between axial-axial, axial-equatorial, and equatorial-equatorial relationships.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are directly bonded.[1] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons. This technique is particularly powerful for determining the relative orientation of substituents on the ring. For instance, a strong NOE between a substituent and an axial proton on the ring would indicate an axial orientation for that substituent.

The complementary nature of COSY and NOESY provides a robust methodology for conformational assignment. COSY establishes the bonding network and provides dihedral angle information through coupling constants, while NOESY reveals spatial proximities, confirming the relative stereochemistry and substituent orientations.

Quantitative Conformational Analysis: From J-Couplings to Energy Landscapes

The conformational preference of a substituent on a six-membered ring is often quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. This equilibrium can be experimentally determined using NMR data. For a substituted 1,3-dioxane (B1201747) in a rapid conformational equilibrium, the observed vicinal coupling constants are a weighted average of the coupling constants for the two chair conformers.

By measuring the ³J values from the 1D or 2D NMR spectrum and using the known coupling constants for the pure axial and equatorial conformers (often derived from model compounds or computational chemistry), the mole fractions of the two conformers can be calculated. From these populations, the equilibrium constant (K) and subsequently the A-value (ΔG° = -RTlnK) can be determined.

Below is a comparison of experimentally determined conformational energies (A-values) for various substituents at the C5 position of the 1,3-dioxane ring, showcasing the influence of substituent size and nature on the conformational equilibrium.

Substituent (R) at C5SolventA-value (kcal/mol)Reference
Ethyl (Et)CHCl₃0.8[2]
Isopropyl (i-Pr)CCl₄1.1 - 1.8[2]
tert-Butyl (t-Bu)Et₂O1.3[2]
Phenyl (Ph)-0.9[2]

Experimental Protocols for 2D NMR Analysis

A standardized experimental approach is crucial for obtaining high-quality, reproducible 2D NMR data for conformational analysis.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified six-membered cyclic acetal (B89532) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4][5] The choice of solvent is critical as it can influence the conformational equilibrium.[6]

  • Homogenization: Ensure the sample is fully dissolved to form a homogeneous solution. If necessary, gently warm or vortex the sample in a separate vial before transferring it to the NMR tube.[4]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity, which can lead to poor shimming and broadened spectral lines.[4][7]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).[4]

2D NMR Data Acquisition

The following are typical parameters for COSY and NOESY experiments on a modern NMR spectrometer. These may need to be optimized for the specific compound and instrument.

COSY (Correlation Spectroscopy)

  • Pulse Sequence: cosygpqf (or similar gradient-selected, phase-sensitive sequence).

  • Acquisition Parameters:

    • Number of scans (ns): 4-16

    • Number of points in F2 (td2): 1024-2048

    • Number of increments in F1 (td1): 256-512

    • Spectral width (sw) in F1 and F2: Set to cover all proton signals of interest.

    • Relaxation delay (d1): 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum can be symmetrized.

NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Sequence: noesygpph (or similar gradient-selected, phase-sensitive sequence with water suppression if needed).

  • Acquisition Parameters:

    • Number of scans (ns): 8-32 (or more for dilute samples)

    • Number of points in F2 (td2): 1024-2048

    • Number of increments in F1 (td1): 256-512

    • Spectral width (sw) in F1 and F2: Identical to the COSY experiment.

    • Relaxation delay (d1): 1-2 seconds.

    • Mixing time (d8): This is a crucial parameter and may need to be optimized. A typical starting point for small molecules is 300-800 ms. A series of experiments with varying mixing times can provide more quantitative distance information.

  • Processing: Apply an exponential or Gaussian window function in both dimensions before Fourier transformation.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps involved in conformational analysis using 2D NMR.

experimental_workflow Experimental Workflow for 2D NMR Conformational Analysis cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve Sample (5-10 mg) in Deuterated Solvent (0.5-0.7 mL) filter Filter to Remove Particulates dissolve->filter transfer Transfer to NMR Tube filter->transfer oneD_H1 Acquire 1D ¹H Spectrum transfer->oneD_H1 cosy Acquire 2D COSY Spectrum oneD_H1->cosy noesy Acquire 2D NOESY Spectrum oneD_H1->noesy ft_cosy Fourier Transform COSY Data cosy->ft_cosy ft_noesy Fourier Transform NOESY Data noesy->ft_noesy analysis Analyze Spectra ft_cosy->analysis ft_noesy->analysis

Caption: A flowchart illustrating the key steps in the experimental workflow for 2D NMR-based conformational analysis.

logical_flow Logical Flow from 2D NMR Data to Conformation cosy_data 2D COSY Spectrum j_coupling Extract ³J(H,H) Coupling Constants cosy_data->j_coupling connectivity Determine Proton Connectivity cosy_data->connectivity noesy_data 2D NOESY Spectrum noe_intensities Measure NOE Cross-Peak Intensities noesy_data->noe_intensities dihedral_angles Estimate Dihedral Angles (Karplus Equation) j_coupling->dihedral_angles chair_conformation Propose Chair Conformation(s) connectivity->chair_conformation interproton_distances Estimate Interproton Distances noe_intensities->interproton_distances dihedral_angles->chair_conformation substituent_orientation Determine Substituent Orientation interproton_distances->substituent_orientation conformational_equilibrium Determine Conformational Equilibrium (A-value) chair_conformation->conformational_equilibrium substituent_orientation->conformational_equilibrium final_conformation Final Conformational Assignment conformational_equilibrium->final_conformation

Caption: A diagram showing the logical progression from raw 2D NMR data to the final conformational assignment.

References

Unraveling Acetal Reaction Pathways: A Comparative Guide Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling stands out as a powerful technique to elucidate these pathways with precision. This guide provides an objective comparison of acetal (B89532) reaction pathways, leveraging experimental data from isotopic labeling studies to shed light on the nuances of their formation and hydrolysis.

Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes to trace its path through a reaction. This method provides invaluable insights into reaction mechanisms, particularly for multi-step processes like this compound formation and hydrolysis. By analyzing the position of the isotope in the products, researchers can deduce the bonds that are broken and formed, and in some cases, the rate-determining steps of the reaction.

Comparative Analysis of this compound Hydrolysis Pathways

The acid-catalyzed hydrolysis of acetals is a well-studied reaction, and isotopic labeling has been instrumental in confirming its mechanism. The generally accepted pathway involves a pre-equilibrium protonation of the this compound, followed by a unimolecular rate-determining decomposition of the protonated intermediate to an alcohol and a resonance-stabilized carbocation.[1]

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a sensitive probe of transition state structure. Deuterium (B1214612) labeling is commonly employed for these studies.

Table 1: Kinetic Isotope Effects for the Acid-Catalyzed Hydrolysis of Cyanoketen Dimethyl this compound

CatalystkH/kD
Acetic Acid~5.3
Other Aliphatic Acids~5.3
Hydrogen Ion~3.0

Data sourced from a study on the general acid catalysis of cyanoketen dimethyl this compound hydrolysis.[2]

The observed primary kinetic isotope effects (kH/kD > 1) indicate that the proton transfer from the acid catalyst is involved in the rate-determining step of the hydrolysis of cyanoketen dimethyl this compound.[2]

Substituent and Structural Effects on Hydrolysis Rates

The structure of the this compound and the presence of substituents can significantly influence the rate of hydrolysis. Isotopic labeling, in conjunction with kinetic studies, helps to quantify these effects. For instance, in the acid-catalyzed hydrolysis of a series of substituted benzaldehyde (B42025) diethyl acetals and 2-(substituted phenyl)-1,3-dioxolanes, it was found that the diethyl acetals hydrolyze 30 to 35 times faster than the corresponding cyclic dioxolanes.[1] This difference is attributed to a less favorable entropy of activation for the cyclic compounds.[1]

Furthermore, deuterium solvent isotope effects (kD₂O/kH₂O) for the hydrolysis of various acetals and ketals are consistently in the range of 2-3, which is indicative of a specific acid-catalyzed A-1 mechanism.[3]

Experimental Protocols for Isotopic Labeling Studies

Detailed experimental protocols are crucial for obtaining reliable and reproducible data in isotopic labeling studies. Below are generalized methodologies for investigating this compound reaction pathways using deuterium and 18O labeling.

Deuterium Kinetic Isotope Effect (KIE) Measurement

This protocol is adapted from studies on the acid-catalyzed hydrolysis of acetals.[2]

Objective: To determine the primary deuterium KIE for the acid-catalyzed hydrolysis of an this compound.

Materials:

  • This compound substrate

  • Deuterated and non-deuterated acid catalyst (e.g., acetic acid and acetic acid-d1)

  • Solvent (e.g., H₂O or a mixed solvent system)

  • Quenching solution

  • Internal standard for analysis

  • Analytical instrument (e.g., GC-MS or HPLC)

Procedure:

  • Reaction Setup: Prepare two sets of reactions in parallel. One set will use the non-deuterated acid catalyst (for kH measurement), and the other will use the deuterated catalyst (for kD measurement).

  • Initiation: Initiate the reactions by adding the acid catalyst to a solution of the this compound in the chosen solvent at a constant temperature.

  • Monitoring: At specific time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding a suitable quenching solution (e.g., a strong base).

  • Analysis: Analyze the quenched samples using an appropriate analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the remaining this compound or the formed product.

  • Rate Constant Calculation: Determine the pseudo-first-order rate constants (kH and kD) from the plots of ln([this compound]) versus time.

  • KIE Calculation: Calculate the KIE as the ratio of the rate constants: KIE = kH / kD.

18O Labeling Study of this compound Hydrolysis

This protocol is a generalized procedure based on the principles of 18O labeling experiments.

Objective: To trace the origin of the oxygen atom in the carbonyl product of this compound hydrolysis.

Materials:

  • This compound substrate

  • 18O-labeled water (H₂18O)

  • Normal water (H₂16O)

  • Acid catalyst (e.g., HCl)

  • Solvent (if necessary)

  • Extraction solvent

  • Analytical instrument (e.g., Mass Spectrometer or NMR Spectrometer)

Procedure:

  • Reaction Setup: Prepare two reactions. One reaction will be conducted in the presence of H₂18O, and the control reaction will be in H₂16O.

  • Reaction: Dissolve the this compound substrate in the respective isotopic water containing the acid catalyst and allow the hydrolysis to proceed to completion.

  • Workup: After the reaction is complete, extract the carbonyl product using a suitable organic solvent.

  • Analysis: Analyze the isotopic composition of the purified product using mass spectrometry to determine the incorporation of 18O. Alternatively, 13C NMR can be used to observe the isotopic shift of the carbonyl carbon signal upon 18O incorporation.

  • Interpretation: The presence of 18O in the carbonyl product confirms that the oxygen atom comes from the solvent (water), supporting the mechanistic pathway where water acts as the nucleophile.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for visualizing the complex steps in reaction mechanisms and experimental procedures.

Acetal_Hydrolysis_Pathway This compound This compound Protonatedthis compound Protonated this compound This compound->Protonatedthis compound + H⁺ Protonatedthis compound->this compound - H⁺ Carbocation Oxocarbenium Ion Intermediate Protonatedthis compound->Carbocation - ROH Alcohol1 Alcohol (1st eq.) Protonatedthis compound->Alcohol1 Carbocation->Protonatedthis compound + ROH Hemithis compound Hemithis compound Carbocation->Hemithis compound + H₂O Hemithis compound->Carbocation - H₂O, - H⁺ ProtonatedCarbonyl Protonated Carbonyl Hemithis compound->ProtonatedCarbonyl + H⁺ Alcohol2 Alcohol (2nd eq.) Hemithis compound->Alcohol2 ProtonatedCarbonyl->Hemithis compound - H⁺ Carbonyl Carbonyl Product ProtonatedCarbonyl->Carbonyl - H⁺ Carbonyl->ProtonatedCarbonyl + H⁺ H2O H₂O H3O H₃O⁺

Caption: Acid-catalyzed hydrolysis of an this compound.

KIE_Workflow cluster_H Protio-Experiment cluster_D Deuterio-Experiment start_H This compound + Acid (H) reaction_H Monitor Reaction Progress start_H->reaction_H analysis_H Determine kH reaction_H->analysis_H calculation Calculate KIE = kH / kD analysis_H->calculation start_D This compound + Acid (D) reaction_D Monitor Reaction Progress start_D->reaction_D analysis_D Determine kD reaction_D->analysis_D analysis_D->calculation

Caption: Workflow for KIE determination.

Conclusion

Isotopic labeling studies provide indispensable data for the elucidation of this compound reaction pathways. Kinetic isotope effects and tracer studies using 18O have been pivotal in confirming the mechanisms of acid-catalyzed hydrolysis and in quantifying the influence of structural and electronic factors on reaction rates. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and interpret their own isotopic labeling experiments, leading to a deeper understanding of these fundamental organic reactions.

References

A Comparative Guide to Acetalization Catalysts: Benchmarking Novel Catalysts Against Traditional Protic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective protection of carbonyl groups is a critical step in multi-step organic synthesis. Acetalization, the conversion of aldehydes and ketones to acetals, is a fundamental transformation for this purpose. While traditional protic acids have long been the go-to catalysts, a new generation of catalysts offers potential advantages in terms of activity, selectivity, and sustainability. This guide provides an objective comparison of these new catalysts with traditional protic acids, supported by experimental data and detailed methodologies.

Executive Summary

Traditional protic acids, such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH), are effective catalysts for acetalization. However, they often suffer from drawbacks including corrosiveness, difficulty in separation from the reaction mixture, and incompatibility with acid-sensitive substrates.[1] Modern catalysis has introduced a range of alternatives, including solid acids like zeolites and acidic resins, ionic liquids, and photocatalysts. These novel catalysts aim to address the limitations of their predecessors by offering improved reusability, milder reaction conditions, and enhanced chemoselectivity. This guide will delve into a comparative analysis of their performance based on available experimental data.

Performance Comparison of Acetalization Catalysts

The following tables summarize the performance of various catalysts in the acetalization of common carbonyl compounds. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, the data provides valuable insights into the relative efficacy of each catalyst system.

Table 1: Acetalization of Benzaldehyde with Ethylene Glycol

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Traditional Protic Acids
p-TsOH1TolueneReflux492[2]
HCl0.1MethanolAmbient0.5>95[1]
New Catalysts
Amberlyst-1510 wt%None70195[2]
Zeolite H-Beta2 g / mol reactantNone1002>90
[HMIm]HSO₄ (Ionic Liquid)10None25299
Thioxanthenone (Photocatalyst)10MethanolAmbient1.595[3]
Lanthanide MOF-Methanol50-up to 90[4]
Tungstophosphoric acid/TiO₂0.6 gCyclohexaneReflux-93.4[5]

Table 2: Acetalization of Cyclohexanone with Ethylene Glycol

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Traditional Protic Acids
H₂SO₄--30-70-HighHigh[6]
New Catalysts
Amberlyst-15--30-70-HighHigh[6]
[Hpy][HSO₄] (Ionic Liquid)0.5 wt%None60-~80>99[6]
Cobaloxime0.1 mol%None70195.3100[7]

Experimental Protocols

Reproducibility is key in benchmarking studies.[8][9] The following is a generalized experimental protocol for the acetalization of an aldehyde with a diol, which can be adapted for specific catalysts.

General Benchmarking Protocol for Acetalization

  • Reactant and Catalyst Preparation:

    • Ensure all reactants and solvents are of high purity and are appropriately dried, as water can hinder the reaction.[10]

    • The aldehyde (1.0 eq), diol (1.2 eq), and catalyst (as specified in the comparison tables) are added to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • For reactions requiring the removal of water, a Dean-Stark apparatus can be employed.[10]

  • Reaction Execution:

    • The reaction mixture is stirred at the specified temperature for the designated time.

    • Reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • For homogeneous catalysts, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • For heterogeneous catalysts, the catalyst is removed by filtration and can be washed, dried, and stored for reuse. The filtrate is then concentrated to yield the crude product.

    • The crude product is purified by column chromatography on silica (B1680970) gel or by distillation.

  • Characterization:

    • The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanisms and Workflows

Understanding the reaction mechanism is crucial for catalyst optimization and development. The following diagrams illustrate the proposed pathways for different catalyst types.

Protic Acid Catalyzed Acetalization

Traditional protic acid catalysis proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack of the alcohol, formation of a hemiacetal, and subsequent conversion to the This compound (B89532) with the elimination of water.[10][11]

G cluster_0 Hemithis compound Formation cluster_1 This compound Formation Aldehyde/Ketone Aldehyde/Ketone Protonated Carbonyl Protonated Carbonyl Aldehyde/Ketone->Protonated Carbonyl H⁺ (Protic Acid) Hemithis compound Intermediate Hemithis compound Intermediate Protonated Carbonyl->Hemithis compound Intermediate + ROH Hemithis compound Hemithis compound Hemithis compound Intermediate->Hemithis compound - H⁺ Protonated Hemithis compound Protonated Hemithis compound Hemithis compound->Protonated Hemithis compound H⁺ Oxocarbenium Ion Oxocarbenium Ion Protonated Hemithis compound->Oxocarbenium Ion - H₂O Protonated this compound Protonated this compound Oxocarbenium Ion->Protonated this compound + ROH This compound This compound Protonated this compound->this compound - H⁺

Caption: Protic acid-catalyzed acetalization pathway.

Heterogeneous Solid Acid Catalyzed Acetalization

Solid acid catalysts, such as zeolites and acidic resins, function similarly to homogeneous protic acids. The reaction occurs at the acidic sites on the catalyst surface. The mechanism involves the activation of the carbonyl group by the solid acid's active sites.[2]

G Carbonyl Carbonyl Activated_Carbonyl Activated Carbonyl (on catalyst surface) Carbonyl->Activated_Carbonyl Adsorption Alcohol Alcohol Hemiacetal_Surface Hemithis compound Intermediate (on catalyst surface) Alcohol->Hemiacetal_Surface Nucleophilic Attack Solid_Acid_Catalyst Solid_Acid_Catalyst Solid_Acid_Catalyst->Activated_Carbonyl Activated_Carbonyl->Hemiacetal_Surface This compound This compound Hemiacetal_Surface->this compound + ROH - H₂O - Catalyst

Caption: Acetalization pathway on a solid acid catalyst.

Photocatalytic Acetalization

Photocatalytic acetalization offers a milder, often acid-free, alternative. The mechanism typically involves the photoexcitation of the catalyst, which then interacts with the aldehyde to form a radical cation, making it more susceptible to nucleophilic attack by the alcohol.[3][12]

G Photocatalyst Photocatalyst Excited_Photocatalyst Excited Photocatalyst* Photocatalyst->Excited_Photocatalyst hv (Light) Aldehyde_Radical_Cation Aldehyde Radical Cation Excited_Photocatalyst->Aldehyde_Radical_Cation + Aldehyde - e⁻ Aldehyde Aldehyde Hemiacetal_Radical Hemithis compound Radical Aldehyde_Radical_Cation->Hemiacetal_Radical + ROH This compound This compound Hemiacetal_Radical->this compound Further Steps + e⁻, - H⁺ Alcohol Alcohol G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Reactant_Prep Reactant & Solvent Prep Reaction_Setup Reaction Setup Reactant_Prep->Reaction_Setup Catalyst_Prep Catalyst Preparation Catalyst_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC/GC) Reaction_Setup->Monitoring Workup Work-up & Isolation Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Data_Analysis Data Analysis (Yield, Selectivity) Characterization->Data_Analysis

References

Safety Operating Guide

Essential Safety and Handling Guide: Personal Protective Equipment for Acetal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Acetal (B89532) in its various forms. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for its use, and disposal protocols to ensure laboratory safety.

This compound: Hazard Overview

This compound can be encountered in different forms, each presenting distinct hazards that dictate the required level of personal protection.

  • Solid this compound (e.g., Delrin®): In its solid, polymer form at room temperature, this compound is generally stable and harmless. The primary hazard arises from mechanical processing like grinding, sawing, or machining, which generates dust. This "nuisance dust" can cause mechanical eye irritation and respiratory irritation if inhaled in high concentrations.

  • Molten this compound: When heated for processing, molten this compound poses a severe thermal burn hazard.[1][2]

  • Thermal Decomposition: Heating this compound above 230-240°C (446-464°F) causes it to decompose, releasing flammable and toxic formaldehyde (B43269) gas.[1][2][3] Formaldehyde is a respiratory irritant, a sensitizing agent, and a suspected human carcinogen that can cause severe allergic reactions.[4]

  • Liquid this compound (1,1-Diethoxyethane, CAS: 105-57-7): This form is a highly flammable liquid and vapor.[5] It poses a risk of fire or explosion and requires careful handling away from ignition sources.[5][6] Exposure can cause skin and eye irritation.[7]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the physical state of the this compound and the specific handling procedure.

  • For Solid this compound: When machining, grinding, or any operation that creates dust, safety glasses are recommended to protect against particulate matter.[1][2]

  • For Liquid this compound: Use chemical splash goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5][6] If there is a significant splash hazard, a face shield should be worn in addition to goggles.

Appropriate gloves and protective clothing are essential to prevent skin contact.

  • Protective Clothing: For routine handling, a standard laboratory coat is sufficient. When handling molten polymer, a long-sleeve cotton shirt and long pants are recommended.[1][2] For tasks involving liquid this compound where splashing is possible, flame-retardant and antistatic protective clothing should be worn.[5]

  • Gloves: The choice of glove material is critical, especially when handling liquid this compound or during thermal processing.

    • For Molten Polymer: Heat-resistant protective gloves are required.[1][2]

Table 1: Chemical Resistance of Common Glove Materials to Acetaldehyde (Note: This data is for Acetaldehyde and should be used as a preliminary guide only. On-site testing and manufacturer consultation are essential for handling 1,1-diethoxyethane).

Glove MaterialResistance RatingGeneral Recommendation
Natural Rubber (Latex)Poor / Not RecommendedAvoid use.
NeoprenePoor / Not RecommendedAvoid use.
NitrilePoor / Not RecommendedAvoid use.
Butyl RubberGood to ExcellentRecommended for handling aldehydes.[8]
Five-Layer Laminate FilmExcellentOffers the broadest range of chemical protection and is recommended when hazards are not clearly identified.[9]

Data compiled from various sources.[10][11][12] Glove performance is affected by thickness, temperature, and exposure duration.[12][13]

Respiratory protection is typically not required for handling solid this compound at ambient temperatures. However, it becomes critical during operations that generate dust or formaldehyde gas.

  • For this compound Dust: If machining or grinding generates dust, local exhaust ventilation should be used to maintain concentrations below the OSHA limit for particulates (15 mg/m³ total dust, 5 mg/m³ respirable dust).[2][14] If ventilation is inadequate, a NIOSH/MSHA-approved air-purifying respirator with a dust/mist cartridge should be used.[14]

  • For Formaldehyde Vapors: When this compound is heated above 230°C, formaldehyde gas is released.[2] OSHA has established specific exposure limits for formaldehyde that necessitate respiratory protection.

Table 2: OSHA Exposure Limits and Required Respiratory Protection for Formaldehyde

Exposure LevelLimit TypeConcentrationMinimum Required Respirator
Action Level8-hour TWA¹0.5 ppmIncreased monitoring and medical surveillance required.
PEL8-hour TWA¹0.75 ppmFull-facepiece respirator with cartridges or canisters specifically approved for formaldehyde.
STEL15-minute STEL²2.0 ppmFull-facepiece respirator with cartridges or canisters specifically approved for formaldehyde.

¹TWA = Time-Weighted Average. ²STEL = Short-Term Exposure Limit. Data sourced from OSHA Standard 1910.1048.[4]

  • For Liquid this compound Vapors: For handling liquid this compound, a NIOSH-approved respirator with an organic vapor cartridge is required if ventilation is inadequate to keep concentrations below exposure limits.[1][3]

Experimental Protocols: Glove Permeation Testing

The quantitative data for glove chemical resistance, such as breakthrough time and permeation rate, is typically determined using standardized test methods. The most common standard is ASTM F739 - Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases under Conditions of Continuous Contact .[6]

In this method, a sample of the glove material acts as a barrier between a test chamber containing the challenge chemical and a collection chamber.[6] A collecting medium (gas or liquid) in the collection chamber is continuously analyzed to detect the chemical as it permeates the material. The "normalized breakthrough time" is the time from the initial chemical contact until the chemical's permeation rate reaches 0.1 µg/cm²/min.[6]

Mandatory Visualizations

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow Figure 1. PPE Selection Workflow for Handling this compound cluster_start cluster_form Step 1: Determine Physical Form cluster_solid Solid this compound Operations cluster_molten Molten this compound Operations cluster_liquid Liquid this compound Operations Start Start: Identify this compound Handling Task Form What is the physical form of the this compound? Start->Form Solid_Task What is the task? Form->Solid_Task Solid Molten_PPE Required PPE: - Safety Glasses/Face Shield - Heat-Resistant Gloves - Long-Sleeve Cotton Clothing - Local Exhaust for Fumes Form->Molten_PPE Molten / Heated Liquid_PPE Required PPE: - Chemical Splash Goggles - Face Shield (if splash risk) - Chemical-Resistant Gloves  (e.g., Butyl, Laminate Film) - Flame-Retardant Lab Coat - Work in Fume Hood Form->Liquid_PPE Liquid Solid_PPE Minimum PPE: - Safety Glasses - Lab Coat - Standard Gloves Solid_Task->Solid_PPE General Handling Machining_PPE Enhanced PPE: - Safety Glasses - Lab Coat - Local Exhaust Ventilation - Respirator (if needed) Solid_Task->Machining_PPE Machining / Grinding (Dust Generation) Formaldehyde_Check Is temperature > 230°C? (Formaldehyde Risk) Molten_PPE->Formaldehyde_Check Respirator_Req Add NIOSH-approved respirator for Formaldehyde Formaldehyde_Check->Respirator_Req Yes

Caption: PPE Selection Workflow for Handling this compound

Follow this sequence to minimize contamination risk during PPE use and removal.

PPE_Procedure Figure 2. PPE Donning, Doffing & Disposal Sequence cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Removing) Sequence cluster_disposal Disposal Don1 1. Hand Hygiene Don2 2. Put on Gown/Lab Coat Don1->Don2 Don3 3. Put on Mask/Respirator Don2->Don3 Don4 4. Put on Goggles/Face Shield Don3->Don4 Don5 5. Put on Gloves (cuff over gown sleeve) Don4->Don5 Doff1 1. Remove Gown and Gloves (Peel gown forward, turning inside out; pull off with gloves) Doff2 2. Hand Hygiene Doff1->Doff2 Doff3 3. Exit Lab/Work Area Doff2->Doff3 Doff4 4. Remove Goggles/Face Shield (Handle by straps) Doff3->Doff4 Doff5 5. Remove Mask/Respirator (Handle by straps) Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6 Waste Dispose of all contaminated PPE in a labeled hazardous waste container according to institutional guidelines.

Caption: PPE Donning, Doffing & Disposal Sequence

Operational Plan: Donning and Doffing Procedures

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[2][3][5] The outside of used PPE should always be considered contaminated.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on the gown, ensuring it covers the torso fully. Fasten it at the back of the neck and waist.[2]

  • Mask/Respirator: Secure ties or elastic bands. Fit the flexible band to the bridge of your nose and ensure a snug fit below the chin. Perform a user seal check for respirators.

  • Eye/Face Protection: Place goggles or a face shield over your face and eyes; adjust to fit.[2]

  • Gloves: Pull gloves on last. Ensure the glove cuffs go over the sleeves of the gown.[3]

Doffing Sequence: This procedure should be performed in a designated area.

  • Gown and Gloves: Grasp the gown in the front and pull it away from your body, breaking the ties. As you roll the gown down, fold it inside-out. Peel off the gloves at the same time as you remove the gown, ensuring the gloves end up inside the rolled-up gown.[2][5]

  • Hand Hygiene: Perform hand hygiene immediately after removing the gown and gloves.[3][5]

  • Exit the immediate work area.

  • Goggles/Face Shield: Remove eye and face protection from the back by lifting the headband or earpieces. Avoid touching the front surface.[2]

  • Mask/Respirator: Grasp the bottom ties/elastics, then the top ones, and remove without touching the front.[2]

  • Final Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[3]

Disposal Plan

Proper disposal of contaminated materials is the final step in safe handling.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and masks that have come into contact with this compound, must be treated as hazardous waste. Place these items in a clearly labeled, sealed hazardous waste container.

  • This compound Waste: Unused or waste this compound (solid or liquid) must be disposed of in compliance with federal, state, and local regulations.[1] Do not pour liquid this compound down the drain.[5] Collect it in a suitable, closed, and labeled container for chemical waste disposal.

  • Decontamination: For reusable PPE, decontamination procedures should be followed. This may involve washing with soap and detergents for surface contaminants.[1] However, for absorbed liquid chemicals, thermal decontamination may be more effective.[7] Given the hazards, single-use, disposable PPE is often the preferred option.[1] Always follow your institution's specific guidelines for hazardous waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.